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  • Product: 1-ethyl-1,3-diazinane-2,4,6-trione
  • CAS: 50721-57-8

Core Science & Biosynthesis

Foundational

Synthesis pathways for 1-ethyl-1,3-diazinane-2,4,6-trione derivatives.

Topic: Synthesis Pathways for 1-Ethyl-1,3-diazinane-2,4,6-trione Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for 1-Ethyl-1,3-diazinane-2,4,6-trione Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Strategic Analysis

The 1-ethyl-1,3-diazinane-2,4,6-trione scaffold (systematically N-ethylbarbituric acid) represents a critical pharmacophore in medicinal chemistry.[1][2][3] Unlike their unsubstituted counterparts, N-alkylated barbiturates exhibit distinct lipophilicity profiles, often resulting in faster onset of action and altered metabolic stability.[1][2][4]

For the synthetic chemist, this scaffold presents a classic regioselectivity challenge: distinguishing between the chemically similar


 lactam sites and the 

-imidate tautomers, while controlling substitution at the nucleophilic

position.[1]

This guide outlines two primary, high-fidelity synthesis pathways:

  • The "Bottom-Up" Cyclocondensation: De novo ring construction using N-ethylurea.[1][3][4]

  • The "Top-Down" Regioselective Alkylation: Functionalization of pre-formed barbiturate rings.[3][4]

Retrosynthetic Architecture

To design a robust synthesis, we must deconstruct the target molecule into its primary synthons.[4] The choice of pathway depends heavily on the availability of starting materials and the desired substitution pattern at


.[3]

Retrosynthesis Target 1-Ethyl-1,3-diazinane-2,4,6-trione (N-Ethylbarbiturate Core) Urea N-Ethylurea Condensation Cyclocondensation (NaOEt/EtOH) Urea->Condensation Malonate Diethyl Malonate (or C5-substituted derivative) Malonate->Condensation Condensation->Target Pathway A Barbiturate Barbituric Acid (5,5-disubstituted) Alkylation Regioselective N-Alkylation (NaH/DMF or PTC) Barbiturate->Alkylation EtX Ethyl Halide (Et-I or Et-Br) EtX->Alkylation Alkylation->Target Pathway B

Figure 1: Retrosynthetic analysis showing the two primary disconnection approaches.[1][2][3]

Pathway A: Cyclocondensation (De Novo Synthesis)[2]

This is the preferred route for generating the core scaffold with high purity.[3][4] It avoids the regioselectivity issues of alkylation by establishing the nitrogen substituents prior to ring closure.[3]

3.1 Mechanistic Insight

The reaction proceeds via a double nucleophilic acyl substitution.[3][4] The nucleophilicity of the urea nitrogens is enhanced by a strong base (typically sodium ethoxide).[3]

  • Activation: Deprotonation of N-ethylurea.[3][4]

  • First Attack: The more nucleophilic nitrogen (often the unsubstituted

    
     due to sterics, though equilibrium allows both) attacks the ester carbonyl.[4]
    
  • Cyclization: The second nitrogen attacks the distal ester group, closing the pyrimidine ring.[4]

3.2 Critical Parameters[2][3]
  • Base Selection: Sodium ethoxide (NaOEt) in absolute ethanol is the gold standard.[3] It matches the ester leaving group, preventing transesterification byproducts.[4]

  • Moisture Control: Strictly anhydrous conditions are required. Water hydrolyzes the malonate ester to the acid, which decarboxylates and kills the reaction.

  • Substrate Scope: If a 5,5-disubstituted derivative is required (e.g., for biological activity), it is often superior to use a 2,2-disubstituted malonate starting material rather than alkylating the 1-ethylbarbituric acid later.[1][2]

3.3 Experimental Protocol: Synthesis of 1-Ethyl-5,5-diethylbarbituric Acid

This protocol yields a pharmacologically relevant derivative analogous to Barbital but with N-ethylation.[1][2][3]

Reagents:

  • Sodium metal (2.3 g, 0.1 mol)[2]

  • Absolute Ethanol (50 mL)

  • N-Ethylurea (8.8 g, 0.1 mol)[1][2]

  • Diethyl diethylmalonate (21.6 g, 0.1 mol)[2]

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol. Caution: Exothermic hydrogen evolution.[3][4]

  • Addition: Once the sodium has completely dissolved, add N-ethylurea followed by diethyl diethylmalonate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 6-8 hours. A white precipitate (the sodium salt of the barbiturate) typically forms.[3]

  • Workup: Distill off the bulk of the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in minimal cold water (50 mL). Acidify carefully with 6M HCl to pH 2-3 while cooling in an ice bath. The free acid will precipitate.[3][4]

  • Purification: Filter the solid and recrystallize from boiling water or EtOH/Water (1:1).

Validation:

  • TLC: Silica gel, CHCl3:MeOH (9:1). Product

    
     ~ 0.5-0.6.[1][2][3][4]
    
  • Melting Point: Distinct sharp melting point (derivative specific).[3][4]

Pathway B: Regioselective N-Alkylation[1][2][3][4]

This pathway is utilized when the barbiturate ring is already formed (e.g., modifying Phenobarbital).[2] The challenge here is O-alkylation vs. N-alkylation .

4.1 The Regioselectivity Problem

The barbiturate anion is an ambident nucleophile.[3][4]

  • Kinetic Control: Favors O-alkylation (hard nucleophile/hard electrophile interaction).[1][2][3][4]

  • Thermodynamic Control: Favors N-alkylation (formation of the stable amide).[2][3]

4.2 Solving for N-Selectivity

To maximize N-alkylation (the 1-ethyl target), we employ Phase Transfer Catalysis (PTC) or specific solvent/base combinations that soften the nucleophile.[1][2][3]

  • System: 5,5-Disubstituted Barbiturate + Ethyl Bromide.[1][3][4]

  • Base:

    
     (anhydrous).[2][4]
    
  • Solvent: Acetone or DMF.[3][4]

  • Catalyst: TBAF (Tetrabutylammonium fluoride) or TEBA (Triethylbenzylammonium chloride).[2]

4.3 Experimental Protocol: N-Ethylation of 5,5-Diphenylbarbituric Acid

Reagents:

  • 5,5-Diphenylbarbituric acid (2.8 g, 10 mmol)[1][2]

  • Ethyl Bromide (1.2 g, 11 mmol) - Slight excess[1][2]

  • Potassium Carbonate (anhydrous, 2.0 g)[2]

  • DMF (Dimethylformamide, 15 mL)[2]

  • Tetrabutylammonium iodide (TBAI, 10 mol% catalyst)[2]

Step-by-Step Methodology:

  • Solvation: Dissolve the barbituric acid derivative in DMF. Add

    
     and stir for 15 minutes at room temperature to generate the salt.
    
  • Alkylation: Add TBAI followed by the dropwise addition of Ethyl Bromide.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC.[3][4][5]

  • Quench: Pour the reaction mixture into 100 mL of ice water. The N-alkylated product usually precipitates as a solid.[1][3]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine to remove DMF.[3][4]

  • Purification: Recrystallize from Ethanol.

Comparative Data Analysis

The following table contrasts the two pathways based on yield, purity, and operational complexity.

MetricPathway A: CyclocondensationPathway B: Direct Alkylation
Primary Utility Creating the core scaffoldModifying existing drugs
Regioselectivity High (Structure fixed by urea)Moderate (Risk of O-alkylation)
Typical Yield 75 - 85%60 - 75%
Atom Economy HighModerate (Loss of leaving groups)
Key Risk Moisture sensitivity (NaOEt)Over-alkylation (N1, N3 diethylation)

Advanced Visualization: Reaction Mechanism

The following diagram details the electron flow for the cyclocondensation pathway, the most reliable method for synthesizing the 1-ethyl-1,3-diazinane-2,4,6-trione core.[1][2][3]

Mechanism Step1 Step 1: Activation NaOEt deprotonates Urea Step2 Step 2: Nucleophilic Attack Urea-N attacks Ester C=O Step1->Step2 Enolate formation Step3 Step 3: Elimination Loss of EtOH Step2->Step3 Tetrahedral intermediate Step4 Step 4: Cyclization Second N attacks distal Ester Step3->Step4 Intramolecular attack Final 1-Ethyl-barbiturate Core Step4->Final Tautomerization

Figure 2: Step-wise mechanism of the base-catalyzed cyclocondensation of N-ethylurea and diethyl malonate.[1][2][3]

References

  • Microwave-Assisted Synthesis of Barbituric Acid Derivatives. National Institutes of Health (NIH) / PubMed.[3][4] Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous heterocyclic chemistry). Beilstein Journal of Organic Chemistry. Available at: [Link][2]

  • Synthesis of 5,5-diethyl malonylurea (Patent CN101323598B). Google Patents.[3][4] Available at:

  • Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]

  • Barbituric Acid Derivatives and Bio-Applications. MDPI. Available at: [Link][2]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 1-ethyl-1,3-diazinane-2,4,6-trione

Introduction 1-ethyl-1,3-diazinane-2,4,6-trione, a derivative of barbituric acid, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The precise elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-ethyl-1,3-diazinane-2,4,6-trione, a derivative of barbituric acid, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the analytical methodologies for the complete spectroscopic characterization of 1-ethyl-1,3-diazinane-2,4,6-trione, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical predictions and practical, field-proven protocols.

The structural integrity of any synthesized compound is the bedrock of reliable scientific research. In the context of drug discovery, an unambiguous structural assignment ensures that subsequent biological and toxicological studies are valid. The spectroscopic techniques discussed herein provide orthogonal and complementary information to create a detailed and robust structural profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 1-ethyl-1,3-diazinane-2,4,6-trione forms the basis for predicting its spectroscopic signatures. The key structural features include an ethyl group attached to a nitrogen atom, a six-membered diazinane ring, three carbonyl groups, a methylene group within the ring, and an N-H proton.

Figure 1: Chemical structure of 1-ethyl-1,3-diazinane-2,4,6-trione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their connectivity. For 1-ethyl-1,3-diazinane-2,4,6-trione, we anticipate four distinct proton signals.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~1.2Triplet3H-CH₂CH₃
2~3.8Quartet2H-CH₂ CH₃
3~3.6Singlet2H-CO-CH₂ -CO-
4~8.0-10.0Broad Singlet1H-NH -

Rationale for Predicted Chemical Shifts and Multiplicities:

  • -CH₂CH₃ (Signal 1 & 2): The ethyl group will exhibit a classic triplet-quartet pattern due to spin-spin coupling. The methyl protons (CH₃) are split by the adjacent two methylene protons into a triplet. The methylene protons (CH₂) are deshielded by the adjacent nitrogen atom and will appear further downfield. They are split by the three methyl protons into a quartet.

  • -CO-CH₂-CO- (Signal 3): The methylene protons on the diazinane ring are flanked by two carbonyl groups, which are electron-withdrawing. This will cause a significant downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.

  • -NH- (Signal 4): The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. It is also exchangeable with D₂O.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-ethyl-1,3-diazinane-2,4,6-trione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the solvent lock signal.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[1]

    • Integrate the signals to determine the relative proton ratios.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Instrument setup (Tune, Shim) transfer->instrument acquire Acquire 1H spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Figure 2: Workflow for ¹H NMR Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Based on the structure of 1-ethyl-1,3-diazinane-2,4,6-trione, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~15-CH₂C H₃
2~40-C H₂CH₃
3~50-CO-C H₂-CO-
4~150C =O (N-C=O)
5~170C =O (N-C=O-N)

Rationale for Predicted Chemical Shifts:

  • Aliphatic Carbons (Signals 1, 2, 3): The methyl carbon of the ethyl group will be the most upfield signal. The methylene carbon of the ethyl group and the ring methylene will be further downfield due to the influence of adjacent heteroatoms and carbonyl groups.

  • Carbonyl Carbons (Signals 4, 5): The carbonyl carbons will appear significantly downfield. The three carbonyl groups are in two different chemical environments. The carbonyl carbon at the C4 position is flanked by a nitrogen and a methylene group, while the carbonyls at C2 and C6 are each between two nitrogen atoms. This difference in the electronic environment will likely lead to two distinct carbonyl signals, with the one between two nitrogens being more deshielded. The chemical shifts for carbonyl groups in similar heterocyclic systems are typically found in the 150-170 ppm range.[2]

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy, especially for quaternary carbons.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-ethyl-1,3-diazinane-2,4,6-trione is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group
3200-3400Medium, BroadN-H Stretch
2850-3000MediumC-H Stretch (aliphatic)
1650-1750Strong, Multiple BandsC=O Stretch (amide/imide)
1400-1500MediumC-H Bend
1200-1300MediumC-N Stretch

Rationale for Predicted Absorptions:

  • N-H Stretch: The N-H stretching vibration will appear as a broad band in the high-frequency region of the spectrum.

  • C-H Stretch: The C-H stretching of the ethyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=O Stretch: The three carbonyl groups will give rise to very strong absorption bands. Due to the different electronic environments, it is possible that these absorptions will appear as multiple, closely spaced peaks. In similar barbiturate structures, these bands are prominent features.[3]

  • C-N Stretch: The C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₆H₈N₂O₃), which is 156.05 g/mol .[4]

  • Key Fragmentation Pathways: Electron ionization (EI) is likely to induce fragmentation. Predicted fragmentation patterns include:

    • Loss of the ethyl group (-CH₂CH₃, 29 Da) leading to a fragment at m/z 127.

    • Cleavage of the diazinane ring, potentially with loss of CO or HNCO moieties.

    • A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the ethyl group to a carbonyl oxygen, followed by cleavage.

M [C6H8N2O3]+• m/z = 156 F1 [M - C2H5]+ m/z = 127 M->F1 - C2H5• F2 [M - CO]+• m/z = 128 M->F2 - CO F3 [M - HNCO]+• m/z = 113 M->F3 - HNCO

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used for electron ionization (EI) or chemical ionization (CI).

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion for electrospray ionization (ESI).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to further investigate fragmentation pathways.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions and relate them to the parent structure.

    • Compare the accurate mass of the molecular ion with the calculated exact mass for the proposed molecular formula (C₆H₈N₂O₃: 156.0535).[4]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of 1-ethyl-1,3-diazinane-2,4,6-trione. While experimental data for this specific molecule is not widely published, the predicted spectroscopic features, based on fundamental principles and data from analogous structures, provide a robust framework for its characterization. The detailed protocols provided in this guide offer a standardized approach to data acquisition and analysis, ensuring the generation of high-quality, reliable, and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 1-ethyl-3-(pyridin-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione. Available from: [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

  • PubChemLite. 1-ethyl-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • ScholarWorks @ University of New Orleans. Synthesis of Barbituric Acid and 1,3-dimethylbarbituric Acid Derivatives. Available from: [Link]

  • PMC. 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • ApiSyn Healthcare Pvt. Ltd. 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

  • Thieme. 13C NMR Spectroscopy. Available from: [Link]

  • PubChem. 1,3-Diazinane-2,4,6-trione;methane. Available from: [Link]

  • PubChem. (513C)1,3-diazinane-2,4,6-trione. Available from: [Link]

  • NIST WebBook. 5-Ethyl-5(1-ethylpropyl) 2-thiobarbituric acid. Available from: [Link]

  • ResearchGate. 13 C NMR spectra of... Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. Barbituric and thiobarbituric acids: A conformational and spectroscopic study. Available from: [Link]

  • LMU München. Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. Available from: [Link]

  • ResearchGate. 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • Jetir.org. ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Available from: [Link]

  • ResearchGate. ¹H-NMR spectrum: (a) of 1,3-diphenylbenzo[e][5][6][7]triazin-7(1H)-one... Available from: [Link]

  • PubChem. 5,5-Diethyl-1-propyl-1,3-diazinane-2,4,6-trione. Available from: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

  • NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Available from: [Link]

Sources

Foundational

Crystal structure and polymorphism of 1-ethyl-1,3-diazinane-2,4,6-trione.

The following technical guide details the solid-state chemistry, crystal structure, and polymorphic behavior of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-ethylbarbituric acid or N-ethylbarbituric acid ). An...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solid-state chemistry, crystal structure, and polymorphic behavior of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-ethylbarbituric acid or N-ethylbarbituric acid ).

An In-Depth Technical Guide for Solid-State Scientists[1]

Executive Summary & Chemical Context

1-ethyl-1,3-diazinane-2,4,6-trione (CAS: 50721-57-8) represents a critical structural intermediate in the barbiturate family.[1] Unlike the pharmacologically active 5,5-disubstituted barbiturates (e.g., Barbital, Phenobarbital), this N-monosubstituted derivative possesses a unique set of hydrogen-bond donors and acceptors that drive its solid-state assembly.[1]

While 5,5-disubstituted barbiturates are famous for their extensive polymorphism (driven by N-H...O=C interactions in the absence of acidic C5 protons), 1-ethylbarbituric acid retains acidic protons at the C5 position.[1] This structural feature introduces the possibility of keto-enol tautomerism and C-H...O interactions, creating a distinct polymorphic landscape compared to its drug analogs.[1]

PropertySpecification
IUPAC Name 1-ethyl-1,3-diazinane-2,4,6-trione
Common Name 1-Ethylbarbituric acid; N-Ethylbarbituric acid
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Key Structural Features N1-Ethyl (blocker), N3-H (donor), C5-H₂ (acidic/donor), 3 x C=O (acceptors)
Primary Space Group Monoclinic

(Characteristic of the homologous series)

Crystallography & Structural Analysis[4][5][6]

Molecular Geometry and Conformation

In the solid state, the pyrimidine-trione ring of 1-ethylbarbituric acid is essentially planar.[1] The ethyl group at the N1 position typically adopts a conformation where the C-C bond is nearly perpendicular to the ring plane to minimize steric repulsion with the adjacent carbonyl oxygens (O2 and O6).

Critical Difference from Drugs: In 5,5-disubstituted drugs, the C5 position is sterically crowded, forcing the ring into specific puckered conformations (boat/envelope).[1] In 1-ethylbarbituric acid, the C5 position contains two hydrogen atoms, allowing the ring to remain flatter, which facilitates tighter


-stacking interactions between layers.[1]
Supramolecular Synthons & Packing

The crystal packing is dominated by strong hydrogen bonds. Because N1 is blocked by the ethyl group, the molecule cannot form the continuous "tape" or "ribbon" structures seen in unsubstituted barbituric acid (which uses both N-H donors).

Instead, 1-ethylbarbituric acid utilizes the N3-H donor and the C5-H (which is sufficiently acidic to act as a weak donor) to form specific motifs:

  • Primary Motif (N-H...O): The N3-H forms a strong hydrogen bond with a carbonyl oxygen (typically O4 or O6) of a neighboring molecule.[1] This generates Centrosymmetric Dimers (

    
     graph set) or catemeric chains (
    
    
    
    or
    
    
    ).[1]
  • Secondary Motif (C-H...O): The acidic C5-H protons engage in weak hydrogen bonding with the remaining carbonyl oxygens, reinforcing the 2D sheets.[1]

Graph Set Analysis (DOT Diagram)

The following diagram illustrates the hydrogen-bonding hierarchy expected in the stable polymorph (Form I).

H_Bonding_Network cluster_legend Interaction Types Mol_A Molecule A (Reference) Mol_B Molecule B (Inversion Related) Mol_A->Mol_B N3-H...O4 (Strong Dimer) Mol_C Molecule C (Translation Related) Mol_A->Mol_C C5-H...O2 (Weak Interaction) Mol_B->Mol_A N3-H...O4 (R2,2(8) Motif) Mol_C->Mol_A Pi-Pi Stacking (3.4 Angstrom) Strong H-Bond Strong H-Bond Weak C-H...O Weak C-H...O

Caption: Predicted supramolecular assembly showing the primary N-H...O dimer formation and secondary C-H...O stabilization characteristic of N-monosubstituted barbiturates.

Polymorphism Landscape[7]

Thermodynamic vs. Kinetic Forms

Barbiturates are prone to polymorphism.[1] For 1-ethylbarbituric acid, two primary forms are theoretically accessible:

  • Form I (Thermodynamic Stable): Crystallizes from polar protic solvents (Ethanol, Water).[1] Characterized by the formation of centrosymmetric dimers packed into sheets. Space group likely

    
     .[1]
    
  • Form II (Metastable): Accessible via rapid cooling from the melt or sublimation. This form may exhibit a catemeric (chain-like) structure rather than dimers.[1] It is prone to converting to Form I upon exposure to solvent vapor or mechanical stress.[1]

Tautomeric Polymorphism

A unique feature of 1-ethylbarbituric acid is the potential for Keto-Enol Tautomerism .[1]

  • Tri-keto form: The dominant form in the solid state.

  • Enol form: The presence of hydrogens at C5 allows for enolization (C5-H moves to O4/O6).[1] While rare in the solid state for this specific derivative, co-crystallization with strong bases can stabilize the enolate form, leading to "pseudo-polymorphs" or salts that are often mistaken for new neutral polymorphs.

Experimental Protocols

Polymorph Screening Workflow

To ensure comprehensive identification of solid forms, the following screening matrix is recommended.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol, Methanol, AcetoneRoom Temp (25°C)Thermodynamically stable Form I
Anti-solvent Ppt DMSO -> WaterRapid mixingMetastable Form II (Kinetic product)
Sublimation None (Vacuum)120°C @ 0.1 mbarHigh-purity crystals (potential Form II)
Slurry Conversion Ethyl Acetate48h @ 50°CConversion of all forms to Form I
Crystallization Protocol (Standard Form I)
  • Dissolution: Dissolve 500 mg of 1-ethylbarbituric acid in 10 mL of absolute ethanol at 60°C. Ensure complete dissolution.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min) in a Dewar flask.

  • Harvesting: Collect colorless prismatic crystals via vacuum filtration.

  • Drying: Dry at 40°C under vacuum for 4 hours.

Characterization Criteria (Self-Validating)
  • Melting Point: The stable form should melt sharply. A depressed or broad melting range indicates a mixture of polymorphs or solvent inclusion.

  • PXRD: Distinct peaks at low 2

    
     (typically 10-15°) correspond to the layer spacing.[1] Changes in these peaks indicate a phase transition.[1][2]
    

Implications for Drug Development[1]

While 1-ethylbarbituric acid is not a marketed drug, its solid-state behavior serves as a crucial model for:

  • Co-crystal Engineering: The unblocked N3-H and C=O sites make it an excellent co-former for pharmaceutical co-crystals (e.g., with melamine or urea derivatives).[1]

  • Solubility Enhancement: Understanding how the ethyl group disrupts the robust barbiturate "tape" motif helps in designing more soluble barbiturate analogs. The 1-ethyl substitution lowers the lattice energy compared to the parent barbituric acid, increasing organic solubility.[1]

References
  • Gelbrich, T., et al. (2010).[1] "Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid." Acta Crystallographica Section C, 66(2), o55-o58.[1] Link

  • Nichol, G. S., & Clegg, W. (2005).[1] "5-Butyl-5-ethylbarbituric acid: a phase transition at low temperature." Acta Crystallographica Section C, 61(5), o297-o299.[1] Link

  • Gryl, M., et al. (2008).[1] "Polymorphism of urea–barbituric acid co-crystals." Acta Crystallographica Section B, 64(5), 623-632.[1] Link

  • Zencirci, N., et al. (2010).[1] "Structural features, phase relationships and transformation behavior of the polymorphs I-VI of phenobarbital." Crystal Growth & Design, 10(1), 302-313.[1] Link[1]

Sources

Exploratory

Technical Guide: Mechanism of Action & SAR of the N-Ethylbarbiturate Scaffold

This technical guide addresses the pharmacological profile of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-Ethylbarbituric Acid ).[1] Editorial Note on Pharmacological Activity: As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the pharmacological profile of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-Ethylbarbituric Acid ).[1]

Editorial Note on Pharmacological Activity: As a Senior Application Scientist, it is critical to immediately clarify a fundamental Structure-Activity Relationship (SAR) principle: 1-ethyl-1,3-diazinane-2,4,6-trione , in its unsubstituted C5 form, is pharmacologically inert as a sedative-hypnotic. It lacks the lipophilicity required to cross the Blood-Brain Barrier (BBB) and the steric bulk necessary to modulate the GABA-A receptor transmembrane pocket.

Therefore, this guide is structured as a Lead Optimization & SAR Analysis , detailing:

  • The Physicochemical Barrier: Why the core molecule fails (Negative Control).

  • The Functional Pharmacophore: The mechanism of action for N-ethyl substituted barbiturates once C5-functionalized (the "Active State").

  • Validation Protocols: Experimental workflows to quantify receptor binding and chloride current modulation.

[1]

Part 1: Molecular Identity & Physicochemical Barriers[1]

The molecule 1-ethyl-1,3-diazinane-2,4,6-trione represents the N-substituted barbiturate core.[1] In drug development, this structure serves as a critical negative control or a precursor scaffold .

The Acidity/Lipophilicity Paradox

For a barbiturate to function as a GABA-A Positive Allosteric Modulator (PAM), it must exist in a significant non-ionized fraction at physiological pH (7.[1]4) to cross lipid membranes.

  • pKa Limitation: The unsubstituted methylene group at position 5 (C5) renders the molecule highly acidic (pKa

    
     4.0). At pH 7.4, the molecule is 
    
    
    
    ionized (anionic).
  • Consequence: The anionic species is repelled by the hydrophobic core of the BBB and the transmembrane binding pocket of the GABA-A receptor.

Structural Requirements for Activity

To activate the mechanism described in Part 2, the scaffold must undergo C5-disubstitution (e.g., adding phenyl/ethyl groups).[1] This modification:

  • Increases pKa to 7.0–8.5 (increasing the non-ionized fraction).

  • Provides the hydrophobic bulk required for Van der Waals interactions within the receptor cleft.

Part 2: Mechanism of Action (N-Ethyl Barbiturate Pharmacophore)[1]

When the 1-ethyl-1,3-diazinane-2,4,6-trione core is properly substituted (rendering it active), the N-ethyl group imparts distinct kinetic properties compared to N-unsubstituted analogs (e.g., phenobarbital).[1]

The Binding Site: Transmembrane Domain (TMD)

Unlike benzodiazepines, which bind at the extracellular


 interface, N-ethyl barbiturates bind within the pore-lining Transmembrane Domain (TMD) .[1]
  • Primary Locus: The interface between the

    
     and 
    
    
    
    subunits (
    
    
    ) and potentially the
    
    
    interface.[1][2]
  • Interaction Mode: The N-ethyl group projects into a hydrophobic sub-pocket.[1] The steric bulk of the ethyl group (vs. a proton in N-H) often reduces the tightness of binding, leading to faster dissociation rates (shorter duration of action) and increased lipophilicity (faster onset).

Allosteric Modulation of Cl- Currents

Upon binding, the molecule stabilizes the GABA-A receptor in the Open State :

  • GABA-Dependent Potentiation: It lowers the energy barrier for GABA to gate the channel, shifting the GABA concentration-response curve to the left.

  • Direct Gating (Supraclinical Concentrations): At high concentrations, N-ethyl barbiturates can directly gate the chloride channel even in the absence of GABA (toxicological relevance).

  • Mean Open Time (MOT): The modulator prevents the channel from transitioning back to the closed/desensitized state, significantly increasing the average duration of chloride ion influx.

Visualization of the Signaling Pathway

The following diagram illustrates the transition from the inactive scaffold to the active receptor modulation pathway.

GABAA_Mechanism cluster_0 Physicochemical Barrier (Inactive Core) cluster_1 Active Pharmacophore (C5-Substituted) Scaffold 1-ethyl-1,3-diazinane-2,4,6-trione (Unsubstituted Core) Ionization High Ionization (pKa ~4.0) Anionic Species Scaffold->Ionization pH 7.4 ActiveDrug N-Ethyl-5,5-Disubstituted Analog (Active Drug) Scaffold->ActiveDrug + C5 Hydrophobic Groups (Synthesis) BBB_Fail BBB Impermeable (No CNS Entry) Ionization->BBB_Fail Repulsion Binding Binds TMD Interface (Alpha/Beta Subunits) ActiveDrug->Binding Lipophilic Entry ConfChange Conformational Lock (Open State Stabilization) Binding->ConfChange Allosteric Effect Cl_Influx Increased Cl- Conductance (Hyperpolarization) ConfChange->Cl_Influx Increased MOT

Caption: Transition from the inert 1-ethyl-1,3-diazinane-2,4,6-trione scaffold to the active GABA-A modulating pharmacophore.

Part 3: Experimental Protocols for Validation

To confirm the inactivity of the core or the efficacy of N-ethyl derivatives, the following "Self-Validating" protocols are recommended.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold standard for measuring GABA-A modulation.[1]

Objective: Quantify the potentiation of GABA-evoked currents (


).

Protocol Steps:

  • Cell Preparation: Transfect HEK293 cells with human

    
     GABA-A receptor cDNAs.
    
  • Perfusion Setup:

    • Control: Apply GABA

      
       (concentration eliciting 20% max response) for 5 seconds.
      
    • Wash: 30 seconds with external buffer.

    • Test: Co-apply GABA

      
       + Test Compound (1-ethyl-1,3-diazinane-2,4,6-trione) at varying concentrations (1 
      
      
      
      M – 1 mM).
  • Recording: Voltage-clamp cells at -60 mV. Record Cl- currents.

  • Data Analysis: Calculate Potentiation % =

    
    .
    

Expected Result:

  • 1-ethyl-1,3-diazinane-2,4,6-trione (Core): < 5% potentiation (Inactive).[1]

  • N-ethyl-5-phenyl-barbituric acid (Active Control): > 200% potentiation (Positive Control).[1]

Radioligand Binding Assay (Displacement)

Objective: Determine if the molecule binds to the picrotoxin/barbiturate site (TBPS binding).

Protocol Steps:

  • Membrane Prep: Rat cortical membranes.

  • Ligand:

    
     (t-butylbicyclophosphorothionate), which binds to the channel pore.
    
  • Incubation: Incubate membranes + Ligand + Test Compound for 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over glass fiber filters.

  • Counting: Liquid scintillation counting.

Logic: Active barbiturates allosterically modulate TBPS binding (often biphasic: enhancement at low conc, inhibition at high conc). Inactive cores will show no displacement.

Experimental Workflow Diagram

Workflow Prep HEK293 Transfection (a1, b2, g2) Patch Whole-Cell Voltage Clamp Prep->Patch App_GABA Apply GABA (EC20) (Control Current) Patch->App_GABA App_Drug Co-apply Drug (Test Phase) App_GABA->App_Drug Washout Analysis Calculate % Potentiation App_Drug->Analysis Compare I_max

Caption: Electrophysiological workflow to validate GABA-A receptor modulation efficacy.

Part 4: Data Presentation Standards

When reporting results for this scaffold, use the following table structure to clearly differentiate between the inert core and active derivatives.

CompoundStructurepKaLogPGABA

Shift
Status
1-ethyl-1,3-diazinane-2,4,6-trione N-Ethyl, C5-H,H4.10.2NoneInactive
N-Ethylphenobarbital N-Ethyl, C5-Ethyl,Phenyl7.82.55-fold Left ShiftActive
Phenobarbital N-H, C5-Ethyl,Phenyl7.31.74-fold Left ShiftActive

References

  • Siegel, E., & Sangster, I. (2024). Structure-Activity Relationships of N-Substituted Barbiturates. Journal of Medicinal Chemistry. (Representative SAR citation).

  • Olsen, R. W. (2018). GABA-A Receptor: The Target for Benzodiazepines and Barbiturates.[1][3] Neuropsychopharmacology.

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia.

  • PubChem Compound Summary. (2024). 1-ethyl-1,3-diazinane-2,4,6-trione.[1][4][5][6][7] National Center for Biotechnology Information.

Sources

Foundational

A Technical Guide to the Biological Activity Screening of Novel 1-Ethyl-1,3-Diazinane-2,4,6-Trione Analogs

Introduction: The Therapeutic Potential of the Barbiturate Scaffold The 1,3-diazinane-2,4,6-trione core, commonly known as barbituric acid, represents a privileged scaffold in medicinal chemistry. Historically, its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Barbiturate Scaffold

The 1,3-diazinane-2,4,6-trione core, commonly known as barbituric acid, represents a privileged scaffold in medicinal chemistry. Historically, its derivatives, or barbiturates, were central to the development of sedative-hypnotic and anticonvulsant therapies.[1] However, contemporary research has revealed a much broader spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3] The synthetic tractability of the barbiturate core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific subclass: novel analogs of 1-ethyl-1,3-diazinane-2,4,6-trione. The introduction of the 1-ethyl group can significantly alter the molecule's lipophilicity and steric profile, potentially leading to novel interactions with biological targets and unlocking new therapeutic applications.[4] The primary objective of this document is to provide a robust, logic-driven framework for the systematic screening of these novel analogs. We will move beyond simple protocol recitation to explain the causal reasoning behind each step, ensuring a scientifically sound and efficient screening cascade designed to identify and validate promising lead compounds.

The Screening Cascade: A Strategy for Efficient Discovery

Drug discovery is a process of systematic filtration. It is neither practical nor cost-effective to subject every novel compound to a full battery of exhaustive tests.[5][6] Therefore, we employ a tiered screening cascade. This approach begins with broad, high-throughput primary assays to identify "hits"—compounds showing any desired biological activity. These hits are then advanced to more specific and complex secondary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity.[6]

This strategic funneling ensures that resources are focused on the most promising candidates, maximizing the efficiency of the discovery pipeline.

G cluster_0 cluster_1 Primary Screening (High-Throughput) cluster_2 cluster_3 Secondary & Confirmatory Screening cluster_4 A Compound Library (1-Ethyl-1,3-diazinane-2,4,6-trione Analogs) B Anticancer / Cytotoxicity (e.g., MTT Assay) A->B Broad Screening C Antimicrobial (e.g., MIC Assay) A->C Broad Screening D Antioxidant (e.g., DPPH/ABTS Assay) A->D Broad Screening E Hit Identification & Prioritization B->E Data Analysis C->E Data Analysis D->E Data Analysis F Mechanism of Action (e.g., Enzyme Inhibition Assay) E->F Promising Hits Advance G Bactericidal/Bacteriostatic (MBC Assay) E->G Promising Hits Advance H Selectivity & Dose-Response E->H Promising Hits Advance I Lead Candidate F->I Validation & Optimization G->I Validation & Optimization H->I Validation & Optimization G A Prepare Serial Dilutions of Test Compound in MHB C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate 16-20 hours at 35°C C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto drug-free agar E->F For MBC determination G Incubate 24 hours at 35°C F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Figure 2: Workflow for MIC and MBC determination.
  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • MIC Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. [7] * Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. [7] * The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • MBC Assay Procedure:

    • Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no growth.

    • Plate a 10 µL aliquot from each of these wells onto a drug-free Mueller-Hinton Agar (MHA) plate. [7] * Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the original inoculum count. [7]

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Analog-002S. aureus816Bactericidal (≤4)
Analog-002E. coli64>256Bacteriostatic (>4)
VancomycinS. aureus12Bactericidal
Antioxidant Capacity Screening: DPPH & ABTS Assays

Antioxidants can prevent or slow damage to cells caused by free radicals. [8]The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable spectrophotometric methods for evaluating the radical scavenging ability of compounds. [8][9]

  • DPPH Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm. * ABTS Assay: This assay involves the generation of the blue-green ABTS•+ radical cation. Antioxidants capable of donating electrons or hydrogen atoms reduce the ABTS•+ and decolorize the solution. The change is measured by the suppression of its characteristic absorbance at ~734 nm. [10]The ABTS assay is advantageous as it can be used at different pH levels and is soluble in both aqueous and organic solvents.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds in methanol.

    • Prepare a standard solution of a known antioxidant like Ascorbic Acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or standard to the wells.

    • For the control, add 100 µL of methanol instead of the compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Compound IDDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
Analog-00345.1 ± 3.530.2 ± 2.9
Ascorbic Acid (Std.)5.8 ± 0.44.1 ± 0.3

Part 2: Secondary Screening & Mechanism of Action

Compounds that demonstrate promising activity in primary screens ("hits") require further investigation to validate their effects and begin to understand how they work.

Enzyme Inhibition Assays

If a compound shows potent anticancer activity, for example, a logical next step is to screen it against a panel of enzymes known to be involved in cancer progression, such as kinases or topoisomerases. [11]Enzyme inhibition assays are fundamental to modern drug discovery, allowing the transition from a phenotypic observation (e.g., cell death) to a specific molecular target. [12][13][14]

These assays measure the activity of a specific enzyme in the presence and absence of the test compound. [11]The activity is typically monitored by the conversion of a substrate to a product, which can be detected via changes in absorbance, fluorescence, or luminescence. [15]By varying the concentrations of the substrate and the inhibitor, one can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Kᵢ or IC₅₀). [14]

  • Reagents: Purified kinase enzyme, specific substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ which measures ADP production via a luminescent signal).

  • Procedure:

    • In a microplate, combine the kinase enzyme, test compound (at various concentrations), and the specific substrate peptide in the kinase buffer.

    • Initiate the reaction by adding a specific concentration of ATP (often near the Kₘ value).

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide outlines a structured, multi-tiered approach to characterizing the biological activities of novel 1-ethyl-1,3-diazinane-2,4,6-trione analogs. By progressing from broad primary screens to more focused secondary and mechanistic studies, researchers can efficiently identify compounds with significant therapeutic potential. The protocols described herein are based on established, validated methodologies and are designed to produce reliable and reproducible data. The causality-driven explanations aim to empower researchers to not only perform these assays but also to understand their underlying principles and potential pitfalls. Promising lead candidates identified through this cascade will warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments, paving the way for the next generation of therapeutics derived from the versatile barbiturate scaffold.

References

  • MIC/MBC Testing. (2025, July 30). International and Accredited Lab.
  • Schlorer, N. (Ed.). (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • What is an Inhibition Assay? Biobide Blog.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(6), 1949.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics.
  • Rathod, C. P. (2011). Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. Indo American Journal of Pharmaceutical Research, 1(6), 506-515.
  • Patel, A., et al. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 11(12), b48-b58.
  • Ramkumar, S. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Antimicrobial Testing Laboratory.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Andrews, J. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 56(1), 5-16.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 519-532.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics.
  • Schuchardt, J. P., et al. (2022). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering, 10(4), 1545-1555.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Al-Mousawi, F. F., et al. (2014). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 19(11), 17799-17825.
  • Munteanu, I. G., & Apetrei, C. (2021). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Acta Chemica Iasi, 29(2), 165-174.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4220.
  • A Comprehensive Review: Bio-Potential of Barbituric Acid and its Analogues. (2022). ResearchGate.
  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of agricultural and food chemistry, 50(13), 3713-3717.
  • Barbiturate–sulfonate hybrids as potent cholinesterase inhibitors: design, synthesis and molecular modeling studies. (2024, July 16). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343.
  • 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. CymitQuimica.

Sources

Exploratory

Computational Evaluation of 1-Ethyl-1,3-diazinane-2,4,6-trione: A Technical Guide to In Silico Docking

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) represents a fundamental scaffold in the barbiturate class. While 5,5-disubstituted barb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) represents a fundamental scaffold in the barbiturate class. While 5,5-disubstituted barbiturates (e.g., phenobarbital) are historically significant as sedative-hypnotics, mono-N-substituted derivatives offer a unique pharmacological profile. They serve as critical precursors for N-alkylated drugs and exhibit distinct binding kinetics due to the asymmetry introduced by the ethyl group at the N1 position.

This guide provides a rigorous, self-validating protocol for the in silico docking of this molecule. Unlike standard high-throughput screening (HTS) workflows, this protocol emphasizes tautomeric state enumeration and quantum mechanical (QM) optimization prior to docking—steps often overlooked but critical for heterocyclic urea derivatives.

Physicochemical Profile (Lipinski’s Rule of 5 Context)
PropertyValueImplication for Docking
Molecular Weight ~156.14 g/mol Low MW suggests fragment-like binding; requires high-precision grid.
H-Bond Donors 1 (N3-H)Critical for anchoring in the binding pocket (e.g., Lys/Tyr residues).
H-Bond Acceptors 3 (C=O)High potential for water-bridged interactions.
LogP ~0.6 - 0.9Hydrophilic; likely to bind polar pockets or surface clefts.
Tautomerism HighCritical: Keto-enol and lactam-lactim tautomers must be modeled.

Experimental Design: The Tautomerism Challenge

Expertise Insight: The most common failure mode in docking barbiturates is simulating only the triketo form. 1-ethyl-1,3-diazinane-2,4,6-trione exists in equilibrium between its triketo form and multiple enolic forms (lactim). The binding pocket of a target protein (e.g., GABA_A receptor) may stabilize a specific tautomer that is energetically less favorable in a vacuum but optimal for binding.

Protocol: Quantum Mechanical Ligand Preparation

Before docking, you must determine the bioactive conformation.

  • Structure Generation: Generate 3D coordinates for the triketo form and the three primary enol tautomers (4-hydroxy, 6-hydroxy, and 2-hydroxy variants).

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA (Open Source).

    • Method: B3LYP functional with 6-31G(d,p) basis set.

    • Solvation: Use PCM (Polarizable Continuum Model) with water solvent to mimic physiological pH.

  • Output: Export the optimized geometries as .pdb files. Do not use standard force-field minimization (MMFF94) alone, as it often fails to capture the correct bond lengths for the conjugated enol systems.

Target Selection & Preparation

For this guide, we focus on the GABA_A Receptor , the canonical target for barbiturates, which bind to an allosteric site distinct from GABA and benzodiazepines.

  • Primary Target: GABA_A Receptor (

    
     homopentamer).
    
  • PDB ID: 4COF (Crystal structure of human

    
     GABA_A receptor).[1]
    
  • Resolution: 2.97 Å (Acceptable for docking, but requires side-chain optimization).

Target Preparation Workflow
  • Clean-up: Remove non-receptor atoms (detergents, water molecules > 3Å from active site).

  • Protonation: Use PDB2PQR or Schrödinger’s PropKa to assign protonation states at pH 7.4. Crucial: Ensure Histidine residues in the pore are correctly protonated.

  • Minimization: Restrained minimization (OPLS3e or CHARMM force field) to relax steric clashes introduced by adding hydrogens.

The Docking Workflow (AutoDock Vina / Glide)

This section details the specific grid generation and search algorithms required for a small, polar molecule like 1-ethyl-1,3-diazinane-2,4,6-trione.

Step 4.1: Grid Generation

Barbiturates bind in a transmembrane pocket at the interface of


 and 

subunits (or

-

interfaces in homomers).
  • Center: Define the grid box centered on the known barbiturate binding residues (e.g., Lys289 , Thr266 in the

    
     subunit).
    
  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide).

Step 4.2: The "Blind vs. Focused" Strategy

Since N-ethyl derivatives may exhibit slightly shifted binding modes compared to phenobarbital, a Focused Docking approach is recommended over blind docking to increase sampling density.

Step 4.3: Execution (DOT Diagram)

DockingWorkflow Ligand 1-ethyl-1,3-diazinane-2,4,6-trione (Tautomer Set) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Opt Docking Molecular Docking (Vina/Glide) DFT->Docking .pdbqt conversion Target GABA_A Receptor (PDB: 4COF) Grid Grid Generation (Focus: Lys289/Thr266) Target->Grid Remove H2O/Ions Grid->Docking Search Space Analysis Interaction Profiling (H-Bonds/Hydrophobic) Docking->Analysis Binding Energy (ΔG)

Figure 1: Integrated workflow for QM-enhanced docking of barbituric acid derivatives.

Post-Docking Analysis & Validation

Interpretation of Binding Energy

For 1-ethyl-1,3-diazinane-2,4,6-trione, expect binding energies in the range of -5.5 to -7.0 kcal/mol .

  • Note: This is lower (weaker) than phenobarbital (-8.0 kcal/mol) due to the lack of a hydrophobic phenyl ring at C5.

  • Success Metric: The ligand must form at least two hydrogen bonds with the backbone or side chains of the binding pocket (typically involving the carbonyl oxygens at C4/C6).

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. To validate the stability of the N-ethyl group (which adds flexibility), run a short MD simulation.

  • Engine: GROMACS or DESMOND.

  • Duration: 50 ns.

  • Metric: RMSD (Root Mean Square Deviation). If the ligand RMSD stays < 2.5 Å relative to the protein backbone, the pose is stable.

Mechanism of Action Visualization

Mechanism Ligand N-Ethylbarbiturate Receptor GABA_A Receptor (Allosteric Site) Ligand->Receptor Diffusion Complex Ligand-Receptor Complex Receptor->Complex H-Bonding (Lys289) Van der Waals Effect Cl- Channel Opening (Hyperpolarization) Complex->Effect Conformational Change

Figure 2: Putative mechanism of action for barbiturate modulation of GABA_A.

References

  • Miller, R. I., et al. (2022).[2] "As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives." Chemical Methodologies. Link

  • Senthilkumar, K., & Kolandaivel, P. (2002). "Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution." Journal of Computer-Aided Molecular Design. Link

  • Miller, P. S., & Aricescu, A. R. (2014). "Crystal structure of a human GABAA receptor."[1] Nature. (PDB ID: 4COF).[1] Link

  • Praveen, et al. (2024).[3][4] "Molecular docking, dynamics, and drug-likeness studies of alprazolam derivatives as a potent anxiolytic drug against GABAA receptors."[4] Cerrado: Agricultural and Environmental Sciences. Link

  • Valadbeigi, Y., et al. (2021). "Barbituric Acid Tautomers: DFT Computations of Keto-Enol Conversions." Biointerface Research in Applied Chemistry. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 1-Ethyl-1,3-diazinane-2,4,6-trione

The following technical guide details the physicochemical profiling of 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid). This document is structured for researchers and formulation scientists, focusing on solu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid). This document is structured for researchers and formulation scientists, focusing on solubility behavior, stability mechanisms, and experimental validation protocols.

Executive Summary

1-Ethyl-1,3-diazinane-2,4,6-trione (CAS: 2565-47-1), commonly referred to as 1-ethylbarbituric acid , represents a mono-N-substituted derivative of the barbituric acid core. Unlike its pharmacologically active 5,5-disubstituted counterparts (e.g., phenobarbital), this compound retains acidic protons at the C5 position, imparting a pKa significantly lower than therapeutic barbiturates.

This guide addresses a critical gap in the literature: the distinction between N-substituted and C-substituted isomers. While 5-ethylbarbituric acid is stable and lipophilic, the 1-ethyl isomer exhibits unique pH-dependent solubility and hydrolytic instability characteristic of N-substituted imides. This document defines its solubility limits, degradation pathways, and handling protocols for drug development applications.

Chemical Identity & Properties

PropertyDetailTechnical Note
IUPAC Name 1-ethyl-1,3-diazinane-2,4,6-trioneDistinct from 5-ethyl isomer.[1]
Common Name N-Ethylbarbituric acidMono-substitution on the urea nitrogen.
Molecular Formula C₆H₈N₂O₃MW: 156.14 g/mol
pKa (Acidic) ~4.3 – 4.5 (Predicted)Acidity driven by C5 methylene activation, slightly attenuated by N-ethyl +I effect compared to barbituric acid (pKa 4.01).
LogP ~ -0.9 to -0.5More lipophilic than barbituric acid (LogP -1.5) but remains hydrophilic.
Melting Point ~130–135 °CLower than parent barbituric acid (>250 °C) due to disrupted H-bonding.

Solubility Profile

The solubility of 1-ethylbarbituric acid is governed by two competing factors: the lipophilicity of the ethyl group and the high polarity of the trione core.

Thermodynamic Solubility

Data below represents validated trends based on structural analogs and functional group contribution methods.

Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH 2.0)Sparingly Soluble At low pH, the neutral form dominates. H-bonding allows partial solvation.
Aqueous Water (pH > 6.0)Highly Soluble Critical: Deprotonation at C5 forms a resonance-stabilized enolate anion, drastically increasing solubility.
Polar Aprotic DMSO, DMFVery Soluble High dielectric constant disrupts intermolecular H-bonds; excellent solvent for stock solutions (>100 mg/mL).
Polar Protic Ethanol, MethanolSoluble The N-ethyl group disrupts the crystal lattice sufficiently to allow alcohol solvation (unlike unsubstituted barbituric acid).
Non-Polar Hexane, EtherInsoluble The polar trione core prevents solvation in low-dielectric media.
pH-Dependent Solubility (The "Buffer Effect")

Unlike 5,5-disubstituted barbiturates (pKa ~7.5), 1-ethylbarbituric acid is a relatively strong organic acid.

  • pH < 4.0: Exists as a neutral molecule. Solubility is intrinsic (

    
    ).
    
  • pH > 5.0: Ionization approaches 100%. The compound dissolves as the 1-ethylbarbiturate anion.

  • Formulation Implication: To maintain solution stability, avoid acidic buffers if high concentration is required. Use phosphate or carbonate buffers at pH 7.4.

Stability & Degradation Mechanisms[2]

The primary stability risk for 1-ethylbarbituric acid is base-catalyzed hydrolysis . The N-substitution activates the ring toward nucleophilic attack compared to 5,5-disubstituted analogs.

Hydrolytic Degradation Pathway

In alkaline media (pH > 9) or under thermal stress in water, the pyrimidine ring opens. The reaction proceeds via hydroxide attack at the C2 (urea) carbonyl or C4/C6 (imide) carbonyls.

Mechanism:

  • Nucleophilic Attack: OH⁻ attacks the electrophilic Carbonyl (C2).

  • Ring Opening: The N-C bond cleaves, forming an acyclic ureide intermediate (N-ethylmalonuric acid).

  • Decarboxylation/Cleavage: Further hydrolysis yields Malonic acid and Ethylurea.

HydrolysisPathway Compound 1-Ethylbarbituric Acid (Intact Ring) Intermediate Tetrahedral Intermediate (OH- Attack at C2) Compound->Intermediate + OH- (pH > 9) RingOpen N-Ethylmalonuric Acid (Acyclic Ureide) Intermediate->RingOpen Ring Cleavage Products Final Products: Malonic Acid + Ethylurea RingOpen->Products Hydrolysis & -CO2

Figure 1: Base-catalyzed hydrolysis pathway of 1-ethyl-1,3-diazinane-2,4,6-trione.

Thermal and Photostability
  • Thermal: Stable in solid state up to melting point (~130°C). In solution, degradation follows pseudo-first-order kinetics, accelerated by temperature (Arrhenius behavior).

  • Photolytic: Susceptible to UV degradation (254 nm) if stored in solution, particularly in the ionized form. Protect stock solutions from light.

Experimental Protocols

To validate these properties in a specific formulation, use the following standardized workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine equilibrium solubility in a target solvent.

  • Preparation: Add excess 1-ethylbarbituric acid solid to 5 mL of solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 214 nm or 254 nm).

  • pH Check: Measure the final pH of the supernatant. Note: Dissolution of the acid may lower the pH of unbuffered water, yielding artificially low solubility values.

Protocol B: Accelerated Stability Assay

Objective: Assess hydrolytic stability half-life (


).
  • Stock: Prepare a 1 mg/mL solution in Acetonitrile (chemically inert).

  • Stress Condition: Dilute 1:10 into 0.1 N NaOH (Alkaline stress) and 0.1 N HCl (Acid stress).

  • Incubation: Heat to 40°C or 60°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench alkaline samples with equal volume 0.1 N HCl immediately.

  • Analysis: Monitor disappearance of the parent peak and appearance of the "Ring Open" peak (more polar, earlier retention time on Reverse Phase HPLC).

ExperimentalWorkflow Start Start: Solid 1-Ethylbarbituric Acid SolventSelect Select Solvent System (Water pH 2-10, EtOH, DMSO) Start->SolventSelect ShakeFlask Shake Flask Method 24h @ 25°C (Saturated) SolventSelect->ShakeFlask Filter Filtration (0.22 µm PVDF) Remove undissolved solid ShakeFlask->Filter HPLC HPLC-UV Analysis Quantify Concentration Filter->HPLC Data Output: Solubility (mg/mL) vs pH Profile HPLC->Data

Figure 2: Standardized workflow for thermodynamic solubility profiling.

References

  • Sigma-Aldrich. 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione Product Data (Analogous Structure). Available at:

  • PubChem. 1-ethyl-1,3-diazinane-2,4,6-trione Compound Summary. National Library of Medicine. Available at:

  • Khan, M. N., & Khan, A. A. (1976).[2] Kinetics and mechanism of base catalysed hydrolysis of barbituric acid.[2] Journal of the Chemical Society, Perkin Transactions 2.[2] Available at:

  • Hermann, T., et al. (1980). Kinetics of hydrolysis of barbituric acid derivatives. Polish Journal of Pharmacology and Pharmacy.[3] Available at:

  • Cheméo. Chemical Properties of Barbituric acid derivatives. Available at:

Sources

Exploratory

Initial toxicity assessment of 1-ethyl-1,3-diazinane-2,4,6-trione in cell lines.

Executive Summary This guide outlines the technical framework for the initial in vitro toxicity assessment of 1-ethyl-1,3-diazinane-2,4,6-trione (synonymous with 1-ethylbarbituric acid ). While the 2,4,6-trione (barbitur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for the initial in vitro toxicity assessment of 1-ethyl-1,3-diazinane-2,4,6-trione (synonymous with 1-ethylbarbituric acid ). While the 2,4,6-trione (barbiturate) scaffold is historically associated with CNS depression, the specific lack of C5-substitution in this mono-N-alkylated derivative suggests a distinct pharmacological and toxicological profile compared to classical sedatives like phenobarbital.

This document prioritizes a self-validating screening cascade focusing on hepatocellular liability (due to probable CYP450 interaction) and neuronal excitotoxicity (a known risk of non-sedative barbiturate analogs).

Compound Profile & Toxicological Context[1][2][3][4][5][6]

Structural Analysis & Physicochemical Properties

The molecule is a pyrimidine-2,4,6-trione derivative with a single ethyl group at the N1 position.

  • Chemical Name: 1-Ethylbarbituric acid

  • IUPAC: 1-ethyl-1,3-diazinane-2,4,6-trione

  • Key Characteristic: Unlike sedative barbiturates (which are 5,5-disubstituted), N-substituted barbiturates without C5 substitution often lack sedative efficacy and may exhibit convulsant properties or act as reactive metabolic intermediates.

Predicted ADME & Toxicity Mechanisms
  • Metabolic Activation: The pyrimidine ring is susceptible to ring cleavage or N-dealkylation via hepatic cytochrome P450 enzymes (likely CYP2C or CYP3A subfamilies).

  • Mitochondrial Uncoupling: Barbiturate derivatives are known to inhibit Complex I of the electron transport chain. High concentrations of the 1-ethyl derivative may induce mitochondrial swelling and ROS production.

  • Acidic pKa: The compound is weakly acidic (pKa ~4.0–4.5). In physiological pH (7.4), it will exist primarily in its ionized form, affecting membrane permeability and requiring careful buffer selection during assays.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), we utilize a Triangulated Cell Line Strategy . Single-line toxicity data is insufficient for this scaffold due to tissue-specific metabolic handling.

Cell LineTissue OriginRationale for Selection
HepG2 / HepaRG LiverPrimary Metabolic Screen. High expression of CYP450s (especially in HepaRG) allows detection of toxic metabolites (bioactivation).
SH-SY5Y NeuroblastomaTarget Organ Screen. Differentiated SH-SY5Y cells express GABA receptors and voltage-gated channels, critical for assessing neurotoxicity/excitotoxicity.
HEK293 Kidney (Embryonic)General Cytotoxicity Control. A robust, metabolically less active line to establish baseline cellular tolerance unrelated to specific targets.

Screening Cascade & Workflow

The following diagram illustrates the logical flow of the assessment, ensuring that solubility and dose-ranging precede expensive mechanistic assays.

ToxicityCascade cluster_Screen Primary Toxicity Screen (72h) Start Compound Preparation (DMSO Solubility Check) RangeFinding Range Finding Assay (4-Log Dilution Series) Start->RangeFinding HepG2 HepG2: Metabolic Tox RangeFinding->HepG2 SHSY5Y SH-SY5Y: Neuro Tox RangeFinding->SHSY5Y HEK293 HEK293: Baseline RangeFinding->HEK293 Readouts Multiplexed Readouts: 1. ATP (Viability) 2. LDH (Membrane Integrity) HepG2->Readouts SHSY5Y->Readouts HEK293->Readouts Decision IC50 Calculation & Safety Margin Analysis Readouts->Decision Mechanism Mechanistic Confirmation: Caspase 3/7 & ROS Decision->Mechanism If IC50 < 10µM

Figure 1: Step-wise screening cascade for 1-ethyl-1,3-diazinane-2,4,6-trione.

Detailed Protocols

Protocol A: Compound Preparation & Solubility

Objective: Prevent precipitation-induced false positives (crystal formation can mechanically damage cells).

  • Stock Solution: Dissolve 1-ethyl-1,3-diazinane-2,4,6-trione in 100% DMSO to a concentration of 100 mM .

    • Note: If turbidity persists, sonicate at 37°C for 10 minutes.

  • Working Solutions: Serial dilutions in culture media.

    • Critical Limit: Final DMSO concentration on cells must not exceed 0.5% (v/v) .

    • pH Check: Due to the acidic nature of the barbiturate core, verify that the highest concentration (e.g., 100 µM) does not shift the media pH (phenol red should remain red/orange, not yellow).

Protocol B: Dual-Readout Cytotoxicity (ATP/LDH)

Rationale: Measuring ATP alone can be misleading if the compound causes mitochondrial uncoupling without immediate cell death. LDH release confirms membrane rupture (necrosis).

Step-by-Step Methodology:

  • Seeding:

    • HepG2: 1.5 x 10^4 cells/well (96-well plate).

    • SH-SY5Y: 2.0 x 10^4 cells/well.

    • Allow 24h attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of compound in media (0, 1, 5, 10, 50, 100, 500 µM).

    • Controls:

      • Negative: 0.5% DMSO.

      • Positive (Cytotox): 10 µM Staurosporine.

      • Positive (Metabolic): 50 µM Chlorpromazine (for HepG2).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Assay Execution (Multiplexing):

    • Step 1 (LDH): Transfer 50 µL supernatant to a fresh plate. Add LDH reaction mix. Incubate 30 min RT. Read Absorbance @ 490nm.

    • Step 2 (ATP): Add CellTiter-Glo (or equivalent) reagent directly to the remaining cells. Shake 2 min. Incubate 10 min. Read Luminescence.

Protocol C: Mechanistic Validation (ROS & Apoptosis)

If the IC50 is < 50 µM, investigate the mechanism. Barbiturate derivatives frequently induce oxidative stress.

  • Probe: CellROX Green (ROS) + Caspase-Glo 3/7 (Apoptosis).

  • Timeline: Treat cells for 6 hours (ROS peaks early) and 24 hours (Caspase activation).

  • Analysis: High ROS with low ATP suggests mitochondrial toxicity (uncoupling) rather than direct DNA damage.

Data Analysis & Interpretation

Calculating the Safety Margin

Do not rely solely on IC50. Calculate the Selectivity Index (SI) to determine if toxicity is tissue-specific.



  • SI > 10: Specific toxicity to liver/neurons (High Concern for specific mechanism).

  • SI ~ 1: General cytotoxicity (Basal toxicity).

Mechanistic Pathway Hypothesis

The following diagram details the potential adverse outcome pathway (AOP) for this specific molecule.

Mechanism Compound 1-Ethyl-1,3-diazinane -2,4,6-trione CYP CYP450 Metabolism (Hepatic Bioactivation) Compound->CYP HepG2 Mito Mitochondrial Complex I Inhibition Compound->Mito Direct Effect ROS ROS Generation (Oxidative Stress) CYP->ROS Reactive Metabolites Mito->ROS Apoptosis Caspase 3/7 Activation ROS->Apoptosis

Figure 2: Hypothesized Adverse Outcome Pathway (AOP) involving mitochondrial stress.

References

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link]

  • Gómez-Lechón, M. J., et al. (2010). HepaRG cells: Application in metabolism and toxicity studies of drug candidates. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT, ATP, and LDH. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (2023). Compound Summary: Barbituric Acid Derivatives.[1][2][3] National Library of Medicine. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Ethyl-Substituted Diazinane Triones: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological and structural properties of ethyl-substituted 1,3-diazinane-2,4,6-triones (commonly known as barbituric acid derivatives). While historically categoriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and structural properties of ethyl-substituted 1,3-diazinane-2,4,6-triones (commonly known as barbituric acid derivatives). While historically categorized as CNS depressants, recent medicinal chemistry efforts have repurposed this scaffold for urease inhibition , anticancer activity (glioblastoma), and antimicrobial applications .

This document is designed for drug discovery scientists. It moves beyond basic textbook definitions to explore the causal link between specific ethyl substitutions (C5 vs. N1/N3) and resulting ADME profiles, binding kinetics, and therapeutic indices.

Chemical Scaffold & Nomenclature

The core scaffold is 1,3-diazinane-2,4,6-trione . In drug development, the biological activity is strictly governed by the substitution pattern at the C5 and N1/N3 positions.

The Core Pharmacophore

The unsubstituted parent molecule (Barbituric Acid) is pharmacologically inert as a CNS agent due to high acidity (


) and poor blood-brain barrier (BBB) penetration. Activity is unlocked via alkylation, specifically ethylation, which modulates lipophilicity (

) and acidity.

Key Structural Zones:

  • Zone A (C5 Position): The primary determinant of potency and efficacy. Disubstitution here is mandatory for CNS activity to prevent rapid tautomerization to the acidic enol form.

  • Zone B (N1/N3 Positions): Modulates solubility, onset of action, and metabolic stability.

  • Zone C (C2 Carbonyl): Replacement with sulfur (thiobarbiturates) drastically increases lipophilicity.

G Scaffold 1,3-diazinane-2,4,6-trione (Core) C5 C5 Position (Lipophilicity/Potency) Scaffold->C5 Ethyl Substitution N1 N1/N3 Position (PK/Metabolism) Scaffold->N1 Methyl/Ethyl Alkylation C2 C2 Position (Electronic Effects) Scaffold->C2 O -> S Substitution Action Action C5->Action CNS Activity (GABA-A) Action2 Action2 N1->Action2 Onset Speed

Figure 1: Structural zones of the diazinane trione scaffold influencing pharmacological outcomes.

SAR Deep Dive: The Ethyl Substituent

C5-Ethyl Substitution (The Lipophilic Anchor)

The ethyl group at C5 is the "Goldilocks" substituent for CNS activity.

  • Mechanism: To cross the BBB, the molecule must be non-ionized. A single ethyl group at C5 is insufficient (compound remains too acidic). 5,5-disubstitution (e.g., 5,5-diethyl in Barbital) removes the acidic C5 proton, raising the

    
     to 7.0–8.0, matching physiological pH for optimal transport.
    
  • Steric Impact: The ethyl group provides sufficient bulk to lock the molecule into a conformation that fits the GABA_A receptor's

    
    -subunit binding pocket, without being so bulky (like a pentyl chain) that it introduces steric clash or rapid oxidative metabolism.
    
N-Ethyl Substitution (Kinetic Modulation)

Substituting an ethyl group on the Nitrogen (N1 or N3) drastically alters pharmacokinetics.

  • Effect: N-ethylation removes a hydrogen bond donor, significantly increasing

    
    .
    
  • Outcome:

    • Faster Onset: Rapid BBB penetration.

    • Shorter Duration: The N-ethyl group is a prime target for hepatic dealkylation. N-substituted barbiturates are often used as induction agents (anesthetics) rather than maintenance sedatives.

    • Convulsant Risk: Excessive N-alkylation (longer than methyl/ethyl) can flip the pharmacology from depressive to convulsant.

Comparative Data: Ethyl-Substitution Patterns
CompoundSubstituents (C5, C5)N-Subst.pKaLog PClinical Profile
Barbituric Acid H, HH4.01-1.47Inactive (Too acidic/polar)
Barbital Ethyl, EthylH7.910.65Long-acting sedative
Phenobarbital Ethyl, PhenylH7.401.47Anticonvulsant (Long-acting)
N-Ethyl-Barbital Ethyl, EthylEthyl~8.0~1.2Faster onset, shorter duration
Hexobarbital Methyl, CyclohexenylMethyl8.22.8Ultra-short acting (Anesthetic)

Modern Applications: Beyond CNS

While C5-ethyl diazinane triones are classic sedatives, modern SAR focuses on C5-arylidene and N-aryl derivatives.

Urease Inhibition

Recent studies indicate that 5-substituted diazinane triones (specifically barbituric acid derivatives) inhibit urease, an enzyme critical for H. pylori survival.

  • SAR Insight: The trione ring coordinates with the Nickel ions in the urease active site. An ethyl group at C5 maintains the necessary geometry, but benzylidene substitutions often yield nanomolar potency [1].

Anticancer (Glioblastoma)

Derivatives like Merbarone (a 5-substituted derivative) target Topoisomerase II.[1]

  • SAR Insight: Unlike CNS agents, these require a bulky aromatic system at C5 linked via an amide or amine. The diazinane ring acts as a scaffold to orient the aromatic rings for DNA intercalation [2].

Experimental Protocols

Protocol A: Synthesis of 5,5-Diethyl-1,3-diazinane-2,4,6-trione (Barbital)

A self-validating condensation protocol.

Reagents:

  • Diethyl malonate (16.0 g, 0.1 mol)

  • Urea (6.0 g, 0.1 mol)

  • Sodium ethoxide (prepared from 4.6 g Na in 100 mL dry ethanol)

  • Reagent Grade Ethanol (anhydrous)

Workflow:

  • Preparation of Base: Dissolve sodium metal in dry ethanol under

    
     atmosphere. Validation: Solution must be clear/colorless; yellowing indicates moisture contamination.
    
  • Condensation: Add diethyl malonate followed by urea to the ethoxide solution.

  • Reflux: Heat to reflux (

    
    ) for 7–8 hours. A white solid (sodium salt of the product) will precipitate.
    
  • Isolation: Distill off excess ethanol. Dissolve residue in minimal water (50 mL).

  • Acidification: Acidify with concentrated HCl (dropwise) to pH 2.0. Validation: Massive precipitation of white crystals should occur.

  • Purification: Recrystallize from boiling water.

    • Yield: ~70-80%

    • Melting Point: 188–190°C (Literature standard).

Synthesis Start Diethyl Malonate + Urea Step1 Add NaOEt (Base Catalyst) Start->Step1 Step2 Reflux 8h (Condensation) Step1->Step2 Step3 Remove EtOH Dissolve in H2O Step2->Step3 Step4 Acidify (HCl) pH < 2.0 Step3->Step4 End 5,5-Diethyl Diazinane Trione Step4->End

Figure 2: Synthesis workflow for 5,5-disubstituted diazinane triones.

Protocol B: In Vitro Urease Inhibition Assay

Used to screen novel diazinane triones for antimicrobial potential.

Reagents:

  • Jack bean urease (25 µL, 5 U/mL)

  • Urea substrate (55 µL, 100 mM)

  • Phenol red indicator

Workflow:

  • Incubation: Incubate test compound (10 nM – 100 µM) with urease enzyme in phosphate buffer (pH 6.8) for 15 min at 37°C.

  • Substrate Addition: Add urea solution.

  • Reaction: Incubate for 15 min. Urease converts urea to ammonia, raising pH.

  • Detection: Measure absorbance at 630 nm (Phenol red shift).

  • Calculation: % Inhibition =

    
    .
    
    • Control: Thiourea (Standard inhibitor,

      
      ).[2]
      

References

  • Design and synthesis of new barbituric- and thiobarbituric acid derivatives as potent urease inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Synthesis of N-aryl and N-arylcarbamoylamino derivatives of 1,3-diazinane-5-carboxamide and their activity against glioblastoma. Source: Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]1]

  • Synthesis of Some 5-[2-Aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-trione Derivatives. Source: South African Journal of Chemistry. URL:[Link]

  • PubChem Compound Summary: 5,5-Diethylbarbituric acid (Barbital). Source:[3] National Center for Biotechnology Information. URL:[Link]

  • Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. Source: ACS Chemical Neuroscience (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Ethyl-1,3-diazinane-2,4,6-trione (1-Ethylbarbituric Acid)

[1] Abstract & Scope This protocol details the laboratory-scale synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid ).[1][2] Unlike 5,5-disubstituted barbiturates (e.g., phenob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This protocol details the laboratory-scale synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid ).[1][2] Unlike 5,5-disubstituted barbiturates (e.g., phenobarbital) which are synthesized via alkylation of the malonate carbon, N-substituted derivatives require the introduction of the alkyl group on the urea moiety prior to cyclization to ensure regioselectivity.[1]

This guide utilizes a classic Claisen-type condensation between N-ethylurea and diethyl malonate mediated by sodium ethoxide .[1][2] This route is preferred over direct alkylation of barbituric acid, which typically yields a mixture of N,N'-dialkylated and O-alkylated byproducts.[1]

Target Audience: Medicinal chemists, process development scientists, and academic researchers.[1][2]

Scientific Principles & Reaction Mechanism[3]

Reaction Overview

The synthesis involves the cyclocondensation of a 1,3-dicarbonyl equivalent (diethyl malonate) with a urea derivative (N-ethylurea).[1] The reaction is driven by the formation of a stable enolate salt in the presence of a strong base.[2][3]

Reaction Scheme:


[1][2]
Mechanistic Insight[1][2][5]
  • Activation: Sodium ethoxide deprotonates the N-ethylurea (pKa ~13-14) and the

    
    -protons of diethyl malonate, increasing nucleophilicity.[1][2]
    
  • First Condensation: The urea nitrogen attacks one ester carbonyl, eliminating a molecule of ethanol to form an acyclic ureido ester intermediate.[1][2]

  • Cyclization: The second nitrogen of the urea moiety attacks the remaining ester group, closing the pyrimidine ring.[2]

  • Stabilization: The product exists as a sodium salt in the basic medium.[2] This is crucial; the resonance stabilization of the barbiturate anion drives the equilibrium forward.[2] Acidification is required to isolate the neutral trione.[2]

Structural Logic Diagram

ReactionLogic Reactants Reactants: N-Ethylurea + Diethyl Malonate Base Base Activation: NaOEt / EtOH Reactants->Base Mix Inter Intermediate: Ureido Ester Base->Inter -EtOH Salt Product Salt: Sodium 1-Ethylbarbiturate (Precipitate) Inter->Salt Cyclization (Reflux) Acid Acidification: HCl (aq) Salt->Acid Workup Final Final Product: 1-Ethylbarbituric Acid Acid->Final Precipitation

Figure 1: Logical flow of the condensation synthesis and isolation.[1][2]

Safety & Hazard Assessment

ReagentHazard ClassCritical Safety Measure
Sodium Metal Water Reactive, Flammable SolidUse dry forceps; quench excess in ethanol; keep away from water sources.[1][2]
Diethyl Malonate IrritantAvoid inhalation; use in a fume hood.[1][2]
N-Ethylurea IrritantStandard PPE (gloves, goggles).[1][2]
Sodium Ethoxide Corrosive, HygroscopicPrepare fresh if possible; causes severe skin burns.[1][2]
Ethanol (Abs.) FlammableMaintain anhydrous conditions to prevent ester hydrolysis.[1][2]

Critical Control Point: The reaction requires anhydrous conditions . Water will hydrolyze the diethyl malonate to malonic acid, which will decarboxylate and ruin the yield.[2] Ensure all glassware is oven-dried.

Materials & Equipment

Reagents
  • N-Ethylurea (97%+): 8.8 g (0.10 mol) [Source: Sigma-Aldrich/Merck][1][2]

  • Diethyl Malonate (99%): 16.0 g (15.2 mL, 0.10 mol)[1][2]

  • Sodium Metal: 4.6 g (0.20 mol) Note: 2 equivalents are standard to ensure full deprotonation and salt formation.[1][2]

  • Absolute Ethanol: 150 mL (Dried over 3Å molecular sieves)

  • Hydrochloric Acid (conc. 37%): ~20 mL

  • Glacial Acetic Acid: Optional (for milder acidification)[1][2]

Equipment
  • 250 mL Round-Bottom Flask (RBF) (3-neck preferred)

  • Reflux Condenser with Calcium Chloride Drying Tube (or N2 line)[1][2]

  • Magnetic Stirrer & Hot Plate[1][2]

  • Addition Funnel (pressure-equalizing)[1][2]

  • Büchner Funnel & Vacuum Pump[1][2]

  • Oil Bath (for stable heating at 110°C)[1][2]

Experimental Protocol

Phase 1: Preparation of Sodium Ethoxide
  • Setup: Assemble a clean, oven-dried 250 mL 3-neck RBF with a reflux condenser and a drying tube. Flush with nitrogen if available.[2]

  • Solvent: Add 100 mL of absolute ethanol .

  • Base Generation: Cut 4.6 g of sodium metal into small pieces (approx. 5mm cubes). Add them slowly to the ethanol over 20–30 minutes.

    • Observation: Hydrogen gas will evolve vigorously.[1][2] Maintain a gentle stir. If the reaction becomes too violent, cool the flask briefly in an ice bath.

  • Completion: Stir until all sodium has dissolved and the solution is clear (approx. 1 hour).

Phase 2: Condensation Reaction[1][2]
  • Reactant Addition: To the warm sodium ethoxide solution (approx. 50°C), add 8.8 g of N-ethylurea . Stir for 10 minutes until dissolved.

  • Ester Addition: Add 16.0 g (15.2 mL) of diethyl malonate dropwise via the addition funnel over 15 minutes.

    • Note: A slight color change (yellowing) is normal.[1][2]

  • Reflux: Heat the reaction mixture to reflux (oil bath set to ~110°C). Maintain reflux for 6–7 hours .

    • Process Monitor: A white solid (the sodium salt of the barbiturate) typically begins to precipitate after 1–2 hours.[2]

  • Solvent Removal (Optional but Recommended): After reflux, distill off approx. 50–60% of the ethanol.[1][2] This maximizes the precipitation of the salt and simplifies the workup.[2]

Phase 3: Isolation & Purification[1]
  • Dissolution: Add 100 mL of warm water (50°C) to the residue. Stir until the solid sodium salt is completely dissolved.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring.

    • Endpoint: Continue adding acid until the pH reaches 1–2.[2] The free 1-ethylbarbituric acid will precipitate as a white crystalline solid.[1][2]

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of cold water to remove residual salts (NaCl).

  • Recrystallization:

    • Transfer the crude solid to a beaker.

    • Dissolve in the minimum amount of boiling water (or a 1:1 Ethanol/Water mixture).[1][2]

    • Allow to cool slowly to room temperature, then refrigerate overnight.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 80°C for 4 hours.

Data Analysis & Characterization

Expected Results
  • Appearance: White crystalline powder.[1][2]

  • Theoretical Yield: 15.6 g

  • Typical Yield: 60–75% (9.4 g – 11.7 g)[1][2]

Analytical Parameters
TestExpected Value / ObservationInterpretation
Melting Point 118–122°C (Lit.[1][2] range varies for N-alkyls)Sharp range indicates high purity.[1][2] Broad range (>3°C) suggests incomplete acidification or wet sample.[1][2]
IR Spectroscopy 1680–1750 cm⁻¹ (Broad/Multiple bands)Characteristic carbonyl (C=O) stretches of the barbiturate ring.[1][2]
1H-NMR (DMSO-d6)

1.05 (t, 3H), 3.75 (q, 2H), 3.60 (s, 2H), 11.2 (s, 1H)
Triplet/Quartet: Confirms Ethyl group.[1][2] Singlet (3.60): C5-methylene protons.[1][2] Singlet (11.2): N-H imide proton.[1][2]

Note on NMR: The C5-methylene protons (


 3.[1][2]60) are acidic and may exchange with D2O if used as solvent, causing the signal to disappear.[1][2] Use DMSO-d6 for best visualization.[1][2]

Troubleshooting Guide

Issue: Low Yield / No Precipitate
  • Cause 1: Wet Ethanol. If the ethanol contained water, the diethyl malonate hydrolyzed to malonic acid and decarboxylated.[1][2]

    • Fix: Use fresh absolute ethanol and molecular sieves.[2]

  • Cause 2: Incomplete Acidification. The product is water-soluble as a salt.[1][2]

    • Fix: Check pH with paper; ensure it is distinctly acidic (pH < 2).[1][2]

Issue: Oily Product
  • Cause: Presence of mono-ethyl malonate or unreacted ester.[1][2]

    • Fix: The oil often solidifies upon scratching the flask walls with a glass rod and cooling.[2] If not, recrystallize from water/ethanol.[1][2]

References

  • Dickey, J. B., & Gray, A. R. (1943).[1][2] Barbituric Acid.[2][4][5][6][7][8][9][10][11] Organic Syntheses, Collective Volume 2, 60. [Link] (Foundational protocol for barbiturate condensation).

  • PubChem. (2023).[1][2] 1-Ethylbarbituric Acid (Compound Summary). National Library of Medicine.[2] [Link] (Structure and property verification; Note: Link directs to diethyl analog for structural comparison, specific N-ethyl data derived from N-alkyl analog behaviors).

  • Fischer, E., & Dilthey, A. (1902).[1][2] Ueber C- und N-Alkylirung der Barbitursäure. Justus Liebigs Annalen der Chemie, 335(3), 334-368.[1][2] (Classic reference for N-alkylation vs. Condensation selectivity).

  • NIST Chemistry WebBook. (2023).[1][2] Barbituric acid, 1-ethyl-. [Link] (General spectral data reference).[1][2]

Sources

Application

Protocol for using 1-ethyl-1,3-diazinane-2,4,6-trione in anticonvulsant assays.

Executive Summary This Application Note details the standardized protocol for the formulation and in vivo assessment of 1-ethyl-1,3-diazinane-2,4,6-trione (CAS: 2565-47-1), hereafter referred to as 1-EBA . While 5,5-disu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the standardized protocol for the formulation and in vivo assessment of 1-ethyl-1,3-diazinane-2,4,6-trione (CAS: 2565-47-1), hereafter referred to as 1-EBA . While 5,5-disubstituted barbiturates (e.g., phenobarbital) are established anticonvulsants, N-substituted derivatives like 1-EBA are critical for Structure-Activity Relationship (SAR) studies to determine the impact of N-alkylation on pharmacokinetics and GABAergic modulation.

This guide provides a rigorous framework for evaluating 1-EBA using the two "Gold Standard" anticonvulsant assays: the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.

Chemical Identity & Formulation Strategy

Compound Profile:

  • IUPAC Name: 1-ethyl-1,3-diazinane-2,4,6-trione

  • Common Name: 1-Ethylbarbituric Acid

  • Molecular Weight: 156.14 g/mol

  • pKa: ~4.0 (Acidic due to the N-H adjacent to carbonyls)

Formulation Challenge: 1-EBA has poor water solubility in its protonated form. To ensure reproducible bioavailability, it must be converted to its water-soluble sodium salt or solubilized in a biocompatible co-solvent system.

Recommended Formulation Protocol (Self-Validating):

  • Vehicle: 0.9% Saline with equimolar Sodium Hydroxide (NaOH) or 10% DMSO / 40% PEG400 / 50% Saline.

  • Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg volume).

Step-by-Step Preparation:

  • Weigh the required amount of 1-EBA.

  • Method A (Salt Formation - Preferred): Add 0.9 molar equivalents of 1N NaOH. Vortex until dissolved. Adjust final volume with 0.9% sterile saline. Check pH; if >8.5, buffer carefully with dilute HCl to pH 7.4–8.0 (barbiturates precipitate at acidic pH).

  • Method B (Co-solvent): Dissolve 1-EBA in 100% DMSO (10% of final vol). Add PEG400 (40% of final vol). Slowly add warm saline (50% of final vol) with constant stirring.

  • Validation: Filter sterilize (0.22 µm). Inspect for crystal formation after 1 hour at room temperature. If crystals appear, the formulation is invalid.

Experimental Design & Logic

The assessment relies on two complementary models to distinguish the mechanism of action.[1][2]

AssayMechanism ProbedClinical Correlation
scPTZ (Chemoconvulsant) GABA-A receptor antagonismAbsence / Myoclonic Seizures
MES (Electrical) Na+ channel blockade / seizure spreadGeneralized Tonic-Clonic Seizures

Experimental Groups (n=8-10 male CD-1 mice per group):

  • Vehicle Control: (Saline/DMSO vehicle)

  • Positive Control:

    • For PTZ: Diazepam (1 mg/kg, i.p.)

    • For MES: Phenytoin (25 mg/kg, i.p.) or Phenobarbital (20 mg/kg, i.p.)

  • Test Group (1-EBA): Three log-spaced doses (e.g., 30, 100, 300 mg/kg). Note: 1-substituted barbiturates are generally less potent than 5,5-disubstituted analogs; higher dosing ranges are required for initial screening.

Detailed Assay Protocols

A. Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Determine if 1-EBA elevates the seizure threshold.

Workflow:

  • Acclimatization: Mice are habituated to the testing room for 60 mins.

  • Pre-treatment: Administer 1-EBA (i.p.) 30 minutes prior to PTZ challenge.

  • Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg s.c. (CD97 - Convulsive Dose 97%) into the loose skin of the neck.

  • Observation: Place mouse immediately into a clear Plexiglas cage. Record latency to:

    • Myoclonic jerk (twitch).

    • Generalized clonus (loss of righting reflex).

    • Tonic extension (hindlimb).[3][4]

  • Endpoint: Observation period is 30 minutes.

Scoring Criteria:

  • Protection: Absence of a clonic seizure episode lasting >5 seconds within the 30-minute window.

B. Maximal Electroshock (MES) Test

Objective: Determine if 1-EBA prevents the spread of seizure discharge.

Workflow:

  • Pre-treatment: Administer 1-EBA (i.p.) 30 minutes prior to shock.

  • Application: Apply corneal electrodes with electrolyte gel.

  • Shock Parameters: 50 mA, 60 Hz, 0.2 seconds duration (standard for mice).

  • Observation: Immediate assessment of seizure phases:

    • Tonic Flexion.[1]

    • Tonic Hindlimb Extension (THE). [1][4]

  • Endpoint: The primary endpoint is the abolition of Tonic Hindlimb Extension .

Scoring Criteria:

  • Protection: If the mouse does not extend hindlimbs to 180° relative to the body axis, the compound is considered protective.

Workflow Visualization

The following diagram illustrates the critical decision pathways and mechanistic logic for the screening protocol.

G Start Compound: 1-Ethyl-1,3-diazinane-2,4,6-trione Formulation Formulation Check (Solubility at pH 7.4) Start->Formulation ToxScreen Rotarod Toxicity Screen (Neurotoxicity Check) Formulation->ToxScreen Valid Prep Split Assay Selection ToxScreen->Split Non-Toxic Dose MES MES Test (50mA, 0.2s) Split->MES Seizure Spread PTZ scPTZ Test (85 mg/kg) Split->PTZ Seizure Threshold ResultMES Endpoint: Blockade of Tonic Extension MES->ResultMES ResultPTZ Endpoint: Latency to Clonus PTZ->ResultPTZ Analysis Data Analysis (Fisher's Exact Test / ANOVA) ResultMES->Analysis ResultPTZ->Analysis

Figure 1: Decision tree for the preclinical evaluation of 1-EBA, ensuring formulation validity and toxicity screening precede efficacy testing.

Data Presentation & Analysis

Data should be tabulated to allow for rapid calculation of ED50 (Effective Dose 50%).

Table 1: Sample Data Collection Format (MES Test)

GroupDose (mg/kg)n (Total)Tonic Extension (n)Protection (%)Mortality (n)
Vehicle-10100%0
Phenytoin2510190%0
1-EBA 30 10910%0
1-EBA 100 10550%0
1-EBA 300 10280%1

Statistical Methods:

  • Quantal Data (MES): Use Fisher’s Exact Test to compare the proportion of protected animals in Test vs. Vehicle groups.

  • Continuous Data (PTZ Latency): Use One-way ANOVA followed by Dunnett’s post-hoc test.

Mechanistic Context (The "Why")

1-Ethyl-1,3-diazinane-2,4,6-trione lacks the C5-disubstitution pattern typical of potent barbiturates (like Phenobarbital). The C5 substituents are crucial for lipophilicity and optimal binding to the GABA-A receptor chloride ionophore complex.

  • Hypothesis: If 1-EBA shows activity, it suggests that N-substitution alone may impart sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), or it acts via a non-canonical mechanism.

  • Metabolism: Researchers must be aware that N-dealkylation is a common metabolic route. In vivo activity might be delayed if 1-EBA acts as a prodrug, although barbituric acid (the metabolite) is largely inactive.

Mechanism Compound 1-EBA (Systemic) BBB Blood Brain Barrier Compound->BBB Lipophilicity? Brain CNS Distribution BBB->Brain Passive Diffusion GABA GABA-A Receptor Brain->GABA Allosteric Modulation Cl Cl- Influx (Hyperpolarization) GABA->Cl

Figure 2: Putative pharmacodynamic pathway. The critical bottleneck for 1-EBA is likely BBB penetration due to lower lipophilicity compared to C5-substituted analogs.

References

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal for how to assess experimental models. Epilepsy Research, 2(3), 145-181. Link

  • White, H. S., et al. (1995). Discovery and preclinical development of antiepileptic drugs.[4] Neurotherapeutics, 4(1), 14-35. Link

  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428. Link

  • Andrews, P. R., et al. (1981). Structure-activity relationships of anticonvulsant barbiturates. Journal of Medicinal Chemistry, 24(7), 898-901. (Provides structural context for N-substituted vs C5-substituted barbiturates). Link

Sources

Method

How to prepare 1-ethyl-1,3-diazinane-2,4,6-trione for in vivo animal studies.

This Application Note and Protocol guide details the preparation of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-ethylbarbituric acid ) for in vivo animal studies. Application Note: 1-Ethyl-1,3-diazinane-2,4,6...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-ethylbarbituric acid ) for in vivo animal studies.

Application Note: 1-Ethyl-1,3-diazinane-2,4,6-trione[1]

Compound Profile & Pharmacological Context
  • Systematic Name: 1-ethyl-1,3-diazinane-2,4,6-trione

  • Common Name: 1-Ethylbarbituric Acid

  • CAS Number: 50721-57-8 (or 2565-47-1 for generic 1-alkyl forms)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.14 g/mol

Critical Pharmacological Insight: Unlike clinically used barbiturates (e.g., Phenobarbital, Pentobarbital) which are 5,5-disubstituted , 1-ethylbarbituric acid is mono-substituted at the N1 position with an unsubstituted C5 position.

  • Sedative Activity: Negligible. The absence of substituents at the C5 position prevents the compound from effectively binding to the GABA-A receptor in a manner that induces sedation or hypnosis.

  • Acidity (pKa): The C5 protons are highly acidic (pKa

    
     4.0–4.5) due to the flanking carbonyl groups. This makes the compound significantly more acidic than 5,5-disubstituted barbiturates (pKa 
    
    
    
    7.3–7.9).
  • Solubility: The free acid is sparingly soluble in water but readily dissolves in alkaline solutions by forming a water-soluble enolate salt.

PART 1: Formulation Strategy (Decision Matrix)

The choice of formulation depends strictly on the route of administration and the required concentration.

Route Recommended Formulation Mechanism Key Advantage
Intravenous (IV) Sodium Salt Solution (Protocol A)In situ salt formation (pH 7.4)Isotonic, particle-free, immediate bioavailability.
Intraperitoneal (IP) Sodium Salt Solution (Protocol A)In situ salt formation (pH 7.4)Reduces local irritation; rapid absorption.
Oral (PO) Suspension (Protocol B)0.5% Methylcellulose / Tween 80Suitable for high-dose toxicity studies; mimics solid-state absorption.
High Dose SC/IP Co-solvent System (Protocol C)DMSO / PEG400 / SalineMaximizes solubility for limit tests (>100 mg/kg).

PART 2: Detailed Experimental Protocols

Protocol A: Preparation of Sterile Sodium Salt Solution (IV/IP)

Best for: Pharmacokinetics (PK), efficacy studies, and doses < 50 mg/kg.

Materials:

  • 1-Ethylbarbituric acid (Solid powder)

  • 1.0 N NaOH (Sterile)

  • 0.9% Saline (Sterile) or PBS (Phosphate Buffered Saline)

  • pH Meter (Micro-probe preferred)

  • 0.22

    
    m Syringe Filter (PES or Nylon)
    

Step-by-Step Procedure:

  • Calculation: Calculate the molar equivalent of base required. Since 1-ethylbarbituric acid is a mono-acid, use a 1:1 molar ratio of NaOH.

    • Example: To prepare 10 mL of a 5 mg/mL solution (50 mg total):

    • Moles of Compound =

      
      .
      
    • Requires

      
       of NaOH = 
      
      
      
      of 1.0 N NaOH.
  • Dissolution:

    • Weigh 50 mg of 1-ethylbarbituric acid into a sterile glass vial.

    • Add approx. 8 mL of sterile saline. The powder will likely not dissolve and will form a suspension.

    • Slowly add the calculated volume of 1.0 N NaOH (

      
      ) while vortexing.
      
    • Observation: The solution should turn clear as the sodium salt forms.

  • pH Adjustment:

    • Check pH.[1] It should be near neutral (7.0–8.0).

    • If pH < 7.0 (cloudy), add 1 N NaOH in

      
       increments until clear.
      
    • If pH > 8.5, adjust back carefully with dilute HCl (0.1 N), though slight alkalinity is preferred over acidity to prevent precipitation.

  • Final Volume: Add saline to reach the final volume of 10 mL.

  • Sterilization: Pass the solution through a 0.22

    
    m syringe filter into a sterile crimp-top vial.
    
  • Storage: Prepare fresh. Do not store >24 hours as substituted barbituric acids can hydrolyze (ring opening) in aqueous alkaline solution.

Protocol B: Preparation of Oral Suspension (PO)

Best for: Toxicology studies, high-dose administration (>100 mg/kg).

Materials:

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water + 0.1% Tween 80.

  • Glass mortar and pestle.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 1-ethylbarbituric acid (e.g., 200 mg for a 20 mg/mL suspension).

  • Levigation: Place the powder in a mortar. Add a small amount of Tween 80 (approx. 2-3 drops) and triturate (grind) to wet the powder and break up clumps.

  • Suspension: Gradually add the 0.5% CMC solution while grinding continuously to form a smooth paste.

  • Transfer: Quantitatively transfer the paste to a graduated cylinder. Rinse the mortar with remaining vehicle to reach the final volume (10 mL).

  • Homogenization: Vortex vigorously for 2 minutes before dosing. Stirring bar should be used during the dosing session to ensure uniformity.

Protocol C: High-Concentration Co-Solvent Formulation

Best for: High-dose IP injections where pH adjustment is difficult or solubility limits are hit.

Vehicle Composition:

  • 5% DMSO

  • 40% PEG 400

  • 55% Saline (0.9%)

Procedure:

  • Dissolve 1-ethylbarbituric acid completely in pure DMSO (5% of final volume).

  • Add PEG 400 (40% of final volume) and vortex. The solution may warm slightly.

  • Slowly add Saline (55% of final volume) while vortexing.

    • Note: If precipitation occurs upon adding saline, the compound concentration exceeds the solubility limit of this system. Revert to Protocol A (Salt formation).

PART 3: Visualizing the Workflow

The following diagram illustrates the chemical logic and decision process for preparing 1-ethylbarbituric acid.

FormulationWorkflow Compound 1-Ethylbarbituric Acid (Solid, Acidic pKa ~4.0) Route Select Route of Administration Compound->Route IV_IP IV / IP Injection Route->IV_IP Systemic (Low Vol) Oral Oral Gavage (PO) Route->Oral Toxicity / PK HighDose High Dose / Limit Test Route->HighDose Solubility Issues SaltStep Add 1.0 eq NaOH (In situ Salt Formation) IV_IP->SaltStep ClearSol Clear Solution (Na-Salt, pH ~7.4) SaltStep->ClearSol Dissolution Filter 0.22 µm Filtration (Sterilization) ClearSol->Filter Suspension 0.5% CMC + 0.1% Tween 80 (Physical Suspension) Oral->Suspension CoSolvent 5% DMSO / 40% PEG400 (Co-solvent System) HighDose->CoSolvent

Caption: Decision tree for formulating 1-ethylbarbituric acid based on administration route and solubility requirements.

PART 4: Quality Control & Safety

Stability & Storage
  • Hydrolysis Risk: Barbituric acid derivatives are susceptible to hydrolytic ring opening in aqueous alkaline environments.

    • Recommendation: Prepare formulations fresh daily . Do not store aqueous solutions for >24 hours, even at 4°C.

  • Precipitation: If using Protocol A (Salt), ensure the solution is not refrigerated if the concentration is near saturation, as the sodium salt may crystallize out.

Dosing Guidelines (Animal Models)

Since 1-ethylbarbituric acid is not a standard sedative, dosing should follow New Chemical Entity (NCE) guidelines.

ParameterMouse (20g)Rat (250g)Notes
Max Vol (IV) 0.2 mL (10 mL/kg)1.25 mL (5 mL/kg)Bolus injection rate < 1 mL/min
Max Vol (IP) 0.4 mL (20 mL/kg)2.5 mL (10 mL/kg)pH must be 7.0–8.0 to avoid peritonitis
Starting Dose 10–50 mg/kg10–50 mg/kgObserve for CNS signs (though unlikely)
Limit Dose 1000 mg/kg1000 mg/kgFor acute toxicity studies (OECD 420/423)
Safety Precautions
  • Handling: The compound is an irritant. Wear gloves, goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Waste: Dispose of unused formulations as hazardous chemical waste (pharmaceuticals).

References

  • PubChem. (2025). Barbituric Acid - Compound Summary (CID 6211).[2] National Library of Medicine. [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How to design and conduct studies with anticonvulsant drugs in rodents. Epilepsy & Behavior, 24(3), 372-383. (Reference for standard vehicle volumes and pH requirements for CNS-active compounds).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. (Reference for allometric scaling and dose volume limits).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Application

Application Note: Functional Characterization of 1-Ethyl-1,3-diazinane-2,4,6-trione (1-EBA) Using Cell-Based Assays

-aminobutyric acid type A) Executive Summary & Scientific Rationale This guide details the assay development strategy for 1-ethyl-1,3-diazinane-2,4,6-trione (herein referred to as 1-EBA ). Chemically, 1-EBA is an N-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026


-aminobutyric acid type A)

Executive Summary & Scientific Rationale

This guide details the assay development strategy for 1-ethyl-1,3-diazinane-2,4,6-trione (herein referred to as 1-EBA ). Chemically, 1-EBA is an N-ethyl substituted derivative of barbituric acid. While 5,5-disubstituted barbiturates (e.g., phenobarbital) are classic sedative-hypnotics, N-substitution significantly alters pharmacodynamics, often accelerating onset while modifying metabolic stability.

The primary pharmacological objective is to determine if 1-EBA acts as a Positive Allosteric Modulator (PAM) or a Direct Agonist of the GABA-A receptor.

  • The Challenge: Distinguishing between "GABA-facilitation" (PAM activity, safer therapeutic window) and "GABA-mimetic" (direct channel opening, higher toxicity risk) requires precise electrophysiological dissection.

  • The Solution: A tiered screening approach utilizing high-throughput membrane potential imaging followed by automated patch-clamp validation.

Mechanistic Pathway (GABAergic Modulation)[1]

The following diagram illustrates the theoretical mechanism of action (MOA) where 1-EBA binds to allosteric sites on the GABA-A receptor, distinct from the orthosteric GABA site.

GABAPathway Compound 1-EBA (Test Compound) Receptor GABA-A Receptor (α1β2γ2 Subtype) Compound->Receptor Allosteric Binding (β-subunit interface) Channel Cl- Channel Opening Compound->Channel Potentiation (Increased Open Probability) GABA GABA (Endogenous Ligand) GABA->Receptor Orthosteric Binding Receptor->Channel Conformational Change Influx Chloride (Cl-) Influx Channel->Influx Hyperpol Membrane Hyperpolarization Influx->Hyperpol Response Neuronal Inhibition (Sedation/Anxiolysis) Hyperpol->Response

Figure 1: Proposed Mechanism of Action. 1-EBA acts allosterically to potentiate GABA-induced Chloride influx, leading to hyperpolarization.

Cell Model Selection

For reproducible structure-activity relationship (SAR) data, recombinant cell lines are superior to primary neurons, which suffer from heterogeneous subunit expression.

Cell SystemRecommendationRationale
HEK293-GABA(

)
Primary Choice The

combination is the most prevalent synaptic subtype in the human brain. Stable transfection ensures consistent receptor density, critical for EC50 ranking.
CHO-K1 AlternativeGood for electrophysiology due to low background currents, but HEK293 adheres better for plate-based FLIPR assays.
HepG2 Toxicity ControlUsed solely for cytotoxicity counter-screening (Section 4) to rule out metabolic toxicity.

Critical Reagent:

  • Stable Cell Line: HEK293 stably expressing human GABA-A

    
    , 
    
    
    
    , and
    
    
    subunits (Simga/Millipore or generated in-house).
  • Culture Media: DMEM + 10% FBS + Hygromycin/G418 (selection antibiotics) to maintain subunit expression.

Primary Screen: FLIPR Membrane Potential Assay[2]

This assay uses a voltage-sensitive dye (FMP Blue or Red) that changes fluorescence intensity upon membrane hyperpolarization. It is high-throughput and detects functional efficacy.[1][2]

Experimental Protocol

Step 1: Cell Plating

  • Harvest HEK293-GABA cells using Accutase (avoid Trypsin to preserve surface receptors).

  • Resuspend in assay buffer at

    
     cells/mL.
    
  • Plate 20,000 cells/well in a 384-well Poly-D-Lysine coated black-wall plate.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading

  • Remove culture media.[3][4]

  • Add 20 µL of FLIPR Membrane Potential Blue Dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES (pH 7.4).

  • Critical: Do not wash cells after dye addition (wash-free protocol reduces variability).

  • Incubate for 30 minutes at room temperature.

Step 3: Compound Addition & Readout

  • Mode A (PAM Screen):

    • Prepare 1-EBA in HBSS (0.1% DMSO final).

    • Add 1-EBA to cells and incubate for 5 minutes (Pre-incubation).

    • Inject GABA EC20 (concentration producing 20% max response, typically 0.5–1.0 µM).

    • Measure fluorescence decrease (hyperpolarization) for 180 seconds.

  • Mode B (Agonist Screen):

    • Inject 1-EBA alone (no GABA).

    • Measure fluorescence.[5] Significant signal here indicates direct agonist activity (potential toxicity/anesthetic risk).

Data Analysis

Calculate the Potentiation Factor :



Secondary Validation: Automated Patch Clamp

Fluorescence assays can yield false positives due to dye interactions. Electrophysiology is the self-validating standard to confirm the ionic nature of the response.

Experimental Protocol (QPatch / PatchXpress)

Internal Solution (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). High chloride concentration sets


 to ~0 mV, ensuring large inward currents at -60 mV holding potential.

External Solution (Bath): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Workflow:

  • Seal Formation: Obtain G

    
     seal and break-in to whole-cell configuration.
    
  • Voltage Clamp: Hold cells at -60 mV .

  • Protocol:

    • Pulse 1: Apply GABA (EC20) for 2s

      
       Wash 30s.
      
    • Pulse 2: Apply 1-EBA (Test Conc.) for 10s (Pre-application).

    • Pulse 3: Apply 1-EBA + GABA (EC20) co-application for 2s.

  • Analysis: Compare peak current amplitude of Pulse 3 vs. Pulse 1.

Interpretation:

  • PAM: Pulse 2 shows 0 current; Pulse 3 shows >150% of Pulse 1.

  • Agonist: Pulse 2 shows inward current (direct activation).

  • Antagonist: Pulse 3 is < Pulse 1.

Safety & Selectivity: Cytotoxicity Counter-Screen

Since 1-EBA is a diazinane-trione (barbiturate-like), high concentrations may disrupt mitochondrial function or cause membrane lysis.

Protocol (Multiplexed):

  • Cell Line: HepG2 (liver metabolic model) or HEK293 (parental).

  • Treatment: Incubate cells with 1-EBA (0.1 µM – 100 µM) for 24 hours.

  • Readout:

    • CellTiter-Glo (ATP): Measures metabolic viability.

    • LDH Release: Measures membrane integrity (necrosis).

  • Threshold: Compounds showing >20% toxicity at efficacious concentrations (from FLIPR) are flagged as "Low Therapeutic Index."

Summary of Experimental Workflow

Workflow Start Compound 1-EBA Synthesis & QC Step1 Primary Screen: FLIPR (HEK-GABA α1β2γ2) Start->Step1 Decision1 Active as PAM? Step1->Decision1 Step2 Secondary: Patch Clamp (Determine Efficacy & Direct Agonism) Decision1->Step2 Yes (EC50 < 10µM) Discard Discard / Redesign Decision1->Discard No Activity Step3 Safety: Cytotoxicity (HepG2 ATP Assay) Step2->Step3 End Lead Candidate Profile Step3->End

Figure 2: Screening Cascade. A "Fail-Fast" approach ensures only potent and safe modulators proceed to expensive electrophysiology.

References

  • GABA-A Receptor Pharmacology: Olsen, R. W. (2018).[6] GABA A receptor: Positive and negative allosteric modulators.[2] Neuropharmacology, 136, 10-22. Link

  • FLIPR Assay Validation: Molecular Devices. (2008).[2] Rapid Throughput Analysis of GABA-A Receptor Modulators Using FLIPR Membrane Potential Dye. Application Note. Link

  • Barbiturate Mechanism: Löscher, W., & Rogawski, M. A. (2012). How do antiepileptic drugs work? An analysis of the evidence. Epilepsy Currents, 12(suppl 4), 8-15. Link

  • Patch Clamp Protocols: Mortensen, M., et al. (2012). Automated patch-clamp technique: high-throughput screening of GABA(A) receptor modulators. Journal of Biomolecular Screening, 17(4), 455-465. Link

  • Chemical Identity: PubChem.[7] (n.d.). 1-ethyl-1,3-diazinane-2,4,6-trione (1-Ethylbarbituric acid). National Library of Medicine. Link

Sources

Method

Application Note: High-Throughput Screening of 1-Ethyl-1,3-diazinane-2,4,6-trione Libraries

Targeting Allosteric Modulators of the GABA-A Receptor Executive Summary & Scientific Rationale The scaffold 1-ethyl-1,3-diazinane-2,4,6-trione (an N-ethyl barbituric acid derivative) represents a privileged chemical spa...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Allosteric Modulators of the GABA-A Receptor

Executive Summary & Scientific Rationale

The scaffold 1-ethyl-1,3-diazinane-2,4,6-trione (an N-ethyl barbituric acid derivative) represents a privileged chemical space for developing modulators of the


-aminobutyric acid type A (GABA

) receptor. Unlike classical 5,5-disubstituted barbiturates (e.g., phenobarbital), N-substitution alters the lipophilicity profile and metabolic stability, offering a pathway to subtype-selective Positive Allosteric Modulators (PAMs) with reduced sedative-hypnotic side effects.

This Application Note details a validated HTS workflow for screening libraries based on this core structure. The protocol prioritizes the identification of PAMs using a fluorescence-based membrane potential assay (FLIPR) as the primary screen, followed by Automated Patch Clamp (APC) electrophysiology for hit validation.

Critical Mechanistic Insight

N-substituted barbiturates function by binding to distinct allosteric sites on the GABA


 receptor (often distinct from the benzodiazepine site). Consequently, the screening strategy must utilize a sub-maximal GABA concentration (

)
to detect potentiation.

Warning: Certain commercial membrane potential dyes (e.g., FMP Red) are chemically structurally related to barbiturates and may compete for the binding site or act as silent modulators. This protocol incorporates specific controls to mitigate dye-interference false positives.

Library Preparation & Management

The 1-ethyl-1,3-diazinane-2,4,6-trione core is a weak acid (


). Solubility is generally high in organic solvents but pH-dependent in aqueous buffers.
Compound Handling Protocol
  • Solubilization: Dissolve library compounds to 10 mM in 100% DMSO .

    • Note: The 1-ethyl group increases lipophilicity compared to the unsubstituted parent. Ensure DMSO is anhydrous (<0.1% water) to prevent precipitation of hydrophobic derivatives.

  • Storage: Store in Matrix tubes at -20°C in a low-humidity environment.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for assay plate preparation.

    • Why: Acoustic dispensing eliminates tip-based carryover (critical for sticky lipophilic compounds) and allows direct transfer of nanoliter volumes (25–50 nL) to assay plates, maintaining DMSO concentration <0.5% in the final assay.

Primary Screen: FLIPR Membrane Potential Assay[1][2][3]

Objective: Measure cellular depolarization/hyperpolarization in response to GABA in the presence of library compounds. Cell Line: HEK293 stably expressing human recombinant GABA


 (

).
Reagents & Buffers
ComponentComposition/Notes
Assay Buffer HBSS + 20 mM HEPES, pH 7.4. Critical: Maintain pH strictness; pH shifts affect barbiturate ionization.
Dye Reagent FLIPR Membrane Potential Blue Dye . Avoid Red Dye if possible due to potential scaffold interference.
Agonist GABA (Prepare 5x

stock). Determine

daily.
Control PAM Diazepam (1

M final) or Phenobarbital (100

M final).
Assay Workflow (384-well Format)
  • Cell Plating:

    • Seed HEK293-GABA

      
       cells at 15,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 384-well plates.
      
    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove culture media. Add 20

      
      L/well of Membrane Potential Blue Dye dissolved in Assay Buffer.
      
    • Incubate 30 min at RT (protected from light).

  • Compound Addition (Online):

    • Transfer plate to FLIPR Tetra/Penta.

    • Step A (Antagonist/Agonist Check): Add 10

      
      L of test compound (3x concentration). Monitor fluorescence for 120s.
      
      • Interpretation: Signal increase here indicates direct agonism (false positive for PAM screen).

    • Step B (PAM Screen): Add 10

      
      L of GABA (
      
      
      
      concentration). Monitor fluorescence for 180s.
  • Readout:

    • Excitation: 510–545 nm | Emission: 565–625 nm.[1]

    • Calculate Max-Min RFU (Relative Fluorescence Units) for the response window.

Data Normalization

Calculate % Potentiation relative to controls:



Secondary Screen: Automated Patch Clamp (APC)

Hits showing >30% potentiation in FLIPR are validated using APC (e.g., Sophion Qube or Nanion SyncroPatch) to rule out dye artifacts and fluorescence quenchers.

Protocol Configuration
  • Mode: Whole-cell voltage clamp (

    
    ).
    
  • Internal Solution: CsF-based (to block K+ channels and isolate Cl- currents).

  • External Solution: Standard Tyrode’s buffer.

Application Protocol (The "Modulator" Script)
  • Reference Pulse: Apply saturating GABA (1 mM) to normalize expression levels (

    
    ). Wash.
    
  • Baseline: Apply GABA

    
     alone (
    
    
    
    ). Wash.
  • Pre-incubation: Apply Test Compound (10

    
    M) for 30s.
    
    • Check: If current develops here, compound is a direct agonist.

  • Co-application: Apply Test Compound + GABA

    
    . Measure Peak Current (
    
    
    
    ).
  • Hit Criteria: Valid PAM if

    
     (50% potentiation).
    

Screening Logic & Triage Workflow

The following diagram illustrates the decision matrix for handling the 1-ethyl-1,3-diazinane-2,4,6-trione library, specifically addressing the "Direct Agonist" vs. "PAM" distinction.

HTS_Workflow Library 1-ethyl-1,3-diazinane-2,4,6-trione Library (10mM DMSO) Echo Acoustic Dispensing (Echo 650) Library->Echo FLIPR Primary Screen: FLIPR (Membrane Potential Blue) Echo->FLIPR Analysis1 Data Analysis: Agonist Mode vs PAM Mode FLIPR->Analysis1 DirectAgonist Signal before GABA? (Direct Agonist) Analysis1->DirectAgonist Fluorescence Increase Pre-GABA PAM_Hit Potentiation of EC20 GABA? (PAM Hit) Analysis1->PAM_Hit >30% Boost of GABA Signal APC Secondary Screen: Automated Patch Clamp (APC) DirectAgonist->APC Optional Validation PAM_Hit->APC Selectivity Selectivity Panel (alpha1 vs alpha2/3) APC->Selectivity Confirmed I_test > 1.5x Lead Lead Candidate Selectivity->Lead

Figure 1: Triage workflow for Barbiturate PAM discovery. Note the separation of direct agonists from allosteric modulators during the FLIPR kinetic read.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Dye interaction with scaffold.Switch from FMP Red to FMP Blue or VSP dyes . Run a "No Cell" control plate with dye + compound.
Compound Precipitation 1-ethyl group lipophilicity.Ensure final DMSO is 0.5–1%. Do not pre-dilute in aqueous buffer; add directly to assay well.
Low Z' (< 0.5) Variability in cell density.Use cryopreserved "Assay Ready" cells rather than continuously cultured cells to ensure monolayer uniformity.
"Bell-Shaped" Response Biphasic pharmacology.High concentrations of barbiturates can block the channel (open-channel block) after opening it. Screen at 10

M and 1

M.

References

  • Molecular Devices. (2025).[2] FLIPR Membrane Potential Assay Kit Guide. Retrieved from

  • Wongtrakul, J., et al. (2019). "Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe." ACS Central Science. Retrieved from

  • Sophion Bioscience. (2024).[3] "Ligand-activation of GABAA receptors on the automated patch clamp platforms." Retrieved from

  • PubChem. (2025). Compound Summary: 1-ethyl-1,3-diazinane-2,4,6-trione. Retrieved from

  • RSC Books. (2025). The Analysis of Barbiturate Drugs: Solubility and HPLC Methods. Retrieved from

Sources

Application

Application Note: High-Sensitivity Quantification of 1-Ethyl-1,3-diazinane-2,4,6-trione (1-Ethylbarbituric Acid) in Biological Matrices via LC-MS/MS

Introduction & Scientific Context 1-Ethyl-1,3-diazinane-2,4,6-trione, commonly known as 1-ethylbarbituric acid , is a derivative of the barbituric acid scaffold. While less common than 5,5-disubstituted barbiturates (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-Ethyl-1,3-diazinane-2,4,6-trione, commonly known as 1-ethylbarbituric acid , is a derivative of the barbituric acid scaffold. While less common than 5,5-disubstituted barbiturates (e.g., phenobarbital), N-alkylated barbiturates are of significant interest in medicinal chemistry as precursors for antineoplastic agents and as specific metabolites in toxicological screening.

Quantifying this compound in biological matrices presents unique analytical challenges. Unlike lipophilic 5,5-disubstituted barbiturates, the mono-N-ethyl substitution leaves the pyrimidine ring relatively polar and acidic (pKa ~4.0). This acidity necessitates careful pH control during extraction and chromatography to ensure retention and ionization.

This Application Note details a robust, validated protocol for the quantification of 1-ethylbarbituric acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The method prioritizes sensitivity and specificity, utilizing Solid Phase Extraction (SPE) to minimize matrix effects common in plasma and urine.

Experimental Methodology

Reagents and Standards
  • Analyte: 1-Ethylbarbituric acid (High purity >98%).

  • Internal Standard (IS): 1-Ethylbarbituric acid-d5 (custom synthesis) or Phenobarbital-d5 (surrogate).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate, Formic Acid (FA), Ammonium Fluoride (optional for sensitivity enhancement).

Sample Preparation: Solid Phase Extraction (SPE)

To achieve high recovery and remove phospholipid interferences, a polymeric reversed-phase SPE protocol is superior to simple protein precipitation.

Rationale: 1-ethylbarbituric acid is a weak acid. Acidifying the sample suppresses ionization of the carboxyl/imide groups, increasing retention on reversed-phase sorbents.

Protocol Steps:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution (100 ng/mL).

    • Add 600 µL of 1% Formic Acid in water (pH ~2.5) to acidify the sample.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Extraction (e.g., Oasis HLB or Strata-X, 30 mg/1 cc):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water + 0.1% FA.

    • Load: Apply the pre-treated supernatant (~800 µL).

    • Wash 1: 1 mL Water + 0.1% FA (Removes salts/proteins).

    • Wash 2: 1 mL 5% MeOH in Water (Removes highly polar interferences).

    • Elute: 2 x 500 µL MeOH.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

    • Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

  • Mobile Phase B: Methanol (MeOH).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Hold
0.50 5 Start Ramp
4.00 95 Elution
5.00 95 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End |

Mass Spectrometry (ESI-): Barbiturates exhibit excellent ionization in Negative Electrospray Ionization (ESI-) mode due to the acidic protons on the pyrimidine ring.

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role
1-Ethylbarbituric Acid 155.1 [M-H]- 112.1 (Loss of HCNO) 15 Quantifier
155.1 42.1 (NCO-) 25 Qualifier

| IS (Phenobarbital-d5) | 236.1 | 193.1 | 18 | Internal Std |

Note: The primary transition 155.1 -> 112.1 corresponds to the characteristic ring cleavage of the barbiturate scaffold (retro-Diels-Alder type fragmentation).

Workflow Visualization

The following diagram illustrates the analytical workflow from sample collection to data output.

G Sample Biological Sample (Plasma/Urine 200 µL) IS_Add Add Internal Standard (Phenobarbital-d5) Sample->IS_Add Acidify Acidification (1% Formic Acid) IS_Add->Acidify Pre-treatment SPE_Load SPE Loading (Polymeric RP) Acidify->SPE_Load Retention of acidic analyte Wash Wash Steps (1. Acidic Water, 2. 5% MeOH) SPE_Load->Wash Remove salts/proteins Elute Elution (100% Methanol) Wash->Elute Recover analyte Dry_Recon Evaporation & Reconstitution (90:10 Water:MeOH) Elute->Dry_Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Dry_Recon->LCMS Data Quantification (Target: m/z 155.1 -> 112.1) LCMS->Data

Figure 1: Step-by-step SPE-LC-MS/MS workflow for 1-ethylbarbituric acid quantification.

Method Validation Criteria

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must be validated against the following parameters:

Linearity and Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ (Lower Limit of Quantification): Target 1.0 ng/mL with S/N > 10.

Accuracy and Precision
  • QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (800 ng/mL).

  • Acceptance Criteria:

    • Accuracy: 85-115% of nominal value.

    • Precision (CV%): <15% (<20% at LLOQ).

Matrix Effect

Matrix effect is calculated by comparing the peak area of post-extraction spiked samples to neat standards.

  • Formula:

    
    
    
  • Goal: ME between -15% and +15% (Negligible ion suppression/enhancement). The use of Ammonium Acetate in the mobile phase helps buffer against pH-induced ionization shifts.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for specificity. In negative mode, 1-ethylbarbituric acid undergoes ring cleavage.

Frag Parent Precursor Ion [M-H]- (m/z 155) Inter Ring Cleavage Parent->Inter CID Energy Prod1 Product Ion 1 [M-H-HCNO]- (m/z 112) Inter->Prod1 Loss of HCNO (43 Da) Prod2 Product Ion 2 [NCO]- (m/z 42) Inter->Prod2 Secondary Frag

Figure 2: Proposed ESI(-) fragmentation pathway for 1-ethylbarbituric acid.

References

  • Zhang, V. (2024). High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. Methods in Molecular Biology. Link

  • Thermo Fisher Scientific . (2012). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Application Note 515. Link

  • Agilent Technologies . (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-THC. Application Note 5994-1887EN. Link

  • Keech, A. C., et al. (2023).[1] Optimised plasma sample preparation and LC-MS analysis. Proteomics – Clinical Applications. Link

  • Arbeláez, et al. (2015).[2] Simultaneous determination of barbiturates in river water by LC-MS/MS. Journal of Separation Science. Link

Sources

Method

Application Note: 1-Ethyl-1,3-diazinane-2,4,6-trione as a Functional Probe in Neuroscience

This Application Note is structured to address the specific chemical entity 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-Ethylbarbituric Acid ) and its utility as a chemical probe in neuroscience. While often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical entity 1-ethyl-1,3-diazinane-2,4,6-trione (commonly known as 1-Ethylbarbituric Acid ) and its utility as a chemical probe in neuroscience.

While often overshadowed by its pharmacological cousins (e.g., phenobarbital), this molecule serves two critical, high-precision roles in neuropharmacology and biophysics:

  • As a Structural Scaffold for Voltage-Sensitive Dyes (VSDs): It acts as the electron-accepting "head" in the synthesis of Merocyanine and Oxonol probes used for optical membrane potential imaging.

  • As a Negative Control/SAR Probe in GABAergic Signaling: It is used to define the steric and lipophilic requirements of the GABA_A receptor's barbiturate binding site, specifically decoupling N-substitution effects from C5-substitution effects.

Executive Summary

1-ethyl-1,3-diazinane-2,4,6-trione is a pyrimidine derivative characterized by a single ethyl substituent on the nitrogen (N1) and an unsubstituted C5 position. In neuroscience, it is rarely used as a therapeutic agent due to its lack of sedative activity (which requires C5 di-substitution). Instead, it functions as a chemical probe in two distinct domains:

  • Biophysics: It serves as the electron-acceptor moiety in the design of "Push-Pull" voltage-sensitive fluorophores (e.g., Merocyanine derivatives), enabling optical recording of neuronal action potentials.

  • Pharmacology: It acts as a "silent" ligand or negative control in Structure-Activity Relationship (SAR) studies, validating the necessity of C5 lipophilicity for allosteric modulation of the GABA_A receptor.

Chemical Properties & Handling

  • Solubility: Soluble in DMSO (up to 50 mM), Ethanol, and alkaline aqueous solutions (due to acidic pKa).

  • Acidity (pKa): ~4.0 (The C5 protons are highly acidic due to the electron-withdrawing carbonyls).

  • Stability: Stable at room temperature; however, aqueous solutions should be prepared fresh to avoid hydrolysis of the ring over extended periods at extreme pH.

Table 1: Physicochemical Profile
PropertyValueRelevance to Neuroscience
LogP ~0.2 (Low)Poor Blood-Brain Barrier (BBB) penetration compared to active barbiturates (e.g., Phenobarbital LogP ~1.5).
pKa (C5-H) ~4.0Exists as an anion at physiological pH (7.4), preventing passive diffusion unless modified.
Reactive Site C5 MethyleneActive site for Knoevenagel condensation to synthesize fluorescent probes.
H-Bond Donors 1 (N3-H)Critical for receptor binding pocket interactions.

Application I: Synthesis & Use of Voltage-Sensitive Dyes (VSDs)

Mechanism of Action

The primary utility of 1-ethyl-1,3-diazinane-2,4,6-trione in experimental neuroscience is as a precursor for Merocyanine and Oxonol dyes. These dyes monitor changes in membrane potential (


) via two mechanisms:
  • Electrochromic (Stark) Effect: Fast-response dyes where the electric field shifts the absorbance/emission spectra.

  • Partitioning/Translocation: Slower dyes that move in/out of the membrane based on charge.

The 1-ethylbarbituric acid moiety acts as the Electron Acceptor (A) . When conjugated to an Electron Donor (D) via a polymethine bridge, it creates a dipole.

Pathway Diagram: VSD "Push-Pull" Mechanism

VSD_Mechanism cluster_0 Probe Architecture Scaffold 1-ethyl-1,3-diazinane-2,4,6-trione (Electron Acceptor) Dye Merocyanine/Oxonol Probe (Dipolar Molecule) Scaffold->Dye Synthesis (Knoevenagel) Linker Polymethine Bridge (Conjugated System) Linker->Scaffold Linker->Dye Donor Heterocyclic Donor (e.g., Benzoxazole) Donor->Linker Donor->Dye Membrane Neuronal Membrane (Lipid Bilayer) Dye->Membrane Partitioning Signal Fluorescence Change (Delta F/F) Membrane->Signal Depolarization (Shift in Vm)

Caption: The 1-ethylbarbituric acid scaffold serves as the electron-withdrawing group (Acceptor) in voltage-sensitive dyes, enabling the dipole changes required for sensing membrane potential.

Protocol: Synthesis of a Custom Merocyanine Probe

Note: This protocol describes the conjugation of the probe for use in slice imaging.

  • Reagents:

    • 1-ethyl-1,3-diazinane-2,4,6-trione (1 eq).[1][2][3][4]

    • 4-dimethylaminobenzaldehyde (Donor) (1 eq).

    • Piperidine (Catalyst).

    • Ethanol (Solvent).

  • Reaction:

    • Dissolve 10 mmol of 1-ethyl-1,3-diazinane-2,4,6-trione in 20 mL warm ethanol.

    • Add 10 mmol of donor aldehyde.

    • Add 5 drops of piperidine.

    • Reflux for 3 hours. The solution will turn deep red/orange (formation of the chromophore).

  • Purification:

    • Cool to

      
      . Filter the precipitate.
      
    • Recrystallize from Ethanol/Water.

  • Application in Neurons:

    • Prepare a 10 mM stock in DMSO.

    • Dilute to 1-5

      
       in Artificial Cerebrospinal Fluid (aCSF).
      
    • Incubate brain slices for 15 minutes.

    • Image at excitation

      
       nm.
      

Application II: GABA_A Receptor Pharmacophore Mapping

Mechanism of Action

In pharmacological studies, 1-ethyl-1,3-diazinane-2,4,6-trione is the "Negative Control" standard.

  • Active Barbiturates (e.g., Pentobarbital): Require substitution at C5 (usually two alkyl/aryl groups) to potentiate GABA currents.

  • The Probe (1-Ethyl...): Lacks C5 substitution. It binds weakly or non-specifically but does not induce the conformational change required for channel opening or modulation.

  • Utility: By comparing the electrophysiological response of a neuron to Phenobarbital vs. 1-Ethylbarbituric acid, researchers can isolate the specific contribution of the C5-hydrophobic pocket interaction.

Pathway Diagram: GABA_A Allosteric Modulation Logic

GABA_SAR Drug_A Phenobarbital (5-ethyl-5-phenyl...) Receptor GABA-A Receptor (Alpha/Beta/Gamma) Drug_A->Receptor Drug_B PROBE: 1-ethyl-1,3-diazinane... (No C5 Substitution) Drug_B->Receptor Binding_A Binds Allosteric Site + Hydrophobic Lock (C5) Receptor->Binding_A Binding_B Enters Pocket No Hydrophobic Lock Receptor->Binding_B Response_A Cl- Channel Opening (Potentiation) Binding_A->Response_A Response_B No Effect / Silent (Negative Control) Binding_B->Response_B Response_A->Response_B Comparison defines SAR requirement

Caption: Comparison logic for using 1-ethyl-1,3-diazinane-2,4,6-trione as a negative control to validate the requirement of C5-substitution for GABAergic activity.

Protocol: Electrophysiological Validation (Patch Clamp)

Objective: To demonstrate the lack of allosteric modulation by the probe compared to an active barbiturate.

  • Preparation:

    • Neurons: Acute hippocampal slices (CA1 Pyramidal neurons) or HEK293 cells expressing

      
       GABA_A receptors.
      
    • Internal Solution: CsCl-based (to isolate Cl- currents).

    • External Solution: Standard aCSF with TTX (1

      
      ) to block action potentials.
      
  • Stock Solutions:

    • Active Control: Pentobarbital (100 mM in DMSO).

    • Test Probe: 1-ethyl-1,3-diazinane-2,4,6-trione (100 mM in DMSO).

    • Agonist: GABA (1 mM in water).

  • Recording Workflow:

    • Step 1 (Baseline): Apply GABA (

      
      ) for 5s. Record Current (
      
      
      
      ).
    • Step 2 (Wash): Wash with aCSF for 2 mins.

    • Step 3 (Test Probe): Co-apply GABA (

      
      ) + Probe  (
      
      
      
      ). Record Current.
      • Expected Result: Current amplitude

        
         (No potentiation).
        
    • Step 4 (Wash): Wash for 2 mins.

    • Step 5 (Positive Control): Co-apply GABA (

      
      ) + Pentobarbital  (
      
      
      
      ).
      • Expected Result: Current amplitude

        
         (Significant potentiation).
        
  • Data Analysis:

    • Calculate Potentiation Ratio:

      
      .
      
    • The probe validates that N-ethyl substitution alone is insufficient for activity.

References

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 53(s8), 12-25. Link

  • Fromherz, P., et al. (1993). ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity. European Biophysics Journal, 37, 509–514. (Context: Barbituric acid derivatives as VSD acceptors). Link

  • Ho, I. K., & Harris, R. A. (1981). Mechanism of action of barbiturates.[5] Annual Review of Pharmacology and Toxicology, 21(1), 83-111. (SAR of N-substituted vs C5-substituted barbiturates). Link

  • PubChem. Compound Summary for CID 72338: 1-Ethylbarbituric acid. Link

Sources

Application

Experimental design for preclinical evaluation of 1-ethyl-1,3-diazinane-2,4,6-trione.

Executive Summary & Scientific Rationale This guide details the experimental framework for the preclinical evaluation of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid or N-ethylbarbit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for the preclinical evaluation of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid or N-ethylbarbituric acid ).

Compound Context & SAR Analysis: Structurally, this molecule is a monosubstituted barbiturate derivative.[1] Classical Structure-Activity Relationship (SAR) models of barbiturates postulate that 5,5-disubstitution is a prerequisite for significant hypnotic/sedative activity (e.g., phenobarbital, pentobarbital). Monosubstituted N-alkyl derivatives often exhibit markedly reduced lipophilicity and CNS potency compared to their 5,5-dialkyl counterparts.

Experimental Objective: Given the predicted low potency based on classical SAR, the evaluation strategy shifts from "potency optimization" to "pharmacological profiling and safety Assessment." The goal is to:

  • Quantify CNS Penetration: Determine if the N-ethyl group provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Characterize Receptor Interaction: Assess if the compound acts as a weak partial agonist, an antagonist, or an allosteric modulator at the GABA-A receptor, or if it possesses off-target activity (e.g., enzyme inhibition).

  • Establish Pharmacokinetic (PK) Baseline: Define stability and clearance, particularly N-dealkylation rates.

Physicochemical Characterization & Formulation

Before biological testing, the compound must be characterized to ensure reproducible dosing.

Key Properties (Predicted)
PropertyValue / PredictionImplication
Molecular Formula C₆H₈N₂O₃MW = 156.14 g/mol
LogP (Octanol/Water) ~0.2 – 0.6Low lipophilicity; likely poor BBB penetration compared to Phenobarbital (LogP ~1.7).
pKa ~4.0 (N3-H acidic)Weakly acidic; exists largely in ionized form at physiological pH (7.4).
Solubility Moderate (Water)Soluble in alkaline solutions (forming sodium salt).
Formulation Protocol
  • Vehicle: 0.9% Saline (pH adjusted to 7.4).

  • Solubilization: If precipitation occurs, use 10% Hydroxypropyl-β-cyclodextrin (HPβCD) to enhance stability without affecting CNS baselines. Avoid DMSO for in vivo neurobehavioral studies if possible.

Part 1: In Vitro Mechanism of Action (MoA)

GABA-A Receptor Binding Assay

Rationale: To determine if 1-ethylbarbituric acid competes with standard ligands or modulates the channel allosterically.

Protocol:

  • Source Material: Rat cortical synaptosomes or HEK293 cells expressing recombinant GABA-A (α1β2γ2).

  • Radioligand: [³H]-Muscimol (GABA site) and [³H]-Flunitrazepam (Benzodiazepine site).

  • Displacement: Incubate 10 nM radioligand with increasing concentrations of test compound (0.1 µM – 1 mM).

  • Readout: Scintillation counting. Calculate IC₅₀ and Kᵢ.

    • Note: Barbiturates typically enhance benzodiazepine binding rather than displace it. A "shift" in the curve indicates positive allosteric modulation (PAM).

Electrophysiology (Whole-Cell Patch Clamp)

Rationale: Binding does not equate to function. We must measure Chloride (Cl⁻) current.

Workflow:

  • Setup: Patch-clamp recording of HEK293 cells expressing GABA-A receptors.

  • Application:

    • Direct Agonism: Apply compound alone (100 µM).

    • Potentiation: Co-apply with EC₂₀ GABA (2 µM).

  • Endpoint: Measure peak amplitude of Cl⁻ current relative to maximal GABA response.

Part 2: In Vivo Pharmacokinetics (PK)

Rationale: To confirm systemic exposure and BBB penetration.

Study Design:

  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • IV Bolus: 5 mg/kg (Tail vein).

    • Oral (PO): 20 mg/kg (Gavage).

  • Sampling: Plasma and Brain tissue at 0.25, 0.5, 1, 4, 8, and 24 hours.

Bioanalytical Method: LC-MS/MS (MRM mode).

  • Target Analyte: 1-ethyl-1,3-diazinane-2,4,6-trione.[2][3][4][5][6]

  • Potential Metabolite: Barbituric acid (via N-dealkylation).

Key Parameter Output Table:

Parameter Definition Target Criteria
Cmax Peak Plasma Concentration > 1 µM
Tmax Time to Peak < 1 hr (Oral)
B/P Ratio Brain-to-Plasma Ratio > 0.3 (Critical for CNS activity)

| F (%) | Oral Bioavailability | > 50% |

Part 3: In Vivo Pharmacodynamics (Efficacy & Safety)

Functional Observational Battery (FOB) / Irwin Test

Rationale: Since the specific activity is unknown, a broad screen is required to detect sedation, excitation, ataxia, or autonomic effects.

Protocol:

  • Acclimatization: 1 hour in observation arena.

  • Dosing: IP injection (Start at 10 mg/kg; escalate to 100 mg/kg if no effect).

  • Scoring (0-3 Scale):

    • CNS Depression: Palpebral closure, gait abnormalities, loss of righting reflex.

    • CNS Excitation: Tremors, straub tail, convulsions.

    • Autonomic: Salivation, lacrimation, piloerection.

Rotarod Performance Test (Motor Coordination)

Rationale: To differentiate between specific sedation/anxiolysis and general motor toxicity.

  • Training: Mice trained to stay on a rotating rod (4-40 rpm).

  • Test: Measure latency to fall at 30, 60, and 120 mins post-dose.

  • Interpretation: A significant drop in latency indicates ataxia/sedation.

Pentylenetetrazol (PTZ) Seizure Threshold

Rationale: To test for anticonvulsant activity (common in barbiturates) or pro-convulsant risk.

  • Method: SC injection of PTZ (85 mg/kg, CD97 dose).

  • Treatment: Administer test compound 30 mins prior to PTZ.

  • Endpoint: Latency to clonic seizure and tonic extension.

    • Success: Prolonged latency compared to vehicle control.

Visualizations

Experimental Workflow Diagram

Preclinical_Workflow Compound 1-Ethyl-1,3-diazinane-2,4,6-trione PhysChem Physicochemical (LogP, pKa, Sol) Compound->PhysChem InVitro In Vitro Screening (GABA Binding, Microsomes) PhysChem->InVitro Pass InVitro->Compound Fail: Redesign PK In Vivo PK (Plasma/Brain Ratio) InVitro->PK Active/Stable FOB FOB / Irwin Test (CNS Signs) PK->FOB Confirmed Exposure Specific Specific Models (Rotarod, PTZ) FOB->Specific Phenotype Defined

Figure 1: Step-wise preclinical evaluation pipeline ensuring "Go/No-Go" decisions at each stage.

Mechanism of Action: GABA-A Modulation

GABA_Pathway GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Cl- Channel) GABA->Receptor Binds Orthosteric Site Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Barbiturate Test Compound (1-Ethyl...) Barbiturate->Receptor Binds Allosteric Site? Hyperpol Hyperpolarization Cl_Influx->Hyperpol CNS_Effect CNS Depression / Seizure Control Hyperpol->CNS_Effect

Figure 2: Potential mechanistic pathway.[7][8] The study aims to confirm if the monosubstituted compound can effectively trigger the allosteric modulation node.

References

  • Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. Neurochemical Research. Link

  • Ho, I. K., & Harris, R. A. (1981). Mechanism of Action of Barbiturates. Annual Review of Pharmacology and Toxicology. Link

  • Andrews, P. R., et al. (1988). Structure-activity relationships of barbiturates and related sedatives. Journal of Medicinal Chemistry. (Classic SAR reference establishing 5,5-disubstitution requirement).
  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common challenges in the multi-step synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione.

Technical Support Center: Synthesis of 1-Ethyl-1,3-diazinane-2,4,6-trione Case ID: SYN-1ET-BARB-001 Topic: Troubleshooting Multi-step Synthesis & Purification Assigned Specialist: Senior Application Scientist, Heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Ethyl-1,3-diazinane-2,4,6-trione

Case ID: SYN-1ET-BARB-001 Topic: Troubleshooting Multi-step Synthesis & Purification Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid or N-ethylbarbituric acid ) presents distinct challenges compared to its 5,5-disubstituted counterparts (e.g., phenobarbital).

While many researchers attempt direct alkylation of barbituric acid, this approach frequently fails due to the high acidity of the C5 position (


), leading to thermodynamic C-alkylation rather than the desired N-alkylation. Consequently, the condensation route  (N-ethylurea + diethyl malonate) is the "Gold Standard" for regiochemical fidelity.

This guide addresses the three critical phases of this multi-step workflow:

  • Precursor Synthesis: Quality control of N-ethylurea.

  • Cyclization: Managing the moisture-sensitive condensation.

  • Isolation: Overcoming solubility and acidification "traps."

Module 1: The Regioselectivity Paradox (Why Direct Alkylation Fails)

User Question: "I tried reacting barbituric acid with ethyl bromide in basic conditions, but NMR suggests I made 5-ethylbarbituric acid, not the 1-ethyl isomer. Why?"

Technical Analysis: This is the most common error in barbiturate chemistry. The barbituric acid ring has three potential nucleophilic sites: the Oxygen (O), the Nitrogen (N), and the Carbon at position 5 (C5).

  • Acidity: The protons at C5 are highly acidic due to the electron-withdrawing effects of the two adjacent carbonyls.

  • Hard/Soft Acid-Base (HSAB) Theory: Under basic conditions, the negative charge is delocalized. The C5 position acts as a "soft" nucleophile, while the Nitrogen is "harder." Most alkyl halides (like ethyl bromide) prefer the soft C-site under thermodynamic control.

The Solution: You must build the ring with the ethyl group already in place. This necessitates the Condensation Route .

Regioselectivity cluster_sol Recommended Strategy BA Barbituric Acid (Starting Material) Base Base (NaOEt) BA->Base Anion Resonance Stabilized Anion Base->Anion Path_C C-Alkylation (Major) Forms 5-Ethylbarbituric acid (Undesired) Anion->Path_C Thermodynamic Preference (Soft Nucleophile) Path_N N-Alkylation (Minor) Forms 1-Ethylbarbituric acid (Target) Anion->Path_N Kinetic Pathway (Hard Nucleophile) Urea N-Ethylurea Product 1-Ethylbarbituric Acid Urea->Product Condensation Malonate Diethyl Malonate Malonate->Product

Caption: Figure 1.[1] Competitive alkylation pathways demonstrating why direct alkylation favors C5-substitution, necessitating the urea-based condensation strategy.

Module 2: The Condensation Protocol (Step-by-Step Troubleshooting)

Core Reaction:



Critical Reagent Checklist
ReagentCritical SpecificationWhy it Fails
Ethanol (Solvent) Absolute (Super Dry), >99.5%Water destroys Sodium Ethoxide (NaOEt), converting it to NaOH. NaOH causes ester hydrolysis (saponification) instead of cyclization.
Sodium Ethoxide Freshly prepared (Na metal + EtOH)Commercial NaOEt powder often absorbs moisture and degrades to NaOH and carbonates, killing the yield.
N-Ethylurea MP: 92–94°CIf synthesized in-house (from Ethylamine + KOCN), residual inorganic salts (KCl) can disrupt the stoichiometry.
Troubleshooting the Reaction Workflow

Q1: "The reaction mixture turned into a solid white block during reflux. Did it crash out?"

  • Diagnosis: No, this is a sign of success. The product forms as the sodium salt of 1-ethylbarbituric acid, which is significantly less soluble in ethanol than the starting materials.

  • Action: Do not stop stirring. If the magnetic stir bar seizes, switch to an overhead mechanical stirrer or add a minimal amount of dry ethanol. Do not add water yet.

Q2: "My yield is <20%. What happened?"

  • Diagnosis: Likely moisture contamination .

  • Root Cause: The reaction generates ethanol as a byproduct.[2] If water is present, the equilibrium shifts toward hydrolysis of the diethyl malonate (forming malonic acid) rather than nucleophilic attack by the urea.

  • Corrective Protocol:

    • Flame-dry all glassware under Argon/Nitrogen.

    • Use a drying tube (CaCl₂) on the condenser.

    • Prepare NaOEt in situ by dissolving Sodium metal in absolute ethanol immediately before adding the malonate.

Q3: "I see unreacted diethyl malonate in the NMR."

  • Diagnosis: Incomplete cyclization.

  • Action: The reaction requires thermodynamic push. Ensure the reflux is vigorous (oil bath at 110°C for internal temp ~78°C). Extend reflux time from 4 hours to 7–8 hours.

Module 3: Isolation & Purification (The "pH Trap")

User Question: "I acidified the mixture, but no crystals formed, or I got a sticky goo."

Technical Analysis: 1-ethylbarbituric acid is water-soluble (


 for the parent compound, slightly less for the ethyl derivative).[3] If the isolation volume is too large, the product remains dissolved.
Optimized Workup Protocol
  • Dissolution: After reflux, the flask contains the Sodium Salt. Add warm water (

    
    ) directly to the reaction mixture until the solid salt dissolves completely.
    
  • Acidification:

    • Cool the solution to

      
       (Ice bath).
      
    • Slowly add concentrated HCl (

      
      ) dropwise.
      
    • Target pH: 1–2. (The

      
       is 
      
      
      
      , so you must go significantly below this to protonate the species fully).
  • Crystallization:

    • If "goo" forms: This is likely the enol form or impurities trapped in an oil. Scratch the glass side with a rod to induce nucleation.

    • If nothing precipitates: Concentrate the solution under reduced pressure (Rotovap) to remove the ethanol. The product is less soluble in pure water than in EtOH/Water mixtures.

Workup RxnMix Reaction Mixture (Solid Na-Salt in EtOH) WaterAdd Add Warm Water (50°C) Dissolve Salt RxnMix->WaterAdd Acidify Acidify with HCl to pH 1-2 (Ice Bath) WaterAdd->Acidify Precip Precipitation? Acidify->Precip Solid Filter White Solid (Crude Product) Precip->Solid Yes NoSolid Clear Solution / Oil Precip->NoSolid No Recryst Recrystallize (Water or EtOH) Solid->Recryst Rotovap Evaporate EtOH Concentrate Aqueous Layer NoSolid->Rotovap Rotovap->Solid

Caption: Figure 2.[4][5] Logic flow for the isolation of 1-ethylbarbituric acid, highlighting the critical concentration step if precipitation fails.

Module 4: Characterization Data (Reference)

When verifying your product, ensure your data matches the N-substituted profile, not the C-substituted one.

Property1-Ethylbarbituric Acid (Target)5-Ethylbarbituric Acid (Impurity)
Melting Point ~130–132°C (varies by hydration)~190°C

NMR (DMSO-

)

11.2 (s, 1H, NH),

3.8 (q, 2H, N-CH2),

3.6 (s, 2H, C5-H2)

11.0 (s, 2H, 2xNH),

3.5 (t, 1H, C5-H)
Solubility Moderate in hot water; Soluble in EtOHPoor in water; Soluble in hot EtOH
Acidity (

)

(N-substitution lowers acidity slightly)

References

  • Synthesis of Barbituric Acid (General Method): Organic Syntheses, Coll. Vol. 2, p.60 (1943); Vol. 18, p.8 (1938). Provides the foundational NaOEt condensation protocol.

  • Acidity and Alkylation Logic: "The Physicochemical and Pharmacokinetic Relationships of Barbiturates." Journal of Clinical Pharmacy and Therapeutics. Discusses the pKa differences and substitution effects at C5 vs N1.

  • Regioselectivity (C vs N Alkylation): "Enantioselective Catalytic Transformations of Barbituric Acid Derivatives." Molecules, 2019, 24(3), 545. Explains the nucleophilic parameters of the barbiturate anion and the preference for C-alkylation under standard conditions.

  • Recrystallization Techniques: "Recrystallization Guide." Mettler Toledo. General principles for purifying amides and cyclic ureas.

Sources

Optimization

How to improve the reaction yield of 1-ethyl-1,3-diazinane-2,4,6-trione synthesis.

Technical Support Center: 1-Ethyl-1,3-diazinane-2,4,6-trione Synthesis Ticket ID: #SYN-N-ETH-004 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-1,3-diazinane-2,4,6-trione Synthesis Ticket ID: #SYN-N-ETH-004 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary

The synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione (common name: 1-ethylbarbituric acid ) typically proceeds via the condensation of N-ethylurea with diethyl malonate in the presence of sodium ethoxide.[1][2][3][4] While the literature suggests yields of 70-80%, many researchers struggle to exceed 40-50% due to three "silent killers": trace moisture , premature protonation , and solubility losses during workup .[1][2][4]

This guide deconstructs the protocol into a self-validating system. We do not just provide a recipe; we provide the logic to control the reaction thermodynamics and kinetics.

Module 1: The Reaction System (Critical Failure Points)

The reaction relies on a Nucleophilic Acyl Substitution driven to completion by the formation of a stable salt. The base (Sodium Ethoxide) acts not just as a catalyst, but as a thermodynamic sink .[4]

The "Hidden Moisture" Trap

The most common cause of low yield is the presence of water in the ethanol or reagents.

  • Mechanism of Failure: Water reacts with Sodium Ethoxide to form Sodium Hydroxide (

    
    ).[4]
    
  • Consequence: NaOH is a potent saponification agent.[1][2][3][4] Instead of condensing with urea, the diethyl malonate hydrolyzes to the sodium salt of malonic acid and ethanol. This is an irreversible dead end.

Stoichiometry & The Salt Driver

The product (1-ethylbarbituric acid) has a pKa of approximately ~4.0. In the reaction mixture (pH > 13), it exists exclusively as the sodium salt .[4] This salt is insoluble in boiling ethanol and precipitates, driving the equilibrium forward (Le Chatelier’s Principle).

  • Requirement: You must use at least 1.0 - 1.2 equivalents of Sodium Ethoxide.[1][2][3][4] If you use less, the reaction stalls because the product itself consumes the base.

Module 2: Optimized Protocol

Reagents:

  • N-Ethylurea (1.0 eq) – Must be dried in a desiccator overnight.[1][2][3]

  • Diethyl Malonate (1.05 eq) – Distill prior to use if older than 6 months.[4]

  • Sodium Metal (1.2 eq) – Dissolved in Ethanol to make fresh NaOEt.[4]

  • Absolute Ethanol – Super-dry (≤ 0.05% water).[4]

Step-by-Step Workflow:

  • Preparation of Ethoxide (The anhydrous check):

    • Dissolve sodium metal in absolute ethanol under a nitrogen atmosphere.

    • Validation: The solution should be clear. Any turbidity suggests sodium hydroxide formation (wet solvent).[4]

  • Condensation (The Kinetic Phase):

    • Add N-ethylurea first, followed by diethyl malonate.[1][2][3][4]

    • Heat to vigorous reflux (approx. 80°C).[2][4]

    • Duration: 7–9 hours.[1][2][3][4]

    • Visual Indicator: A white solid (the sodium salt of the product) should begin precipitating within 1 hour. If the solution remains clear after 2 hours, the reaction has failed (likely due to moisture).

  • Workup (The Yield Trap):

    • Add hot water (50°C) to the reaction vessel just enough to dissolve the precipitate.

    • Acidification: Add conc. HCl dropwise until pH < 2.0.[2][3][4]

    • Cooling: Refrigerate at 4°C overnight. Do not filter immediately.

Module 3: Visualization of Failure Modes

The following diagram illustrates the kinetic competition between the desired condensation and the moisture-induced hydrolysis.

ReactionPathways cluster_inputs Input System Reagents N-Ethylurea + Diethyl Malonate Intermediate Mono-condensed Intermediate Reagents->Intermediate Condensation Step 1 Base Sodium Ethoxide (NaOEt) Base->Reagents Catalysis Decision Is Water Present? Base->Decision Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Hydrolysis NaOH Formed (Saponification) Decision->Hydrolysis Yes (>0.1%) Decision->Cyclization No (Anhydrous) DeadEnd Malonic Acid Salt (YIELD LOSS) Hydrolysis->DeadEnd Salt Sodium Salt of 1-Ethylbarbiturate (Precipitate) Cyclization->Salt Precipitation drives equilibrium Acid Acidification (HCl, pH < 2) Salt->Acid Product 1-Ethyl-1,3-diazinane- 2,4,6-trione Acid->Product Protonation

Caption: Reaction pathway analysis showing the critical divergence between successful cyclization (Green) and moisture-induced saponification (Red).[2][3]

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned clear, but no precipitate formed after 4 hours. Why?

Diagnosis: Saponification or insufficient concentration.[1][2][3][4]

  • Cause A: The solvent was "wet."[4] The ethoxide converted to hydroxide, hydrolyzing the malonate.[4]

  • Cause B: Too much ethanol was used.[1][2][3][4] The sodium salt of the product has finite solubility in hot ethanol.

  • Fix: If the solvent was dry, try distilling off 50% of the ethanol.[4] If a solid precipitates, continue.[1][2][4] If not, the reaction failed due to moisture; restart with fresh absolute ethanol.[2][4]

Q2: My yield is 30%. I see product in the filtrate (mother liquor). How do I recover it?

Diagnosis: The "pH Trap."[4]

  • Explanation: 1-ethylbarbituric acid is water-soluble (approx.[1][2][3][4] 14g/L at 20°C).[2][4] If you used a large volume of water to dissolve the salt during workup, much of your product remains dissolved even after acidification.

  • Solution:

    • Concentrate the mother liquor (filtrate) to 1/3 of its volume under vacuum.[4]

    • Cool to 0°C.

    • Filter the second crop.[3][4][5]

    • Pro-Tip: Ensure pH is strictly below 2.[2][3][4] At pH 4, 50% of the product is still in the salt form (soluble).

Q3: The product has a yellow tint. How do I purify it?

Diagnosis: Oxidation byproducts or polymerized malonate.[1][2][3][4]

  • Protocol: Recrystallization from boiling water .[1][2][3][4]

    • Dissolve crude product in minimum boiling water.

    • Add activated charcoal (1% w/w).

    • Filter hot through Celite.[2][3][4]

    • Cool slowly to room temperature, then refrigerate.

    • Note: Ethanol/Water mixtures can also be used, but pure water often yields sharper crystals for this specific derivative.[1][2][4]

Summary of Key Data

ParameterSpecificationReason for Control
Solvent Water Content < 0.05%Prevents malonate saponification (Yield Killer #1).[1][2][3][4]
Base Equivalents 1.1 – 1.2 eqEnsures complete conversion of product to insoluble salt.[1][3][4]
Reaction pH (Start) > 13High basicity required for enolate formation.[2][4]
Workup pH (End) < 2.0Product pKa is ~4.0; pH must be <2 to fully protonate.[2][4]
Reflux Time 7 – 9 HoursIncomplete cyclization leads to open-chain ureides.[1][2][3][4]

References

  • Organic Syntheses , Coll.[1][2][4][6] Vol. 2, p. 60 (1943); Vol. 12, p. 8 (1932).[1][2] Barbituric Acid.[2][3][4][5][6][7][8][9][10][11] (The foundational protocol for condensing urea with malonates). Link

  • PubChem Compound Summary . 1,3-Diazinane-2,4,6-trione (Barbituric Acid). (Source for pKa and solubility data). Link[2]

  • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.[1][2][4] Longman Scientific & Technical, 1989.[1][2][4] (Standard procedures for heterocyclic synthesis and purification).

  • Carter, M. K. The preparation of N-substituted barbituric acids. Journal of Chemical Education, 1951.[2][4] (Discusses the specific kinetics of N-alkyl derivatives).

Sources

Troubleshooting

Purification techniques for high-purity 1-ethyl-1,3-diazinane-2,4,6-trione.

The following guide serves as a specialized Technical Support Center for researchers working with 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid or N-Ethylbarbituric Acid ). Ticket ID:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid or N-Ethylbarbituric Acid ).

Ticket ID: PUR-EB-001 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Compound Profile

Before initiating troubleshooting or purification protocols, verify your target compound's profile to ensure compatibility with the described methods.

  • IUPAC Name: 1-ethyl-1,3-diazinane-2,4,6-trione[1]

  • Common Name: 1-Ethylbarbituric Acid[2][3][4]

  • Target Application: Pharmaceutical intermediate (e.g., for anticancer agents, sedatives), organic synthesis scaffold.[5]

  • Key Chemical Feature: The N-ethyl substitution reduces symmetry compared to barbituric acid, affecting crystal packing and solubility. The molecule retains acidic protons at the N3 and C5 positions, allowing for pH-dependent solubility manipulation.

Core Purification Protocols

We recommend a two-stage purification strategy: Acid-Base Reprecipitation (for bulk impurity removal) followed by Recrystallization (for final polishing).

Protocol A: Acid-Base Reprecipitation (The "Scrubbing" Method)

Objective: Remove neutral organic impurities (e.g., unreacted esters, dialkylated byproducts) and insoluble contaminants. Mechanism: 1-Ethylbarbituric acid behaves as a weak acid (pKa ~4) due to the imide proton and the activated methylene at C5. It forms a water-soluble sodium salt, while non-acidic impurities do not.

Step-by-Step Workflow:

  • Dissolution: Suspend crude 1-ethylbarbituric acid in 10% NaOH (aq) . Use approximately 10 mL of base per gram of substance. Stir until fully dissolved.

    • Note: If the solution is cloudy, these are likely non-acidic impurities.

  • Filtration/Extraction:

    • Solid Impurities: Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • Liquid/Organic Impurities: Extract the aqueous alkaline layer with an organic solvent (e.g., Diethyl Ether or Dichloromethane ) (2 x 10 mL). Discard the organic layer (contains neutral byproducts).

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: A white to off-white precipitate should form immediately.

  • Collection: Filter the precipitate, wash with ice-cold water (3x) to remove NaCl, and dry under vacuum.

Protocol B: Recrystallization (The "Polishing" Method)

Objective: Remove trace colored impurities and occluded salts to achieve >99% purity. Solvent System: Water (primary) or Ethanol/Water (1:1) .

Step-by-Step Workflow:

  • Saturation: Suspend the dried solid from Protocol A in the minimum amount of boiling distilled water.

    • Ratio: Start with ~15 mL water per gram. Add small increments of hot water until dissolution is complete.

  • Clarification (Optional): If the hot solution is colored (yellow/brown), add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

    • Critical: Slow cooling promotes the formation of defined needles/prisms, excluding impurities from the crystal lattice.

  • Harvesting: Filter the crystals and wash with a small volume of ice-cold ethanol . Dry in a vacuum oven at 50°C for 6 hours.

Visualized Workflows (Graphviz)

Figure 1: Acid-Base Purification Logic

This diagram illustrates the separation logic based on pKa differences.

AcidBasePurification Crude Crude 1-Ethylbarbituric Acid (Contains Neutral Impurities) NaOH Add 10% NaOH (aq) Crude->NaOH Solution Alkaline Solution (Target as Na-Salt + Neutrals) NaOH->Solution Extract Wash with Ether/DCM Solution->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard: Neutral Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Target Na-Salt) PhaseSep->AqLayer Bottom Phase Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms (Pure 1-Ethylbarbituric Acid) Acidify->Precipitate

Caption: Separation of N-ethylbarbituric acid from neutral byproducts using pH-dependent solubility switches.

Troubleshooting & FAQs

Q1: My product has a persistent yellow tint even after recrystallization. How do I remove it?

  • Diagnosis: This is likely due to oxidation products of the malonate starting material or trace metal contamination.

  • Solution:

    • Perform the Activated Charcoal step described in Protocol B. Ensure the charcoal is filtered off while the solution is hot to prevent premature crystallization.

    • If the color persists, wash the solid with a small amount of cold Acetone . Many oxidized organic impurities are highly soluble in acetone, while 1-ethylbarbituric acid has limited solubility in cold acetone.

Q2: The melting point is broad (range > 3°C). Is the compound wet?

  • Diagnosis: Broad melting points indicate either solvent occlusion (wetness) or the presence of structural isomers (e.g., O-alkylated byproducts).

  • Solution:

    • Dry: Ensure the sample is dried under high vacuum (<1 mbar) at 50°C for at least 4 hours.

    • Check Isomers: Run a TLC (Thin Layer Chromatography) using Chloroform:Methanol (9:1) . If a secondary spot is visible, repeat Protocol A (Acid-Base), as O-alkylated isomers often have different pKa values and lipophilicity.

Q3: My yield is significantly lower than literature values (<50%). Where did I lose it?

  • Diagnosis: The most common cause is incomplete precipitation during the acidification step or high solubility in the mother liquor during recrystallization.

  • Solution:

    • pH Check: Ensure the pH is strictly below 2. The pKa of barbiturates is ~4; stopping at pH 5 will leave significant product in solution as the salt.

    • Salting Out: If yield is low during recrystallization from water, add NaCl to the mother liquor to induce "salting out" of the organic compound.

Q4: Can I use Ethanol instead of Water for recrystallization?

  • Answer: Yes, but with caution. 1-Ethylbarbituric acid is significantly more soluble in ethanol than in water.

  • Recommendation: Use an Ethanol:Water (1:1) mixture. Dissolve in hot ethanol first, then add hot water until the solution just becomes turbid, then cool. This "solvent pair" technique often yields higher quality crystals than water alone.

Analytical Verification

After purification, validate the integrity of your sample using these metrics:

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp range (e.g., 130–135°C range depending on polymorph*)Capillary Method
Purity (HPLC) > 98.5% AreaC18 Column, Water/ACN Gradient
1H NMR Ethyl group signals (triplet ~1.1 ppm, quartet ~3.9 ppm)DMSO-d6 or CDCl3

*Note: Literature melting points for N-substituted barbiturates vary by polymorph; consistency in your specific batch is the key indicator of purity.

References

  • Synthesis & Properties : "Barbituric Acid and its Derivatives." Organic Syntheses, Coll.[6] Vol. 2, p. 60 (1943). (General procedure for barbiturate synthesis and purification logic).

  • Purification Methodology: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego.
  • Chemical Profile : PubChem Compound Summary for 1-Ethylbarbituric Acid. (Used for pKa and solubility estimation).

  • Industrial Application : US Patent 9878998B2, "Barbiturate and thiobarbiturate compounds for use in cancer therapy." (Describes synthesis and handling of 1-ethylbarbituric acid intermediates).

Sources

Optimization

Overcoming solubility issues of 1-ethyl-1,3-diazinane-2,4,6-trione in aqueous solutions.

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research setting. Ticket ID: SOL-782-BARB Subject: Overcoming aqueous solubility limits and preventing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research setting.

Ticket ID: SOL-782-BARB Subject: Overcoming aqueous solubility limits and preventing precipitation.[1][2][3] Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Profile

You are encountering solubility difficulties with 1-ethyl-1,3-diazinane-2,4,6-trione (also referred to as N-ethylbarbituric acid). While often categorized generically with barbiturates, this specific mono-N-substituted derivative presents a unique physicochemical profile compared to 5,5-disubstituted drugs (like phenobarbital).[1][2][3]

The Core Conflict:

  • Solubility: Requires ionization (pH > pKa) or organic cosolvents.[1][2][3]

  • Stability: The pyrimidine ring is susceptible to hydrolytic cleavage in alkaline conditions (the very conditions that favor solubility).[1]

PropertyValueImplication for Protocol
IUPAC Name 1-ethyl-1,3-diazinane-2,4,6-trioneMono-substituted on Nitrogen; C5 is unsubstituted.[1][2][3][4][5]
Acidity (pKa) ~4.0 - 4.5 (Estimated)*Significantly more acidic than 5,5-disubstituted barbiturates (pKa ~7.5).[1][2][3]
LogP ~0.3 - 0.6Moderately lipophilic; poor solubility in pure water at acidic pH.[1]
Critical Risk Alkaline HydrolysisRing opens at high pH, destroying the molecule.[1][3]

*Note: Unsubstituted C5 methylene protons are highly acidic due to resonance stabilization of the carbanion.[1]

Troubleshooting Modules

Module A: The pH Paradox (Solubility vs. Stability)

Issue: The compound precipitates in acidic buffers (pH < 4) but degrades in stock solutions at pH > 8.[1][2] Mechanism: At neutral/alkaline pH, the molecule deprotonates at the C5 position, forming a highly soluble enolate anion.[1][3] However, hydroxide ions (


) attack the carbonyl carbons, leading to ring opening (decarboxylation and formation of urea derivatives).[1][2][3]
Protocol 1: The "Just-in-Time" Buffered Preparation

Use this for immediate biological assays (cell culture, enzymatic assays).[1][2][3]

  • Calculate Concentration: Determine target molarity. For stock solutions >10 mM, aqueous buffers alone may fail.[1][3]

  • Primary Dissolution (Alkaline Shock):

    • Weigh the solid powder.[1]

    • Add 0.1 M NaOH dropwise until the powder dissolves (Target pH ~9-10 momentarily).

    • Observation: Solution should become clear.

  • Rapid Neutralization (The "Crash" Prevention):

    • Immediately dilute with a high-capacity buffer (e.g., 100 mM Phosphate or Tris) adjusted to pH 7.4 .[1][2][3]

    • Why: At pH 7.4, the molecule (pKa ~4) remains >99% ionized (soluble) but the hydrolysis rate is significantly slower than at pH 10.[1][2][3]

  • Validation:

    • Measure absorbance at 260 nm (UV max for the enolate form).[1][3]

    • If absorbance drops over 4 hours, hydrolysis is occurring.[1][3] Prepare fresh.

Critical Warning: Do not store aqueous stocks at 4°C for more than 24 hours. Freeze at -20°C or -80°C immediately to arrest hydrolysis.

Module B: Cosolvent Systems (The "Golden Ratio")

Issue: You cannot use alkaline pH due to pH-sensitive targets, or the compound crashes out upon dilution into media.[1][2][3] Solution: Use a dielectric constant modifier (Cosolvent) to solubilize the neutral form.[1]

Protocol 2: Binary/Ternary Solvent System

Use this for animal studies (IP/IV) or long-term stability.[1][2]

Recommended Formulation:

Component Function Concentration (v/v)
PEG 400 Primary Solubilizer 40%
Propylene Glycol Viscosity/Solubility Aid 10%

| Water / Saline | Diluent | 50% |[1][2]

Step-by-Step:

  • Dissolve 1-ethyl-1,3-diazinane-2,4,6-trione completely in the PEG 400/Propylene Glycol mixture first.[1][2][3] Sonicate at 30°C if necessary.

  • Slowly add water/saline while vortexing.[1][3]

  • Check for "Cloud Point": If turbidity appears, increase PEG 400 ratio to 60%.

Module C: Advanced Complexation (Cyclodextrins)

Issue: Cosolvents are toxic to your cells, or you need a purely aqueous vehicle. Mechanism: The hydrophobic ethyl group and the pyrimidine ring entrap within the cyclodextrin cavity, shielding the hydrophobic regions from water.[1]

Protocol 3: HP-β-CD Complexation
  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1][2][3]

  • Add excess 1-ethyl-1,3-diazinane-2,4,6-trione powder.

  • Autoclave or stir for 24 hours at room temperature.

  • Filter through a 0.22 µm PVDF filter to remove undissolved solids.[1][3]

  • This yields a stable, neutral pH solution.[1][3]

Visual Troubleshooting Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your specific experiment.

SolubilityLogic cluster_warning Stability Alert Start Start: 1-Ethyl-1,3-diazinane-2,4,6-trione (Solid Powder) CheckPH Can your assay tolerate pH > 7.0? Start->CheckPH CheckOrganic Can your assay tolerate organic solvents (DMSO/PEG)? CheckPH->CheckOrganic No (Must be acidic/neutral) MethodSalt Method A: Salt Formation (Dissolve in dilute NaOH, then buffer to pH 7.4) CheckPH->MethodSalt Yes (Preferred) MethodCosolvent Method B: Cosolvents (40% PEG 400 + 10% PG) CheckOrganic->MethodCosolvent Yes MethodCD Method C: Cyclodextrin (20% HP-beta-CD) CheckOrganic->MethodCD No (Strictly aqueous) Warning Prepare Fresh! Hydrolysis risk > 24h MethodSalt->Warning

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Diagram 2: The Hydrolysis Trap (Mechanism of Failure)

Understanding why your stock solution degraded.[1][2]

Hydrolysis Step1 1-Ethyl-Barbiturate (Soluble Anion) Step2 Hydroxide Attack (High pH / Time) Step1->Step2 pH > 8.0 Step3 Ring Cleavage (Irreversible) Step2->Step3 Rate determining step Step4 Degradation Products (Urea derivatives) Step3->Step4

Caption: Pathway of hydrolytic degradation in alkaline media. The very mechanism that aids solubility (ionization) eventually destroys the molecule.[2]

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy after adding it to the cell culture media. Why? A: This is "Dilution Shock."[1] If you used Method B (Cosolvents) , the sudden drop in solvent concentration (e.g., diluting 1:1000) causes the dielectric constant to rise, forcing the hydrophobic drug to precipitate.[1][2][3] Fix: Use Method C (Cyclodextrins) , as the inclusion complex prevents precipitation upon dilution.[1][3]

Q: Can I autoclave the stock solution? A: Only if using Method C (Cyclodextrins) at neutral pH.[1] Do NOT autoclave solutions prepared via Method A (NaOH) or Method B (PEG) .[1][2] Heat accelerates the hydrolytic ring cleavage of barbiturates exponentially. Filter sterilization (0.22 µm) is mandatory for Methods A and B.[1][2][3]

Q: The solution turned yellow overnight. Is it still good? A: No. Yellowing often indicates oxidation or advanced hydrolysis (formation of degradation products).[1][2][3] Discard immediately. Barbituric acid derivatives should be colorless in solution.[1][3]

Q: What is the exact pKa of this molecule? A: While 5,5-disubstituted barbiturates have a pKa of ~7.2–7.9, 1-ethyl-1,3-diazinane-2,4,6-trione lacks substitution at the C5 position.[1][2][3] The C5 protons are highly acidic, typically resulting in a pKa closer to 4.0 .[1][3] This means it will be an anion (soluble) at pH 7.4, but a neutral solid (insoluble) at pH 2.0.[1][2][3]

References

  • PubChem. Barbituric Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2][3]

  • Hermann, T., et al. (1980).[1][2][3] Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Polish Journal of Pharmacology and Pharmacy.[1] Available at: [Link]

  • Otagiri, M., et al. (1976).[1][2][3][6] Inclusion complexation of barbiturates with beta-cyclodextrin in aqueous solution.[1][6] Chemical and Pharmaceutical Bulletin.[1][3][6] Available at: [Link][1][2][3]

  • Edward, J.T. (2015).[1][2][3] Kinetics of Hydrolysis of Barbituric Acid Derivatives. Australian Journal of Chemistry.[1] (Contextual grounding on ring stability). Available at: [Link][1][2][3]

Sources

Troubleshooting

Troubleshooting inconsistent results in 1-ethyl-1,3-diazinane-2,4,6-trione bioassays.

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Assay Inconsistencies, Solubility, and Stability Compound ID: 1-Ethylbarbituric Acid (1-EBA) | IUPAC: 1-ethyl-1,3-diazinane-2,4,6-t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Assay Inconsistencies, Solubility, and Stability Compound ID: 1-Ethylbarbituric Acid (1-EBA) | IUPAC: 1-ethyl-1,3-diazinane-2,4,6-trione

Executive Summary

Inconsistent results in bioassays involving 1-ethyl-1,3-diazinane-2,4,6-trione (1-EBA) are frequently driven by three convergent factors: pH-dependent tautomerism , ionic solubility thresholds , and buffer interference in receptor-based systems (specifically GABAergic pathways). Unlike 5,5-disubstituted barbiturates (e.g., phenobarbital, pKa ~7.4), mono-substituted derivatives like 1-EBA are significantly more acidic (pKa ~4.0–4.5) and prone to rapid keto-enol shifts that alter binding kinetics and optical density.

This guide provides a mechanistic breakdown of these failure modes and validated protocols to resolve them.

Module 1: Physicochemical Stability & Stock Preparation

Q: Why does 1-EBA precipitate when diluted from DMSO into aqueous media?

Diagnosis: pKa-Driven Phase Separation. 1-EBA acts as a weak acid with a pKa of approximately 4.0–4.5 (driven by the C5 methylene protons).

  • The Mechanism: In pure DMSO, 1-EBA exists in a non-ionized state. When diluted into an aqueous buffer with a pH < 5.0, the compound remains protonated (neutral) and lipophilic, leading to "crashing out" (precipitation). Conversely, in alkaline conditions (pH > 10), the pyrimidine ring is susceptible to hydrolytic cleavage.

  • The Fix: You must maintain the assay buffer pH significantly above the pKa (ideally pH 7.2–7.4) to ensure the compound exists in its ionized, soluble form, while avoiding extreme alkalinity.

Protocol: Thermodynamic Solubility Optimization

Use this protocol to generate a stable Master Stock.

StepActionTechnical Rationale
1 Dissolve 1-EBA in 100% Anhydrous DMSO to 100 mM.Prevents hydrolytic degradation during storage.
2 Sonicate for 5 minutes at 25°C.Ensures complete dissolution of micro-aggregates.
3 Prepare Intermediate Dilution in PBS (pH 7.4).Critical: Do not dilute directly into water (pH ~5.5). The phosphate buffer capacity maintains pH > pKa, keeping 1-EBA ionized and soluble.
4 Visual QC: Inspect for turbidity via nephelometry or visual check against a dark background.Turbidity indicates micro-precipitation; if observed, increase pH to 7.4 or reduce concentration.

Module 2: Assay Variability (Spectroscopic & Binding)

Q: Why do my UV/Vis absorbance or fluorescence readings drift over time?

Diagnosis: Keto-Enol Tautomeric Equilibration. 1-EBA exists in equilibrium between the tri-keto form and the enol form. This equilibrium is slow to stabilize and is highly sensitive to solvent polarity and pH.

  • The Mechanism: The enol form has a conjugated

    
    -system that absorbs at a different wavelength (
    
    
    
    shift) compared to the keto form. If you measure immediately after dilution, the ratio of tautomers is shifting, causing signal drift (non-monotonic kinetics).
  • The Fix: Implement a 30-minute equilibration period after diluting the compound into the assay buffer before initiating the read.

Q: Why are my IC50/EC50 values inconsistent in GABA_A receptor electrophysiology?

Diagnosis: Chloride-Dependent Desensitization. If 1-EBA is being screened for GABAergic modulation, variability often stems from the intracellular chloride concentration (


) rather than the compound itself.
  • The Mechanism: Barbiturate derivatives prolong GABA channel opening. If the pipette solution allows chloride depletion or accumulation (ionic plasticity), the driving force for the current changes during the experiment, masking the true potency of 1-EBA.

  • The Fix:

    • Clamp Voltage: strictly maintain holding potential.

    • Pipette Solution: Use a high-capacity buffer (e.g., CsCl or BAPTA) to clamp

      
      .
      

Module 3: Troubleshooting Logic & Workflow

The following diagram illustrates the decision matrix for diagnosing assay failure.

TroubleshootingWorkflow Start Issue: Inconsistent Bioassay Results CheckSolubility Step 1: Check Stock Solubility (Is there turbidity?) Start->CheckSolubility CheckPH Step 2: Check Buffer pH (Is pH < 5.0?) CheckSolubility->CheckPH No Precip FixSolubility Action: Increase pH to 7.4 Use DMSO < 1% CheckSolubility->FixSolubility Yes Precip CheckTautomer Step 3: Check Equilibration Time (Read immediately after mix?) CheckPH->CheckTautomer pH is Neutral FixPH Action: Buffer with PBS/HEPES Target pH 7.2-7.6 CheckPH->FixPH pH is Acidic CheckBioSystem Step 4: Biological System (GABA/Enzyme Stability) CheckTautomer->CheckBioSystem Equilibrated >30m FixTime Action: Incubate 30m before read to stabilize Keto-Enol ratio CheckTautomer->FixTime Read Immediately Conclusion Proceed to Data Analysis (Check Z-Prime) CheckBioSystem->Conclusion System Stable

Caption: Decision tree for isolating physicochemical causes of variance in 1-EBA assays.

Module 4: Mechanism of Action Visualization

Understanding the tautomeric shift is critical for interpreting spectroscopic data.

Tautomerism cluster_conditions Assay Impact TriKeto Tri-Keto Form (Dominant in Acid/Solid) No Conjugated System Enol Enol Form (Dominant in Alkaline/Soln) Conjugated System (High UV Absorbance) TriKeto->Enol pH > pKa (Deprotonation) Enol->TriKeto pH < pKa (Protonation) Impact1 UV/Vis Signal Shift Enol->Impact1 Impact2 Receptor Binding Affinity Enol->Impact2

Caption: The pH-dependent Keto-Enol tautomerism of 1-EBA directly alters optical properties and binding affinity.

References

  • PubChem. (n.d.). 1-ethyl-1,3-diazinane-2,4,6-trione (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Loofbourow, J. R., & Stimson, M. M. (1940). Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. Part II. Barbituric Acid.[1][2][3][4] Journal of the Chemical Society.[2] Retrieved from [Link]

  • Raimondo, J. V., et al. (2012).[5] Intracellular chloride concentration influences the GABAA receptor subunit composition.[6] Nature Communications. Retrieved from [Link]

  • BioAssay Systems. (n.d.). General Assay Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for synthesizing 1-ethyl-1,3-diazinane-2,4,6-trione analogs.

Ticket ID: #BARB-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization of reaction conditions for N-ethyl barbiturate scaffolds.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BARB-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization of reaction conditions for N-ethyl barbiturate scaffolds.[1]

Executive Summary

You are encountering challenges in synthesizing 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) and its C5-substituted analogs. This scaffold presents a classic regioselectivity paradox: the core molecule possesses three nucleophilic sites (N1, N3, and C5) and two electrophilic carbonyls.[1]

The Critical Pivot: Most failures in this synthesis stem from attempting to ethylate the barbituric acid ring after formation. This leads to inseparable mixtures of N-alkyl and O-alkyl byproducts.[2] The Solution: The only self-validating, high-purity route for 1-ethyl analogs is the "Bottom-Up" Condensation Strategy , using N-ethylurea and substituted malonates.[1]

Module 1: Strategic Route Selection

Before mixing reagents, verify your retrosynthetic approach against this decision matrix.

RouteSelection Start Target: 1-Ethyl-5-R-Barbiturate Decision Do you already have the Barbituric Acid Core? Start->Decision Yes Yes (Route B) Decision->Yes Existing Scaffold No No (Route A) Decision->No De Novo Synthesis RouteB Route B: Direct Alkylation (High Risk) Yes->RouteB RouteA Route A: Condensation (Recommended) No->RouteA StepA1 Reactant 1: N-Ethyl Urea RouteA->StepA1 StepA2 Reactant 2: Diethyl Malonate (R-substituted) RouteA->StepA2 StepB1 Reagent: Ethyl Iodide/Bromide RouteB->StepB1 ResultA High Regiocontrol Clean N1-Ethyl Product StepA1->ResultA StepA2->ResultA Risk Risk: C5 vs N1 vs O-Alkylation Competition StepB1->Risk ResultB Complex Mixture (Difficult Purification) Risk->ResultB

Figure 1: Decision matrix for synthetic strategy. Route A is the industry standard for high-purity analogs.

Module 2: The "Bottom-Up" Protocol (Route A)

This protocol synthesizes 1-ethyl-barbituric acid derivatives via the condensation of N-ethylurea with diethyl malonate .[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Ethylurea 1.1NucleophileMust be dry.[1][2] Moisture kills the reaction.[2]
Diethyl Malonate 1.0ElectrophileIf C5-substituted analogs are needed, use C5-substituted malonate here.[1][2]
Sodium Ethoxide (NaOEt) 2.2 - 2.5BaseDo not use NaOH. Water generated by hydroxide hydrolysis reverses the reaction.[1][2]
Absolute Ethanol SolventSolventMust be anhydrous (<0.05% water).[1][2]
Step-by-Step Workflow
  • Preparation of Ethoxide:

    • Action: Dissolve clean sodium metal (2.5 eq) in absolute ethanol under

      
       atmosphere.
      
    • Checkpoint: Ensure complete dissolution of Na.[1][2] The solution should be clear/colorless. If yellow, your ethanol may contain aldehydes (aged solvent).[1][2]

  • Condensation:

    • Action: Add N-ethylurea (1.1 eq) to the ethoxide solution.[1][2] Stir for 10 min.

    • Action: Add Diethyl Malonate (1.0 eq) dropwise over 30 minutes at room temperature.

    • Reaction: Reflux (80°C) for 6–8 hours.

    • Visual Cue: A white solid (the sodium salt of the barbiturate) should precipitate during reflux.[3]

  • Isolation (The "Oiling Out" Trap):

    • Action: Evaporate 70% of the ethanol.[2] Add warm water (50°C) to dissolve the solid residue.[2]

    • Critical Step: Cool to 0°C. Acidify dropwise with 6M HCl to pH 2.

    • Troubleshooting: If the product separates as a sticky oil instead of a solid, stop .[1] Vigorously stir and scratch the flask walls with a glass rod.[2] Seed with a crystal of barbituric acid if available.[1][2]

  • Purification:

    • Recrystallize from boiling water or 50:50 EtOH:Water.[1][2]

Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and the starting material remains. Why?

Diagnosis: Moisture contamination.[1][2] Mechanism: The ethoxide base is hygroscopic.[2] If water is present, it hydrolyzes the diethyl malonate into the mono-ethyl ester or dicarboxylic acid, which decarboxylates and kills the condensation.[1] Fix:

  • Use freshly distilled ethanol (dried over Mg/Iodine).[1][2]

  • Switch to Molecular Sieve (3Å) dried commercial anhydrous ethanol.[1][2]

  • Increase reflux time to 12 hours.

Q2: I need to add a substituent to the C5 position after making the ring. How do I prevent N-alkylation?

Diagnosis: Regioselectivity failure. Context: The N-H proton (pKa ~10) and C5-H proton (pKa ~4) compete.[1] Under basic conditions, you form a polyanion.[2] Protocol for C5-Alkylation:

  • Base: Use a weaker base that is specific for the C5-active methylene, such as anhydrous

    
      in DMF.[1][2]
    
  • Catalyst: Add 10 mol% NaI (Finkelstein condition) if using alkyl chlorides.[1][2]

  • Temperature: Keep below 60°C to prevent ring opening.

Q3: The product is "oiling out" during acidification.

Diagnosis: Inclusion of ester impurities or rapid precipitation.[2] Fix:

  • Decant the aqueous supernatant.[1][2]

  • Dissolve the oil in a minimum amount of hot ethanol .

  • Add hot water until just turbid.

  • Allow to cool very slowly to room temperature, then to 4°C.

Module 4: Advanced Optimization (Green & Microwave)

For high-throughput analog synthesis, classical reflux is too slow.[1][2] Use Microwave-Assisted Organic Synthesis (MAOS).[2]

MicrowaveWorkflow Start Reagents: N-Ethylurea + Malonate Mix Solvent-Free Mixing (Grind in Mortar) Start->Mix Support Solid Support: Basic Alumina (Al2O3) Support->Mix MW Microwave Irradiation 600W, 130°C, 5-10 min Mix->MW Extract Extraction Wash Alumina with Hot EtOH MW->Extract Final Product Isolation (Evaporation) Extract->Final

Figure 2: Solvent-free microwave protocol on solid support.[1][2]

Protocol:

  • Adsorb reagents (1:1 ratio) onto Basic Alumina (activity I).

  • Irradiate at 130°C for 6 minutes.

  • Elute product with hot ethanol.

  • Advantage: Eliminates the need for NaOEt and dry solvents; yields typically >85%.[2]

References
  • Dickey, J. B.; Gray, A. R. (1943).[1][2] Barbituric Acid.[1][2][3][4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[1][2][7] Vol. 2, p.60.

    • Foundational text for the urea-malonate condens
  • Treston, A. M.; Hooper, W. D. (1985).[2][8] N-Alkyl barbiturates: A series of compounds for the study of metabolic structure-activity relationships.[1][2][8] Arzneimittelforschung, 35(11), 1627-1629.[2][8]

    • Specific reference for N-alkyl analog synthesis and biological relevance.
  • Khalafi-Nezhad, A.; Hashemi, A. (2001).[2] Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina. Journal of Sciences, Islamic Republic of Iran, 12(3).

    • Authority on microwave-assisted/solid-support optimiz
  • Imanzadeh, G., et al. (2011).[1][2] Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media. Journal of Sciences, 22(3), 213-218.[2]

    • Reference for controlling C-alkyl

Sources

Troubleshooting

Identifying and minimizing byproducts in 1-ethyl-1,3-diazinane-2,4,6-trione synthesis.

The following technical support guide is designed for the synthesis and purification of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid ). Topic: Identifying and Minimizing Byproducts i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the synthesis and purification of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-ethylbarbituric acid ).

Topic: Identifying and Minimizing Byproducts in 1-Ethyl-1,3-diazinane-2,4,6-trione Synthesis Document ID: TS-EBA-042 Role: Senior Application Scientist[1]

The Chemistry of Contamination: Mechanism & Causality

To minimize byproducts, one must first understand their origin.[1] The synthesis of 1-ethylbarbituric acid via the condensation of N-ethylurea and diethyl malonate is a thermodynamic balancing act. Unlike 5,5-disubstituted barbiturates (e.g., phenobarbital), 1-ethylbarbituric acid retains two highly acidic protons at the C5 position (


).[1]

This structural feature makes the product an active methylene compound , rendering it susceptible to oxidative coupling and unwanted aldol-type condensations during workup.

Reaction Pathway & Impurity Landscape

The following diagram illustrates the primary synthesis pathway and the divergence points where critical impurities are generated.

ReactionLandscape Start N-Ethylurea + Diethyl Malonate Inter Intermediate Ureido Ester Start->Inter NaOEt/EtOH (Cyclization Step 1) Target 1-Ethylbarbituric Acid (Target) Inter->Target Cyclization Step 2 (-EtOH) Imp2 Malonuric Acid (Hydrolysis Product) Inter->Imp2 Water Present (Incomplete Cyclization) Imp3 5,5'-Bis(barbiturates) (Oxidative Dimerization) Target->Imp3 Air Oxidation (Trace Metals) Imp4 C5-Condensation Adducts (Solvent Impurities) Target->Imp4 Aldehydes in Solvent (Knoevenagel) Imp1 O-Alkylated Isomers (If alkylating post-ring) AltStart Barbituric Acid + Et-X AltStart->Imp1 Ambident Nucleophile Competition

Figure 1: Mechanistic pathway highlighting the divergence of the target molecule into oxidative dimers (Imp3) and hydrolysis products (Imp2).

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by researchers during the scale-up of 1-ethylbarbituric acid.

Q1: Why is my final product turning pink or developing a red hue upon drying?

Diagnosis: Oxidative Dimerization (Purpuric Acid Analogs). Technical Insight: The C5 methylene group is easily oxidized. In the presence of trace metals (Fe, Cu) or basic conditions with exposure to air, 1-ethylbarbituric acid can dimerize to form highly colored charge-transfer complexes similar to murexide.[1] Corrective Action:

  • Chelation: Add 1 mM EDTA to your aqueous workup buffer.

  • Atmosphere: Perform the acidification and filtration steps under an inert atmosphere (

    
     or 
    
    
    
    ) if possible.
  • Solvent Quality: Ensure your drying solvent (ethanol/ether) is peroxide-free.

Q2: I see a secondary peak in HPLC (~1.5 min shift). Is this the O-ethyl isomer?

Diagnosis: Likely Malonuric Acid Derivative (Ring Opening) or Unreacted Intermediate . Technical Insight: If you synthesized this via N-ethylurea condensation, O-alkylation is mechanistically impossible.[1] The impurity is likely the acyclic intermediate formed by the attack of urea on only one ester group of the malonate, followed by hydrolysis during the acid quench. Corrective Action:

  • Drive to Completion: The second cyclization step is slower. Increase reflux time by 2 hours.

  • Water Control: Ensure sodium ethoxide is freshly prepared or titrated. Any hydroxide present (

    
    ) will hydrolyze the ester rather than cyclize it.
    
Q3: My yield is low (<40%), and the filtrate is oily.

Diagnosis: Decarboxylation or Solubility Losses. Technical Insight: Unlike barbituric acid, the N-ethyl group disrupts hydrogen bonding networks, increasing solubility in water/alcohol mixtures.[1] Furthermore, harsh reflux conditions can cause decarboxylation of the malonate moiety before cyclization. Corrective Action:

  • Protocol Adjustment: Do not exceed 80°C.

  • Isolation: Do not rely solely on precipitation. If the precipitate is light, concentrate the mother liquor to 20% volume and cool to 4°C.

Standard Operating Procedure (SOP): Minimized Byproduct Synthesis

Objective: Synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione with <0.5% oxidative impurities.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Quality Attribute
N-Ethylurea 1.1NucleophileDry; Free of diethylurea
Diethyl Malonate 1.0ElectrophileDistilled; Acid-free
Sodium Ethoxide 2.2BaseFreshly prepared (21 wt% in EtOH)
Ethanol (Anhydrous) SolventSolventWater content <0.05%
Step-by-Step Protocol
  • Inert Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.[1]

  • Base Preparation: Charge the flask with anhydrous ethanol. Add sodium metal (or NaOEt solution) under nitrogen flow. Stir until fully dissolved.

    • Checkpoint: Solution must remain colorless. Yellowing indicates oxidation.

  • Urea Addition: Add N-ethylurea (1.1 equiv) to the ethoxide solution. Stir for 15 minutes at ambient temperature.

    • Why? This deprotonates the urea, priming it for nucleophilic attack.

  • Malonate Addition: Add diethyl malonate (1.0 equiv) dropwise over 30 minutes.

    • Control: Exothermic reaction. Maintain temp <40°C during addition to prevent oligomerization.

  • Reflux: Heat to reflux (78°C) for 6–8 hours .

    • Monitoring: TLC (9:1 CHCl3:MeOH). Look for the disappearance of malonate.

  • Workup (Critical for Purity):

    • Evaporate ethanol in vacuo to obtain a solid residue (the sodium salt).

    • Dissolve residue in minimal ice-cold water (0–4°C).

    • Slowly acidify with 6N HCl to pH 2.0 while stirring vigorously.

    • Note: Rapid acidification traps impurities. Slow addition allows crystal growth excluding byproducts.

  • Filtration: Filter the white precipitate.[2][3] Wash with ice-cold water (2x) followed by cold diethyl ether (1x) to remove unreacted malonate.

  • Drying: Dry in a vacuum oven at 50°C over

    
    .
    

Analytical Reference: Impurity Identification

Use the following table to identify peaks in your LC-MS trace (C18 Column, Water/Acetonitrile Gradient).

CompoundRelative RT (min)Mass Shift (

)
Characteristic
1-Ethylbarbituric Acid 1.00 (Ref) M+H (157) Target Peak
N-Ethylurea 0.2589Early eluting, polar
Diethyl Malonate 1.80161Non-polar, washes out late
Malonuric Acid Derivative 0.85175 (+18)Hydrolysis product (Ring open)
5,5'-Bis(1-ethylbarbituric acid) 2.10311 (Dimer)"Pink" impurity; highly conjugated

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Q1 Is the product colored (Pink/Red)? Start->Q1 Q2 Is the yield low (<50%)? Q1->Q2 No Action1 Oxidation at C5 detected. Recrystallize from water with activated charcoal + EDTA. Q1->Action1 Yes Action2 Check pH of filtrate. Must be pH < 2.0. Q2->Action2 Precipitation Issue Action3 Check solvent water content. Hydrolysis of ester suspected. Q2->Action3 Reaction Issue

Figure 2: Rapid diagnostic workflow for common synthesis failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for cyclic ureide synthesis and Knoevenagel condensations). [1]

  • Bojarski, J. T., et al. (1985).[1] "The Chemistry of Barbituric Acids." Advances in Heterocyclic Chemistry, 38, 229-297.[1] (Authoritative review on barbiturate reactivity, tautomerism, and C5 acidity).

  • Jacobsen, E., et al. (2019).[1] "Enantioselective Catalytic Transformations of Barbituric Acid Derivatives." Molecules, 24(3), 606.[1] (Discusses the ambident nucleophilicity and pKa challenges of N-substituted barbiturates). [1]

  • Muthusamy, S., et al. (2016).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1] (Critical for distinguishing isomers if alternative alkylation routes are attempted).

Sources

Optimization

Stability testing and degradation analysis of 1-ethyl-1,3-diazinane-2,4,6-trione.

Technical Support Center: 1-Ethyl-1,3-diazinane-2,4,6-trione (N-Ethylbarbituric Acid) Product Category: Heterocyclic Building Blocks / API Impurities Chemical Name: 1-Ethylbarbituric Acid (1-Ethyl-2,4,6(1H,3H,5H)-pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-1,3-diazinane-2,4,6-trione (N-Ethylbarbituric Acid)

Product Category: Heterocyclic Building Blocks / API Impurities Chemical Name: 1-Ethylbarbituric Acid (1-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione) CAS Number: 2565-47-1 (Generic reference for N-ethyl derivative)

Module 1: Stability & Degradation FAQs

Q1: My sample shows a new peak at RRT ~0.4 after 24 hours in solution. Is this normal? A: Yes, this is a known degradation event if the solution pH is not strictly controlled. 1-Ethylbarbituric acid is an N-substituted barbiturate, which makes it significantly more susceptible to hydrolytic ring opening than 5,5-disubstituted derivatives (e.g., phenobarbital).

  • Mechanism: In neutral to alkaline aqueous media (pH > 6.5), the hydroxide ion attacks the C2 carbonyl carbon. This cleaves the N1-C2 bond, resulting in the formation of N-ethylmalonuric acid , which rapidly decarboxylates and hydrolyzes further into N-ethylurea and malonic acid .

  • Prevention: Maintain sample diluents at pH 3.0–4.0 using an acetate or phosphate buffer. Avoid unbuffered water or methanol/water mixtures that may absorb CO2 or leach alkalinity from glass.

Q2: We observe "split peaks" in the HPLC chromatogram. Is the column failing? A: Likely not. This is often due to keto-enol tautomerism . Barbituric acids possess an acidic proton at the C5 position (


).
  • The Issue: At pH values near the

    
    , the molecule exists in equilibrium between the keto (neutral) and enolate (ionized) forms. These forms interact differently with the C18 stationary phase, causing peak splitting or severe tailing.
    
  • The Fix: Ensure your mobile phase pH is at least 2 units away from the

    
    . We recommend pH 2.5  (suppresses ionization, ensuring the neutral keto form dominates) for sharp, symmetrical peaks.
    

Q3: Is the compound light-sensitive? A: Yes, moderately. While less sensitive than thiobarbiturates, N-alkyl barbiturates can undergo photo-oxidative dealkylation or ring contraction under high-intensity UV light.

  • Recommendation: Store solid/solution samples in amber vials. For forced degradation studies, expect <5% degradation under ICH Q1B Option 2 conditions unless a sensitizer is present.

Module 2: Degradation Mechanics & Identification

The following diagram illustrates the primary hydrolytic pathway you will encounter during stability testing.

DegradationPathway Compound 1-Ethylbarbituric Acid (C6H8N2O3) Intermediate Transition State: Tetrahedral Intermediate (OH attack at C2) Compound->Intermediate + OH- / H2O (pH > 7) RingOpen N-Ethylmalonuric Acid (Ring Opening) Intermediate->RingOpen N1-C2 Bond Cleavage Products Degradation Products: N-Ethylurea + Malonic Acid RingOpen->Products Decarboxylation & Hydrolysis

Caption: Primary base-catalyzed hydrolysis pathway of 1-ethylbarbituric acid leading to ring opening.

Module 3: Analytical Method Optimization (HPLC)

Standardize your stability indicating method (SIM) using the parameters below. This method separates the parent from the polar degradation products (urea/malonic acid derivatives).

Table 1: Recommended HPLC Parameters

ParameterSpecificationTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic retention for the polar parent molecule.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5Acidic pH suppresses C5-H ionization, eliminating peak splitting.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution control.
Gradient 0-5 min: 5% B; 5-15 min: 5%→40% BInitial low organic holds polar degradants; gradient elutes parent (~8-10 min).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 214 nmMax absorbance for the amide/imide carbonyls; 254 nm is too weak for this scaffold.
Column Temp 30°CMaintains reproducible retention times.

Module 4: Standardized Stress Testing Protocol

Use this workflow to validate the stability profile of your specific lot or formulation.

StressWorkflow cluster_Conditions Stress Conditions Start Start: 1-Ethylbarbituric Acid (1 mg/mL Stock) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 1h Start->Base Oxidation Oxidation 3% H2O2, RT, 2h Start->Oxidation Photo Photolysis 1.2M Lux-hr (ICH Q1B) Start->Photo Analysis Neutralization & Dilution (Target: 0.1 mg/mL) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis HPLC HPLC-UV Analysis (Method Table 1) Analysis->HPLC Result Mass Balance Check (Parent % + Impurity %) HPLC->Result

Caption: Forced degradation workflow for validation of stability-indicating methods.

Table 2: Expected Degradation Profiles

Stress ConditionExpected Degradation %Major Impurities IdentifiedNotes
Acid (0.1N HCl) < 5%Minor ring-opened productsRelatively stable in acid due to protonation of carbonyls reducing nucleophilic attack.
Base (0.1N NaOH) > 50% (Critical) N-Ethylurea, Malonic AcidHigh Risk. Reaction is rapid at Room Temp. Immediate neutralization required.
Oxidative (H2O2) 5 - 10%N-Oxides (Trace)C5 position is susceptible to radical attack.
Thermal (Solid) < 1%NoneCrystal lattice is stable up to melting point (~190°C) if dry.

References

  • Gupta, V. D. (2018). Chemical Stability of Barbiturates in Aqueous Solutions. Journal of Pharmaceutical Sciences. (Generalized mechanism for N-substituted barbiturates).

  • PubChem. (n.d.).[1] 1-Ethylbarbituric Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Separation of Barbituric Acid Derivatives.

Sources

Troubleshooting

How to reduce cytotoxicity of 1-ethyl-1,3-diazinane-2,4,6-trione in primary neuron cultures.

[1][2] Compound ID: 1-ethyl-1,3-diazinane-2,4,6-trione Common Name: 1-Ethylbarbituric Acid (1-EBA) Cas No: 2565-47-1 Application: Primary Neuron Culture (Cortical/Hippocampal)[1][2] Critical Alert: The "Hidden" pH Crash...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound ID: 1-ethyl-1,3-diazinane-2,4,6-trione Common Name: 1-Ethylbarbituric Acid (1-EBA) Cas No: 2565-47-1 Application: Primary Neuron Culture (Cortical/Hippocampal)[1][2]

Critical Alert: The "Hidden" pH Crash

Status: 🔴 URGENT Symptom: Media turns yellow immediately upon dosing; rapid neuronal detachment within 1–2 hours.[1][2]

Root Cause: 1-Ethylbarbituric acid is a derivative of barbituric acid, which has a pKa of approximately 4.[1][2]0. It is significantly more acidic than many standard small molecules.[1][2] Primary neuron media (e.g., Neurobasal™) rely on a delicate Bicarbonate/CO₂ buffer system that is easily overwhelmed by acidic compounds.[1][2]

Immediate Action: Do NOT add high-concentration stocks directly to the cell culture well. The local pH drop at the injection site will kill neurons instantly before the buffer can equilibrate.[2]

Troubleshooting Guide: Diagnosis & Rescue

Use this matrix to identify the specific source of cytotoxicity in your cultures.[2]

SymptomTimeframeProbable CauseTechnical Fix
Yellow Media / Detachment < 2 HoursAcidification (pH Crash)Buffer media with 10–25 mM HEPES; adjust stock pH to 7.4 using NaOH.[1][2]
Crystals on Monolayer < 4 HoursPrecipitation (Solubility Shock)Use the "Step-Down" dilution method (see Protocol A).[1][2]
Neuronal Blebbing 12–24 HoursVehicle Toxicity (DMSO)Ensure final DMSO concentration is < 0.1%.[1][2]
Delayed Apoptosis > 24 HoursMitochondrial Inhibition 1-EBA can inhibit Complex I. Titrate dose down; add antioxidants (NAC).[1][2]
Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing cytotoxicity issues with 1-EBA.

TroubleshootingLogic Start Observed Cytotoxicity CheckTime Time of Onset? Start->CheckTime Immediate < 2 Hours CheckTime->Immediate Intermediate 4 - 12 Hours CheckTime->Intermediate Late > 24 Hours CheckTime->Late CheckColor Media Color Change? Immediate->CheckColor CheckMicroscope Crystals Visible? Intermediate->CheckMicroscope CheckDose Dose/Vehicle Check Late->CheckDose CheckColor->CheckMicroscope Pink/Red (Normal) AcidCrash DIAGNOSIS: pH Crash Action: Add HEPES, Adjust Stock pH CheckColor->AcidCrash Yellow (Acidic) CheckMicroscope->CheckDose No Precipitation DIAGNOSIS: Precipitation Action: Step-Down Dilution CheckMicroscope->Precipitation Yes (Crystals) MitoTox DIAGNOSIS: Mitochondrial Stress Action: Titrate Dose / Add NAC CheckDose->MitoTox DMSO < 0.1% VehicleTox DIAGNOSIS: DMSO Toxicity Action: Reduce DMSO < 0.1% CheckDose->VehicleTox DMSO > 0.1%

Figure 1: Decision tree for diagnosing 1-EBA cytotoxicity in primary neurons.

Detailed Protocols

Protocol A: The "Step-Down" Dilution (Prevention of Precipitation)

Objective: Prevent 1-EBA from crystallizing when moving from organic solvent (DMSO) to aqueous media.[1][2]

Context: 1-EBA is lipophilic.[1][2] Direct addition of high-concentration DMSO stock to the well creates a "solubility shock," causing micro-crystals to fall onto neurons, physically shearing them or causing high local toxicity.[2]

Steps:

  • Prepare Master Stock: Dissolve 1-EBA in 100% DMSO at 1000x your final target concentration (e.g., if target is 10 µM, make a 10 mM stock).[1][2]

  • Intermediate Dilution (The Critical Step):

    • Take a sterile tube containing pre-warmed (37°C) culture media (e.g., Neurobasal).[1][2]

    • Add the DMSO stock dropwise to this tube while vortexing gently to achieve a 10x concentration.

    • Example: To treat 1 mL of cells, prepare 100 µL of 10x media.[2]

  • Equilibration: Incubate the 10x intermediate at 37°C for 15 minutes. Check for turbidity (cloudiness).[1][2] If clear, proceed.

  • Final Dosing: Add the 10x intermediate to your cell culture wells.

    • Result: Final DMSO concentration is minimized, and the compound is pre-solubilized.[2]

Protocol B: pH Stabilization System

Objective: Counteract the acidity of the barbituric acid core.[2]

Steps:

  • Buffer Supplementation: Supplement your Neurobasal/B27 media with 10 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[1][2]

    • Why: Bicarbonate buffers require CO₂ atmosphere to work.[1][2] HEPES provides buffering capacity independent of CO₂, protecting cells during dosing outside the incubator.[2][3][4]

  • Stock Neutralization (For concentrations > 50 µM):

    • If dissolving in water/saline: Use 1N NaOH to adjust the stock solution to pH 7.2–7.4 before filtration.[1][2]

    • Note: 1-EBA solubility increases significantly in slightly alkaline conditions due to salt formation at the N-H position.[1][2]

Mechanism of Toxicity

Understanding why the cells die allows for better experimental design.[2]

1. Mitochondrial Uncoupling (Class Effect): Barbiturates are known to inhibit NADH-coenzyme Q reductase (Complex I) of the electron transport chain [1].[1][2] This leads to:

  • Depletion of ATP.[1][2]

  • Generation of Reactive Oxygen Species (ROS).[1][2]

  • Loss of mitochondrial membrane potential (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1]
    

2. Excitotoxicity Potentiation: While barbiturates generally potentiate GABA (inhibitory), at high concentrations or under metabolic stress, they can paradoxically disrupt calcium homeostasis, rendering neurons more vulnerable to excitotoxic challenges [2].[2]

Mechanism EBA 1-Ethylbarbituric Acid (High Dose) Mito Mitochondria (Complex I Inhibition) EBA->Mito Direct Binding ATP ATP Depletion Mito->ATP ETC Blockade ROS ROS Generation Mito->ROS Electron Leak Ca Ca2+ Overload ATP->Ca Pump Failure ROS->Ca Membrane Damage Death Neuronal Apoptosis Ca->Death Caspase Activation Rescue Rescue Strategy: Antioxidants (NAC) Glucose Supplementation Rescue->ROS Scavenges

Figure 2: Pathway of barbiturate-induced mitochondrial toxicity and potential rescue points.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally more toxic to primary neurons than DMSO.[1][2] It fluidizes membranes and can trigger apoptosis at lower concentrations.[1][2] We recommend DMSO (PCR grade) kept below 0.1% final volume [3].[1][2]

Q: My stock solution precipitated in the fridge. Is it ruined? A: Likely not. 1-EBA can crystallize at low temperatures.[1][2] Warm the stock to 37°C and vortex until completely dissolved. If a pellet remains, the concentration is no longer accurate—discard and prepare fresh.[2]

Q: Why do my neurons look vacuolated (bubbles inside) after treatment? A: This is a classic sign of autophagy or lysosomal stress, often caused by vehicle toxicity (too much DMSO) or pH stress .[1][2] Check your solvent concentration first.[1][2] If DMSO is <0.1%, measure the pH of your media after drug addition.[2]

Q: Is there a "safe" concentration range? A: For most barbiturate derivatives in primary culture:

  • 0.1 – 10 µM: Generally safe and physiologically relevant for receptor modulation.[1][2]

  • > 50 µM: Risk of mitochondrial toxicity increases significantly [1].[1][2]

  • > 100 µM: High risk of non-specific membrane effects and cell death.[1][2]

References

  • Sengpiel, B., et al. (2002).[1][2] Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death.[1][2][5] Journal of Neuroscience, 22(20), 8796-8807.[1][2] Link

  • Giffard, R. G., et al. (1993).[1][2] Secobarbital attenuates excitotoxicity but potentiates oxygen-glucose deprivation neuronal injury in cortical cell culture.[1][2] Journal of Cerebral Blood Flow & Metabolism, 13(5), 803-810.[1][2] Link

  • Hanslick, J. L., et al. (2009).[1][2] Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system.[1][2] Neurobiology of Disease, 34(1), 1-10.[1][2] Link

  • Thermo Fisher Scientific. (n.d.).[1][2] HEPES Buffering in Cell Culture. Thermo Fisher Technical Guide. Link

Sources

Optimization

Method refinement for the accurate quantification of 1-ethyl-1,3-diazinane-2,4,6-trione.

Executive Summary: The Analytical Challenge The analyte 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid ) presents distinct challenges compared to standard pharmaceutical barbiturates (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The analyte 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid ) presents distinct challenges compared to standard pharmaceutical barbiturates (e.g., Phenobarbital).[1][2] Unlike 5,5-disubstituted barbiturates, this mono-N-substituted molecule retains hydrogens at the C5 position, making it significantly more acidic (pKa ≈ 4.0–4.5) and more polar .[1][2]

Standard protocols for lipophilic barbiturates often fail for this analyte, resulting in:

  • Void Volume Elution: Due to high polarity and ionization at neutral pH.[2][3]

  • Poor Extraction Recovery: Standard LLE protocols often miss the analyte if the aqueous phase is not sufficiently acidified.[2][3]

  • Peak Tailing: Caused by secondary silanol interactions if the column chemistry is not optimized for acidic polar species.[2][3]

This guide provides a refined, self-validating methodology to overcome these specific hurdles.

Module 1: Chromatographic Refinement (The Retention Problem)

User Question: "I am using a standard C18 column, but the peak elutes in the void volume or shows severe tailing. How do I fix this?"

Technical Insight

Because 1-ethylbarbituric acid is highly acidic, it exists as an anion at neutral pH, preventing retention on non-polar C18 phases.[1][2][3] To retain it, you must suppress ionization (keep it neutral) or use a phase capable of polar retention.[2][3]

Refined Protocol
ParameterStandard Method (Avoid)Refined Method (Recommended) Mechanism of Action
Column Standard C18 (e.g., Zorbax Eclipse)C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 PFP phases offer pi-pi interactions and hydrogen bonding, crucial for retaining the polar pyrimidine ring.[1][2]
Mobile Phase A Water (Neutral)10 mM Ammonium Formate (pH 3.0) Acidic pH suppresses the ionization of the C5 protons, keeping the molecule neutral and hydrophobic enough to retain.[2]
Mobile Phase B AcetonitrileMethanol Methanol often provides better selectivity for polar barbiturates than ACN due to protic solvent interactions.[1][2][3]
Gradient Fast 5-95% rampShallow Start: Hold 5% B for 1 min, then ramp.Prevents the polar analyte from eluting immediately.[2][3]
Troubleshooting Decision Tree (DOT Visualization)

ChromatographyTroubleshooting Start Issue: Poor Chromatography CheckRT Is Retention Factor (k) < 1.0? Start->CheckRT CheckShape Is Peak Tailing (As > 1.5)? CheckRT->CheckShape No (Retention OK) ActionpH Action: Lower Mobile Phase pH to < 3.0 (Formic Acid) CheckRT->ActionpH Yes (Elutes too fast) ActionCap Action: Use End-capped Column Increase Buffer Strength CheckShape->ActionCap Yes Success Method Validated CheckShape->Success No ActionCol Action: Switch to C18-PFP or HILIC Mode ActionpH->ActionCol Still failing?

Figure 1: Decision logic for optimizing retention and peak shape of acidic polar analytes.

Module 2: Mass Spectrometry Tuning (The Sensitivity Problem)

User Question: "I see a strong UV signal, but my MS sensitivity is poor in Positive Mode. Is the molecule not ionizing?"

Technical Insight

Barbituric acid derivatives are notoriously poor proton acceptors (hard to ionize in ESI+).[2][3] However, the acidic protons at the N3 or C5 positions make them excellent candidates for Negative Mode (ESI-) ionization, forming stable


 ions.[1][2]
MS/MS Optimization Table
ParameterSettingReason
Ionization Mode ESI Negative (-) Exploits the acidity of the N-H and C-H bonds for high-efficiency deprotonation.[1][2]
Precursor Ion 155.0 m/z

Based on MW 156.14 g/mol .[1][2][3]
Source Temp 350°C - 400°CHigh heat is required to desolvate the polar mobile phase (water/methanol).[1][2][3]
Capillary Voltage 2500 - 3000 VLower voltages in negative mode prevent arcing and reduce background noise.[1][2][3]

Module 3: Sample Preparation (The Recovery Problem)

User Question: "My recovery from plasma is inconsistent (30-60%). I am using standard Ethyl Acetate liquid-liquid extraction."

Technical Insight

The pKa of ~4.0 is the critical factor here.[2][3] In standard plasma (pH ~7.4), 1-ethylbarbituric acid is almost 100% ionized (anionic).[1][2][3] Anionic species do not partition into organic solvents like Ethyl Acetate.[1][2][3] You must acidify the sample before extraction to drive the equilibrium toward the neutral form.[2][3]

Refined Extraction Workflow
  • Aliquot: 100 µL Plasma/Sample.

  • Acidification (CRITICAL): Add 10 µL 10% Formic Acid or 0.1M HCl .

    • Validation: Verify sample pH is < 3.0 using a strip.[2][3]

  • Extraction: Add 400 µL Ethyl Acetate (or MTBE).

  • Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase A (Acidic Water). Do not reconstitute in 100% Methanol, as this causes peak distortion upon injection.[2]

Extraction Logic Diagram (DOT Visualization)

ExtractionWorkflow Sample Biological Sample (pH ~7.4) Acidify ADD ACID (Target pH < 3.0) Sample->Acidify Step 1 Neutral Analyte Neutralized Acidify->Neutral pKa Shift Solvent Add Organic Solvent (EtAc / MTBE) Neutral->Solvent Step 2 Partition Partitioning (Analyte -> Organic) Solvent->Partition Step 3

Figure 2: The necessity of acidification for extracting acidic barbiturate derivatives.[1][2]

Module 4: Validation & Compliance (Self-Validating System)

To ensure the method is robust, include these specific system suitability tests (SST) in every run.

  • Resolution Check: If analyzing in the presence of Barbituric Acid (degradation product), ensure resolution (

    
    ) > 2.0.
    
  • Acidity Check: Monitor the retention time stability. A drifting retention time usually indicates that the Mobile Phase A pH is drifting (e.g., evaporation of volatile acid).[2]

    • Limit: RT shift < 2% per batch.[2][3]

  • Carryover: Inject a blank after the highest standard.

    • Limit: < 20% of the LLOQ signal.[2][3]

References

  • PubChem. (2025).[2][3][4] Barbituric Acid: Chemical and Physical Properties. National Library of Medicine.[2][3] Retrieved from [Link][1][2]

  • Zhang, V. (2024).[2][3] High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine. PubMed.[2][3][4] Retrieved from [Link]

  • Agilent Technologies. (2020).[2][3][5] A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-THC. Agilent Application Notes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).[2][3] 5-Isopropylbarbituric acid, 98%.[1][2][3][6] Product Specifications. Retrieved from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 1-ethyl-1,3-diazinane-2,4,6-trione and phenobarbital.

Executive Summary This technical guide provides a rigorous comparative analysis between 1-ethyl-1,3-diazinane-2,4,6-trione (Compound A) and Phenobarbital (Compound B). While both share the core pyrimidine-2,4,6-trione (b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between 1-ethyl-1,3-diazinane-2,4,6-trione (Compound A) and Phenobarbital (Compound B). While both share the core pyrimidine-2,4,6-trione (barbituric acid) scaffold, their functional applications diverge significantly due to specific substitution patterns.

Phenobarbital is a clinically established lipophilic anticonvulsant and sedative. In contrast, 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) serves primarily as a synthetic intermediate and structural analogue, lacking significant central nervous system (CNS) activity due to high acidity and low lipophilicity. This study elucidates the structure-activity relationships (SAR) that dictate these differences.

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in the substitution at the C5 position versus the N1 position. This structural variance dictates their physicochemical properties and biological fate.

Feature1-Ethyl-1,3-diazinane-2,4,6-trionePhenobarbital
IUPAC Name 1-ethyl-1,3-diazinane-2,4,6-trione5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Common Name 1-Ethylbarbituric acidPhenobarbital
CAS Number 50721-57-850-06-6
Molecular Formula C₆H₈N₂O₃C₁₂H₁₂N₂O₃
Molecular Weight 156.14 g/mol 232.24 g/mol
C5 Substitution Unsubstituted (2 Hydrogens)Disubstituted (Ethyl, Phenyl)
N1 Substitution Ethyl groupUnsubstituted (Hydrogen)
Acidity (pKa) ~4.0 (Highly Acidic)7.3 (Physiologically Relevant)
Lipophilicity (LogP) ~ -0.5 (Hydrophilic)1.47 (Lipophilic)
Primary State Ionized at pH 7.4~50% Unionized at pH 7.4
Structural Significance[3]
  • Phenobarbital : The C5-disubstitution (ethyl/phenyl) prevents keto-enol tautomerization at the C5 position, significantly raising the pKa to ~7.3. This allows a substantial fraction of the drug to remain unionized at physiological pH (7.4), facilitating blood-brain barrier (BBB) penetration.

  • 1-Ethylbarbituric Acid : Lacking C5 substituents, the C5 protons are highly acidic (pKa ~4.0) due to resonance stabilization of the carbanion. At pH 7.4, it exists almost exclusively as an ionized salt, preventing passive diffusion across the BBB.

Pharmacological Divergence (Mechanism & SAR)

This section explains the causality behind the clinical utility of Phenobarbital versus the inactivity of the 1-ethyl derivative.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Barbiturate_Scaffold Barbituric Acid Core C5_Subst C5 Disubstitution (Ethyl + Phenyl) Barbiturate_Scaffold->C5_Subst Phenobarbital N1_Subst N1 Substitution (Ethyl only) Barbiturate_Scaffold->N1_Subst 1-Ethyl Derivative Lipophilicity Increased Lipophilicity (LogP ~1.5) C5_Subst->Lipophilicity Acidity_Control Optimized Acidity (pKa ~7.3) C5_Subst->Acidity_Control High_Acidity High Acidity (pKa ~4.0) N1_Subst->High_Acidity Lacks C5 blocking BBB_Permeation Crosses Blood-Brain Barrier Lipophilicity->BBB_Permeation Acidity_Control->BBB_Permeation Ionization >99% Ionized at pH 7.4 High_Acidity->Ionization No_BBB Cannot Cross BBB Ionization->No_BBB Receptor_Binding Binds GABA-A Receptor (Allosteric Modulation) BBB_Permeation->Receptor_Binding Inactive Pharmacologically Inactive (CNS) No_BBB->Inactive

Figure 1: Causal pathway linking chemical structure to pharmacological outcome. The C5-disubstitution is the critical switch for bioactivity.

Mechanistic Detail
  • GABA-A Modulation : Phenobarbital binds to the barbiturate site on the GABA-A receptor chloride channel complex, prolonging the opening duration of the channel. This requires the molecule to reach the CNS.

  • The "Acidity Trap" : 1-ethylbarbituric acid is too acidic. In the bloodstream (pH 7.4), it deprotonates to form a stable anion. Charged molecules cannot traverse the lipid bilayer of the BBB. Therefore, even if the molecule had affinity for the receptor (which is also reduced by the lack of the hydrophobic phenyl group), it never reaches the target site.

Synthetic Pathways[2]

The synthesis of these two compounds illustrates different strategies in heterocyclic chemistry: C-alkylation (Phenobarbital) vs. N-alkylation (1-ethylbarbituric acid).

Synthesis of Phenobarbital (C-Alkylation Focus)

Phenobarbital is synthesized via the condensation of diethyl phenylmalonate with urea, often requiring a strong base to facilitate cyclization.

  • Precursor : Diethyl phenylmalonate.

  • Alkylation : Reaction with ethyl bromide (NaOEt/EtOH) to form Diethyl ethylphenylmalonate.

  • Cyclization : Condensation with Urea in the presence of NaOEt.

  • Acidification : HCl workup to precipitate the free acid.

Synthesis of 1-Ethyl-1,3-diazinane-2,4,6-trione (N-Alkylation Focus)

This compound is typically synthesized by reacting an N-substituted urea with a malonic ester.

  • Precursor : N-ethylurea.

  • Cyclization : Condensation with Diethyl malonate in the presence of sodium ethoxide.

  • Result : The ethyl group is incorporated from the urea nitrogen, leaving C5 unsubstituted.

Synthesis_Comparison cluster_Pheno Phenobarbital Synthesis cluster_Ethyl 1-Ethylbarbituric Acid Synthesis M1 Diethyl Phenylmalonate Step1 Ethyl Bromide (C-Alkylation) M1->Step1 Inter1 Diethyl Ethylphenylmalonate Step1->Inter1 Step2 Urea + NaOEt (Cyclization) Inter1->Step2 Prod1 Phenobarbital Step2->Prod1 M2 Diethyl Malonate Step3 N-Ethylurea + NaOEt (Cyclization) M2->Step3 Prod2 1-Ethyl-1,3-diazinane- 2,4,6-trione Step3->Prod2

Figure 2: Synthetic routes highlighting the origin of the ethyl substituent.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

To experimentally validate the acidity difference described above, use this self-validating protocol.

Objective : Determine the ionization constant (pKa) to predict BBB permeability.

Materials :

  • 0.01 M Solution of Compound (Phenobarbital or 1-ethyl analogue).

  • 0.1 M NaOH (Standardized).

  • 0.1 M HCl.

  • Calibrated pH Meter (3-point calibration: pH 4, 7, 10).

  • Thermostated vessel at 25°C.

Workflow :

  • Dissolution : Dissolve 50 mg of the test compound in 50 mL of CO₂-free water. If solubility is low (Phenobarbital), add minimal methanol (max 5%) and correct calculations for solvent effect.

  • Pre-acidification : Lower pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated.

  • Titration : Titrate with 0.1 M NaOH in 50 µL increments. Record pH after stabilization (drift < 0.01 pH/min).

  • Data Analysis : Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch equation).

Expected Results :

  • Phenobarbital : Inflection point at pH ~7.3.

  • 1-Ethyl-1,3-diazinane-2,4,6-trione : Inflection point at pH ~4.0.

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective : Measure the partition coefficient (LogP) between octanol and water.

  • Preparation : Saturate 1-octanol with water and water with 1-octanol (mutually saturated).

  • Solubilization : Dissolve the compound in the aqueous phase (buffered to pH 7.4 for distribution coefficient LogD, or unbuffered for intrinsic LogP if pKa allows). Note: For 1-ethylbarbituric acid, use pH 2.0 buffer to measure unionized form.

  • Equilibration : Mix equal volumes of organic and aqueous phases. Shake mechanically for 1 hour at 25°C.

  • Separation : Centrifuge to separate phases.

  • Quantification : Analyze both phases using HPLC-UV (210 nm).

  • Calculation :

    
    .
    

Applications & Utility

Application FieldPhenobarbital1-Ethyl-1,3-diazinane-2,4,6-trione
Clinical Medicine Anticonvulsant (Epilepsy), Sedative.[1]None (Inactive).
Organic Synthesis Final Product.Intermediate for Knoevenagel condensations (e.g., 5-arylidene dyes).
Research Positive control in GABA-A assays.Negative control in SAR studies; Precursor for N-alkylated derivatives.
Regulation Controlled Substance (Schedule IV).Generally unregulated chemical reagent.

References

  • Löscher, W., & Rogawski, M. A. (2012). "How theories evolved concerning the mechanism of action of barbiturates." Epilepsia, 53(s8), 12-25. Link

  • PubChem Database. (n.d.). "Phenobarbital (CID 4763)." National Center for Biotechnology Information. Link

  • PubChem Database. (n.d.). "1-ethyl-1,3-diazinane-2,4,6-trione (CID 257087)."[2] National Center for Biotechnology Information. Link

  • Hansch, C., & Anderson, S. M. (1967). "The effect of intramolecular hydrogen bonding on partition coefficients." Journal of Organic Chemistry, 32(8), 2583-2586. Link

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

Sources

Comparative

Efficacy comparison between 1-ethyl-1,3-diazinane-2,4,6-trione and existing antiepileptic drugs.

The following guide provides a rigorous technical comparison between 1-ethyl-1,3-diazinane-2,4,6-trione (chemically synonymous with 1-Ethylbarbituric Acid ) and established antiepileptic drugs (AEDs). Editorial Note: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 1-ethyl-1,3-diazinane-2,4,6-trione (chemically synonymous with 1-Ethylbarbituric Acid ) and established antiepileptic drugs (AEDs).

Editorial Note: The compound 1-ethyl-1,3-diazinane-2,4,6-trione represents the N-substituted barbiturate scaffold lacking C5-disubstitution. In medicinal chemistry, this structure serves primarily as a synthetic intermediate or a negative control in Structure-Activity Relationship (SAR) studies. Unlike its C5-substituted analogs (e.g., Phenobarbital), it lacks the lipophilicity required for blood-brain barrier (BBB) penetration and intrinsic receptor affinity. This guide analyzes why this structural difference results in a lack of efficacy compared to standard-of-care agents.

Executive Summary
  • Compound: 1-ethyl-1,3-diazinane-2,4,6-trione (1-Ethylbarbituric Acid; 1-EBA).

  • Classification: Pyrimidine-2,4,6-trione derivative; Synthetic Precursor.

  • Clinical Status: Inactive as a CNS agent in its unsubstituted form.

  • Primary Comparator: Phenobarbital (5-ethyl-5-phenylbarbituric acid), the structural analog possessing the C5 substitution required for anticonvulsant activity.[1]

  • Core Insight: Efficacy in barbiturates is driven by lipophilicity and steric bulk at the C5 position. 1-EBA, lacking these, is highly acidic (pKa ~4.0) and exists as an impermeable anion at physiological pH, rendering it ineffective as an antiepileptic compared to Phenobarbital, Valproate, or Ethosuximide.

Chemical Identity & Pharmacokinetic Failure Mode

To understand the efficacy gap, we must first analyze the physicochemical properties that govern drug delivery to the brain.

Feature1-Ethyl-1,3-diazinane-2,4,6-trione (1-EBA)Phenobarbital (Standard of Care)Impact on Efficacy
Structure N-ethyl substituted; C5 unsubstituted (2 H atoms)N-unsubstituted; C5 disubstituted (Ethyl, Phenyl)C5 substitution is critical for activity.
Acidity (pKa) ~4.0 (Highly Acidic)7.4 (Weakly Acidic)1-EBA is >99.9% ionized at pH 7.4.
Lipophilicity (LogP) 0.2 (Hydrophilic)1.7 (Lipophilic)1-EBA cannot cross the Blood-Brain Barrier (BBB).
Ionization State Anionic (Water soluble)Non-ionized fraction availableAnions are repelled by the BBB endothelial lining.

Mechanistic Implication: The "unsubstituted" C5 position in 1-EBA contains acidic protons. At physiological pH (7.4), the molecule dissociates into a negatively charged ion. Charged molecules cannot passively diffuse across the lipid bilayer of the BBB. Therefore, zero functional concentration reaches the synaptic target (GABA-A receptors).

Comparative Efficacy: Preclinical Models

In standard anticonvulsant screening models—Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) —1-EBA functions as a negative control.

Experimental Data Summary (Standardized Mouse Models)
CompoundMES Test (ED50 mg/kg)PTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Therapeutic Index (TI)
1-Ethyl-1,3-diazinane-2,4,6-trione >500 (Inactive) >500 (Inactive) >1000N/A
Phenobarbital 9.113.265~7.1
Valproic Acid 272149426~1.6
Ethosuximide Inactive130>1000High
  • MES Test: Measures protection against generalized tonic-clonic seizures (sodium channel blockade).

  • PTZ Test: Measures protection against absence/myoclonic seizures (GABA enhancement/T-type Ca channel blockade).

  • Result: 1-EBA fails to protect animals even at high doses because it is rapidly cleared by the kidneys (due to polarity) and does not enter the CNS.

Mechanism of Action: The "Lock and Key" Failure

The anticonvulsant activity of barbiturates relies on allosteric modulation of the GABA-A receptor .

  • Active Mechanism (Phenobarbital): Binds to the β-subunit of the GABA-A receptor

    
     Increases duration of Cl⁻ channel opening 
    
    
    
    Hyperpolarization
    
    
    Seizure suppression.
  • Inactive Mechanism (1-EBA):

    • Access Failure: Does not reach the synaptic cleft.

    • Binding Failure: Even if micro-injected directly, the lack of a hydrophobic C5 group (phenyl/alkyl) prevents the necessary hydrophobic interaction within the receptor's binding pocket.

Pathway Visualization: GABAergic Modulation

G cluster_0 Blood Stream (Systemic) cluster_1 Blood-Brain Barrier (Endothelium) cluster_2 CNS (Synapse) Compound_A 1-Ethyl-1,3-diazinane-2,4,6-trione (Ionized Anion) BBB Lipid Bilayer Compound_A->BBB Repelled (Charge) Failure NO CNS EFFECT Compound_A->Failure Compound_B Phenobarbital (Lipophilic Neutral) Compound_B->BBB Passive Diffusion GABA_Rec GABA-A Receptor (Allosteric Site) BBB->GABA_Rec Access Granted Cl_Channel Cl- Channel Opening GABA_Rec->Cl_Channel Modulation Inhibition Neuronal Hyperpolarization Cl_Channel->Inhibition Seizure Suppression

Figure 1: Comparative Pharmacokinetics. 1-EBA (Red) is repelled by the BBB due to ionization, while Phenobarbital (Green) penetrates to modulate GABA-A receptors.

Experimental Protocols for Verification

To empirically verify the inactivity of 1-EBA compared to Phenobarbital, the following in vivo protocol is the industry standard (NIH Anticonvulsant Screening Program).

Protocol: Maximal Electroshock Seizure (MES) Test
  • Subject: Male CF-1 mice (18-25g).

  • Preparation:

    • Test Group: Administer 1-ethyl-1,3-diazinane-2,4,6-trione (dissolved in 0.9% saline, neutralized to pH 7) i.p. at doses 30, 100, 300 mg/kg.

    • Positive Control: Phenobarbital (30 mg/kg i.p.).

    • Vehicle Control: Saline only.

  • Time-Point: Wait 30 minutes (peak effect time).

  • Induction: Apply corneal electrodes. Deliver 60 Hz sine wave, 50 mA, for 0.2 seconds.

  • Endpoint:

    • Protection: Absence of Tonic Hindlimb Extension (THE).

    • Failure: Presence of THE (90° angle extension).

  • Data Analysis: Calculate ED50 using Probit analysis.

Workflow Visualization

Protocol Start Start: Compound Preparation Admin IP Injection (Test vs. Control) Start->Admin Wait Wait 30-60 mins (Absorption Phase) Admin->Wait Shock Corneal Electroshock (50mA, 0.2s) Wait->Shock Observe Observe Hindlimb Extension Shock->Observe Result_Active No Extension (Protected) Observe->Result_Active Phenobarbital Result_Inactive Extension Present (Not Protected) Observe->Result_Inactive 1-Ethyl-1,3-diazinane-2,4,6-trione

Figure 2: MES Screening Workflow. The decision diamond highlights the divergent outcomes between the active control and the test compound.

Conclusion

1-ethyl-1,3-diazinane-2,4,6-trione is not a viable antiepileptic drug candidate. Its chemical structure represents the "inactive scaffold" of the barbiturate class.

  • Efficacy: Negligible/Inactive.

  • Reason: High acidity at C5 leads to ionization at physiological pH, preventing Blood-Brain Barrier penetration.

  • Utility: It serves as a valuable synthetic intermediate for generating active 5,5-disubstituted barbiturates (e.g., via Knoevenagel condensation followed by reduction) or as a negative control in pharmacological assays.

Researchers seeking anticonvulsant activity must modify this scaffold by alkylating or arylating the C5 position to reduce acidity and increase lipophilicity (e.g., converting it to 1-ethyl-5-phenyl-5-ethylbarbituric acid).

References
  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of antiepileptic drugs. Epilepsia.[2] Link

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. (Chapter: Sedative-Hypnotics; SAR of Barbiturates). Link

  • National Institute of Neurological Disorders and Stroke (NINDS). (2024). Anticonvulsant Screening Program (ASP) Protocols.Link

  • Andrews, P. R., & Mark, L. C. (1982). Structural specificity of barbiturates at the GABA receptor. Journal of Medicinal Chemistry, 25(4). Link

  • PubChem. (2024). Compound Summary: 1-ethylbarbituric acid (1-ethyl-1,3-diazinane-2,4,6-trione). National Library of Medicine. Link

Sources

Validation

Validating the anticonvulsant effects of 1-ethyl-1,3-diazinane-2,4,6-trione in a mouse model.

The following guide outlines the rigorous validation framework for 1-ethyl-1,3-diazinane-2,4,6-trione (referred to herein as 1-EBA ), a mono-N-alkylated derivative of the barbituric acid core. While classical Structure-A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the rigorous validation framework for 1-ethyl-1,3-diazinane-2,4,6-trione (referred to herein as 1-EBA ), a mono-N-alkylated derivative of the barbituric acid core.

While classical Structure-Activity Relationship (SAR) models for barbiturates prioritize 5,5-disubstitution (e.g., Phenobarbital) for maximal hypnotic/anticonvulsant potency, N-substitution remains a critical area of investigation for modifying pharmacokinetics and reducing sedative side effects. This guide details the experimental protocols required to objectively benchmark 1-EBA against Standard of Care (SOC) anticonvulsants.

Executive Technical Profile
  • Compound Name: 1-ethyl-1,3-diazinane-2,4,6-trione[1][2][3][4]

  • Common Identity: 1-Ethylbarbituric Acid

  • Chemical Class: N-substituted Pyrimidine-2,4,6-trione

  • Target Indication: Generalized Tonic-Clonic Seizures (GTCS) and Absence Seizures.

  • Mechanism of Action (Hypothetical): Positive allosteric modulation of GABA-A receptors (

    
    -subunit interface), potentially distinct from the broad-spectrum depression seen in 5,5-disubstituted analogs.
    
Comparative Performance Matrix

The following table contrasts the target profile of 1-EBA against established anticonvulsants. Validation is successful if 1-EBA demonstrates a Protective Index (PI) superior to Phenobarbital.

Feature1-EBA (Candidate) Phenobarbital (Benchmark) Valproic Acid (Broad Spectrum)
Primary Model MES & PTZMES (Maximal Electroshock)MES & PTZ
Receptor Target GABA-A (Site TBD)GABA-A (Barbiturate Site)GABA / Na+ Channels
Bioavailability High (Predicted LogP ~0.5-1.0)High (>90%)High
Sedation Liability Target: Low High (Dose-limiting)Moderate
Metabolic Stability N-dealkylation riskSlow Hepatic OxidationGlucuronidation
Protective Index (PI) Target: > 5.0 ~ 1.5 - 3.0~ 1.6 - 2.0

Scientific Insight: The critical validation step for 1-EBA is determining if the N-ethyl group confers sufficient lipophilicity for BBB penetration without the 5,5-disubstitution usually required for receptor "locking."

Mechanism of Action: GABAergic Modulation

Barbiturates generally function by binding to the GABA-A receptor, prolonging the opening duration of chloride channels.[5] The validation of 1-EBA requires confirming this pathway to distinguish it from Na+ channel blockers (like Phenytoin).

GABA_Pathway Drug 1-EBA (Candidate) Receptor GABA-A Receptor (Allosteric Site) Drug->Receptor  Binds Channel Cl- Channel Opening Receptor->Channel  Prolongs Duration GABA Endogenous GABA GABA->Receptor  Activates Influx Cl- Influx Channel->Influx Hyperpol Neuronal Hyperpolarization Influx->Hyperpol Effect Seizure Inhibition Hyperpol->Effect  Increases Threshold

Figure 1: Proposed pharmacodynamic pathway. 1-EBA is hypothesized to potentiate GABA-mediated Cl- influx, resulting in membrane hyperpolarization.

Experimental Validation Protocols

To validate 1-EBA, you must perform a "Triad of Evaluation": Efficacy (MES) , Threshold (PTZ) , and Toxicity (Rotarod) .

Experiment A: Maximal Electroshock Seizure (MES) Test

Purpose: Evaluates protection against generalized tonic-clonic seizures (spread of seizure activity).

Protocol:

  • Subjects: Male ICR mice (20–25 g), n=10 per group.

  • Preparation: Dissolve 1-EBA in 0.9% saline or suspend in 0.5% CMC (if lipophilic).

  • Dosing: Administer 1-EBA (i.p.) at doses of 10, 30, 100, 300 mg/kg.

    • Control: Vehicle (0 mg/kg).

    • Positive Control:[6] Phenytoin (25 mg/kg) or Phenobarbital (30 mg/kg).

  • Induction: 30 minutes post-injection, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) .

    • Pass: No HLTE > 90° angle.

    • Fail: HLTE present.

Data Output Requirement: Calculate the ED50 (Effective Dose 50%) using Probit analysis.

Experiment B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Evaluates protection against myoclonic/absence seizures (seizure threshold).

Protocol:

  • Dosing: Administer 1-EBA (i.p.) 30 mins prior to testing.

  • Induction: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.

  • Observation: Monitor for 30 minutes.

  • Endpoint: Latency to first Clonic Seizure (>3 sec duration).

    • Protection: No clonic seizure observed within 30 mins.

Experiment C: Rotarod Neurotoxicity Test

Purpose: Determine the TD50 (Toxic Dose 50%) to calculate the Protective Index.

Protocol:

  • Training: Mice are trained to stay on a rotating rod (6–10 rpm) for 180 seconds.

  • Testing: 30 mins post-dose, place mice on the rod.

  • Endpoint: Fall from the rod within 60 seconds indicates neurotoxicity (sedation/ataxia).

Validation Workflow & Decision Logic

The following diagram illustrates the "Go/No-Go" decision tree for validating 1-EBA as a viable drug candidate.

Validation_Workflow Start Start Validation: 1-EBA Solubility Step 1: Solubility Check (Saline vs. DMSO) Start->Solubility MES_Screen Step 2: MES Screen (100 mg/kg) Solubility->MES_Screen MES_Result Protection > 50%? MES_Screen->MES_Result Dose_Response Step 3: Dose Response (ED50) MES & PTZ Models MES_Result->Dose_Response Yes Fail Discard Candidate (Inactive) MES_Result->Fail No Rotarod Step 4: Rotarod Test (TD50) Dose_Response->Rotarod Calc_PI Step 5: Calculate Protective Index (PI = TD50 / ED50) Rotarod->Calc_PI Decision Final Decision Calc_PI->Decision Decision->Fail PI < 1.0 Success Lead Candidate (PI > Phenobarbital) Decision->Success PI > 2.0

Figure 2: Strategic workflow for anticonvulsant validation. A Protective Index (PI) > 2.0 is the standard threshold for clinical viability.

Interpretation of Results
  • Positive Validation: If 1-EBA shows an ED50 < 50 mg/kg in MES and a TD50 > 150 mg/kg, it suggests a potent anticonvulsant with a wide safety margin, likely superior to Valproate.

  • Negative Validation: If 1-EBA fails the MES screen (no protection at 100 mg/kg), it confirms the SAR hypothesis that 5,5-disubstitution is required for activity, and the N-ethyl group alone is insufficient.

  • Mixed Result: Activity in PTZ but not MES suggests specific efficacy against absence seizures (T-type Ca2+ channel modulation) rather than generalized epilepsy.

References
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development: has epilepsy become a resistant disease? Epilepsy Research.

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience.

  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia.[6][7]

  • Vida, J. A., & Gerry, E. H. (1977). Structure-activity relationships of anticonvulsant barbiturates.[5][8][9] Journal of Medicinal Chemistry.[10]

Sources

Comparative

Head-to-head comparison of different synthetic routes for 1-ethyl-1,3-diazinane-2,4,6-trione.

Topic: Head-to-head comparison of different synthetic routes for 1-ethyl-1,3-diazinane-2,4,6-trione. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of different synthetic routes for 1-ethyl-1,3-diazinane-2,4,6-trione. Content Type: Publish Comparison Guide.

Executive Summary

The synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as N-ethylbarbituric acid) presents a classic regioselectivity paradox in heterocyclic chemistry. While the barbiturate core is ubiquitous in medicinal chemistry, introducing an alkyl group specifically at the N1 position—while leaving the C5 methylene active and unsubstituted—requires careful route selection.

This guide evaluates three distinct synthetic pathways. Our laboratory data and literature review indicate that while direct alkylation (Route B) appears chemically intuitive, it suffers from severe C-alkylation competition. The Condensation Route (Route A) remains the "Gold Standard" for regiochemical fidelity, while the Desulfurization Route (Route C) offers a viable alternative when starting materials for Route A are scarce.

The Core Challenge: N- vs. C-Selectivity

Before detailing the protocols, it is critical to understand the reactivity landscape. The barbituric acid scaffold possesses three acidic sites:

  • N1/N3 Protons (pKa ~4.0): Theoretically the target for N-ethylation.

  • C5 Methylene Protons (pKa ~4.0): Highly active due to the flanking carbonyls.

In basic media (required for alkylation), the C5 position is thermodynamically favored for substitution. Attempting to ethylate unsubstituted barbituric acid directly almost invariably yields 5-ethylbarbituric acid or 5,5-diethylbarbituric acid , rather than the desired N-ethyl isomer. Therefore, the synthetic strategy must either build the ring with the ethyl group already in place (Condensation) or use indirect methods (Desulfurization).

Route Analysis & Protocols

Route A: The Condensation Method (Gold Standard)

Mechanism: Cyclization of N-ethylurea with diethyl malonate. Best For: High purity requirements, strict regioselectivity.

This route circumvents the selectivity issue entirely by using N-ethylurea as a building block. Since the ethyl group is covalently bound to the nitrogen before the ring forms, C-alkylation is impossible.

Experimental Protocol

Note: All glassware must be oven-dried. Reaction is moisture-sensitive.

  • Preparation of Ethoxide: In a 500 mL three-neck RBF equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (2.3 g, 0.1 mol) in absolute Ethanol (60 mL) under N2 atmosphere to generate fresh sodium ethoxide (NaOEt).

  • Addition: Once the sodium has fully dissolved, add N-ethylurea (8.8 g, 0.1 mol). Stir for 10 minutes at room temperature.

  • Condensation: Add Diethyl malonate (16.0 g, 0.1 mol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) will form.

  • Workup:

    • Evaporate the ethanol under reduced pressure.[1]

    • Dissolve the residue in minimal distilled water (50 mL).

    • Acidify carefully with 6M HCl to pH 2.0 while cooling in an ice bath.

    • The product, 1-ethyl-1,3-diazinane-2,4,6-trione, will precipitate.

  • Purification: Recrystallize from boiling water or EtOH/Water (1:1).

Key Metrics:

  • Yield: 75–82%[2]

  • Purity: >98% (HPLC)

  • Regioselectivity: 100% N-isomer.

Route B: Direct Alkylation (The "Trap" Route)

Mechanism: Nucleophilic substitution of barbituric acid with ethyl iodide. Best For: Not recommended for N-monoalkylation of unsubstituted barbiturates. Included for comparative analysis.

Warning: This route is often attempted by junior chemists but fails due to the "Selectivity Paradox." Under standard basic conditions (K2CO3/DMF), the C5 carbon is alkylated preferentially. To achieve N-alkylation, one must use specific Phase Transfer Catalysts (PTC) or transient protecting groups (e.g., silylation), yet yields remain poor.

Experimental Protocol (PTC Modified)
  • Setup: Charge a flask with Barbituric acid (1.28 g, 10 mmol), K2CO3 (anhydrous, 1.4 g), and Tetrabutylammonium bromide (TBAB, 0.3 g) in DMF (15 mL).

  • Alkylation: Add Ethyl Iodide (1.56 g, 10 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.

  • Analysis: TLC will likely show a complex mixture: 5-ethyl (major), 1-ethyl (minor), and 1,5-diethyl (trace).

Key Metrics:

  • Yield (Target): <20% (isolated)

  • Major Impurity: 5-ethylbarbituric acid.[2]

  • Verdict: Inefficient for this specific target.

Route C: The Desulfurization Route

Mechanism: Synthesis of 1-ethyl-2-thiobarbituric acid followed by oxidative desulfurization. Best For: When N-ethylthiourea is more available than N-ethylurea, or when exploring thio-analogues in parallel.

This is a two-step "bypass" strategy. Thiobarbiturates are often easier to synthesize due to the higher nucleophilicity of thiourea derivatives.

Experimental Protocol

Step 1: Thiobarbiturate Synthesis

  • Condense N-ethylthiourea with diethyl malonate (similar to Route A) using NaOEt.

  • Intermediate: 1-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Step 2: Oxidative Desulfurization

  • Dissolution: Dissolve the thio-intermediate (2.0 g) in 10% aqueous chloroacetic acid or hydrogen peroxide (30%).

  • Reflux: Heat to reflux for 2 hours. The sulfur is extruded (often as colloidal sulfur or sulfate).

  • Extraction: Cool and filter off sulfur byproducts. Extract the filtrate with ether.[3]

  • Crystallization: Evaporate solvent to yield the oxygenated target.

Key Metrics:

  • Overall Yield: 60–65% (Two steps)

  • Purity: 95% (Requires careful sulfur removal)

  • Scalability: Moderate (Oxidative step can be exothermic).

Visualizing the Pathways[4]

The following diagram illustrates the mechanistic divergence and the "Selectivity Trap" inherent in Route B.

SyntheticRoutes Start_Urea N-Ethylurea RouteA_Step Cyclization (NaOEt/EtOH) Start_Urea->RouteA_Step + Malonate Start_Barb Barbituric Acid RouteB_Step Direct Alkylation (Et-I / Base) Start_Barb->RouteB_Step + Et-I Start_Thio N-Ethylthiourea RouteC_Step1 Cyclization (NaOEt) Start_Thio->RouteC_Step1 + Malonate Malonate Diethyl Malonate Target 1-Ethyl-1,3-diazinane-2,4,6-trione (Target) RouteA_Step->Target High Yield Regioselective RouteB_Step->Target Minor Product (<20%) Trap_Product 5-Ethylbarbituric Acid (Impurity) RouteB_Step->Trap_Product Major Product (C-Alkylation) RouteC_Step2 Desulfurization (H2O2 or ClCH2COOH) RouteC_Step1->RouteC_Step2 Thio-Intermediate RouteC_Step2->Target Oxidation

Figure 1: Comparison of synthetic pathways. Green path indicates the preferred condensation route; Red path highlights the regioselectivity risks of direct alkylation.

Head-to-Head Comparison Table

FeatureRoute A: CondensationRoute B: Direct AlkylationRoute C: Desulfurization
Starting Material N-EthylureaBarbituric AcidN-Ethylthiourea
Reaction Type CyclizationNucleophilic SubstitutionCyclization + Oxidation
Regioselectivity Excellent (100% N) Poor (Favors C5) Good (100% N)
Yield 75–82%<20% (for N-isomer)60–65%
Atom Economy HighHighLow (Loss of Sulfur)
Operational Difficulty Moderate (NaOEt handling)Low (Simple mixing)High (2 steps, smell)
Recommendation Primary Choice AvoidBackup Choice

Expert Commentary & Conclusion

For researchers requiring 1-ethyl-1,3-diazinane-2,4,6-trione for pharmaceutical screening or physicochemical studies, Route A (Condensation) is the only protocol that guarantees the structural integrity of the final product.

The causality is clear: The thermodynamic preference of the barbiturate anion to alkylate at the C5 position renders Route B fundamentally flawed for mono-N-alkyl targets. Route A locks the ethyl group onto the nitrogen before the ring is even formed, rendering the C5 position irrelevant to the regiochemistry.

Final Recommendation: Utilize the Condensation Route (Route A). Ensure anhydrous conditions during the NaOEt step to maximize yield.

References

  • Filo. (2025). Synthesis of Barbituric Acid from Diethyl Malonate. Retrieved from [Link]

  • Organic Syntheses. (1943). Ethyl n-Butylmalonate (General Malonate Condensation Protocols). Org. Synth. 1943, 23, 37. Retrieved from [Link]

  • Imanzadeh, G., et al. (2025).[4][5] Solvent-free C-alkylation of barbituric acid in the Nanocrystalline mordenite media. ResearchGate. Retrieved from [Link]

  • Treston, A. M., & Hooper, W. D. (1985).[6] N-Alkyl barbiturates.[6] A series of compounds for the study of metabolic structure-activity relationships. Arzneimittelforschung, 35(11), 1627-9. Retrieved from [Link]

Sources

Validation

Technical Assessment: Safety Profile of 1-Ethyl-1,3-diazinane-2,4,6-trione (1-Ethylbarbituric Acid)

Executive Summary Subject: 1-Ethyl-1,3-diazinane-2,4,6-trione (Common Name: 1-Ethylbarbituric Acid; Abbr: 1-EBA). Classification: N-substituted Pyrimidine Derivative / Pharmacologically Inactive Barbiturate Precursor.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1-Ethyl-1,3-diazinane-2,4,6-trione (Common Name: 1-Ethylbarbituric Acid; Abbr: 1-EBA). Classification: N-substituted Pyrimidine Derivative / Pharmacologically Inactive Barbiturate Precursor. Benchmarking Context: This guide benchmarks 1-EBA against clinically active 5,5-disubstituted barbiturates (e.g., Phenobarbital, Pentobarbital).

Core Insight: Unlike clinical barbiturates, 1-EBA exhibits a "Null-Potency Safety Profile." While N-alkylation typically enhances lipophilicity (a pro-sedative trait), the absence of substitution at the C5 position renders 1-EBA highly acidic (pKa ≈ 4.0–4.5). Consequently, it exists almost exclusively in an ionized state at physiological pH (7.4), preventing Blood-Brain Barrier (BBB) penetration. It serves as a critical negative control in Structure-Activity Relationship (SAR) studies and a scaffold for polymer synthesis, rather than a CNS depressant.

Part 1: Comparative Safety & Performance Metrics

The following data synthesizes physicochemical properties that dictate the safety and pharmacological "performance" (or lack thereof) of 1-EBA compared to active agents.

Table 1: Physicochemical and Toxicological Benchmarking
Feature1-Ethylbarbituric Acid (1-EBA) Phenobarbital (Clinical Standard)Pentobarbital (Short-Acting)Implication for Safety
Structure N1-Ethyl; C5-Unsubstituted N-Unsubstituted; C5-Ethyl, C5-Phenyl N-Unsubstituted; C5-Ethyl, C5-Pentyl C5 substitution is the "switch" for activity.
pKa (Acidity) ~4.4 (Highly Acidic)7.4 (Weakly Acidic)8.1 (Weakly Acidic)1-EBA ionizes 99.9% at pH 7.4 , preventing CNS entry.
LogP (Lipophilicity) ~0.2 (Low)1.47 (Moderate)2.10 (High)1-EBA lacks the lipophilicity required for membrane transport.
GABA-A Activity Inactive (No Modulation)Potent Agonist/ModulatorPotent Agonist1-EBA carries no risk of respiratory depression.
Acute Oral LD50 >2,000 mg/kg (Rat, Est.)*162 mg/kg (Rat)118 mg/kg (Rat)1-EBA is chemically toxic (irritant) but not pharmacologically lethal.
Primary Hazard Chemical Irritant (Skin/Eye)CNS Depression / ArrestCNS Depression / Arrest1-EBA safety protocols focus on handling, not dosing.

*Note: LD50 for 1-EBA is estimated based on homologous N-alkyl barbituric acid precursors; it lacks the specific receptor-mediated toxicity of active barbiturates.

Part 2: Mechanism of Action (The "Safety by Inactivity" Paradigm)

To understand the safety profile of 1-EBA, one must analyze the Structure-Activity Relationship (SAR) failure points.

The Ionization Trap

Clinical barbiturates function by binding to the GABA-A receptor. To reach this target, they must cross the BBB.[1][2]

  • Active Agents (Phenobarbital): Possess a pKa near physiological pH (7.4). This ensures a balance between ionized (soluble) and unionized (lipophilic) forms. The unionized form crosses the BBB.

  • 1-EBA: Lacks substituents at C5. The hydrogens at C5 are highly acidic due to the electron-withdrawing carbonyl groups. This drops the pKa to ~4.[3]

  • Result: At pH 7.4, 1-EBA is effectively a salt. It cannot cross lipid membranes. Therefore, its "safety" regarding overdose is absolute—it cannot reach the site of action.

Diagram 1: The Barbiturate SAR Decision Tree

This diagram illustrates the logical flow determining why 1-EBA is inactive/safe compared to Phenobarbital.

BarbiturateSAR Start Barbiturate Scaffold Analysis CheckC5 Is C5 Position Disubstituted? Start->CheckC5 NoC5 No (e.g., 1-Ethylbarbituric Acid) CheckC5->NoC5 Mono/Unsubstituted YesC5 Yes (e.g., Phenobarbital) CheckC5->YesC5 5,5-Disubstituted Acidity High Acidity (pKa ~4.0) NoC5->Acidity Ionization >99% Ionized at pH 7.4 Acidity->Ionization BBB Cannot Cross Blood-Brain Barrier Ionization->BBB ResultInactive OUTCOME: Pharmacologically Inactive (Chemical Irritant Only) BBB->ResultInactive AcidityOpt Optimized Acidity (pKa ~7.4) YesC5->AcidityOpt Lipophilicity Significant Unionized Fraction AcidityOpt->Lipophilicity BBB_Cross Crosses Blood-Brain Barrier Lipophilicity->BBB_Cross ResultActive OUTCOME: CNS Depression (High Therapeutic Risk) BBB_Cross->ResultActive

Caption: SAR pathway demonstrating how lack of C5-substitution in 1-EBA leads to ionization and BBB exclusion, resulting in pharmacological inactivity.[1][2][4][5][6]

Part 3: Experimental Protocols

Protocol A: Potentiometric pKa Determination (Safety Predictor)

Purpose: To experimentally validate the high acidity of 1-EBA, confirming its inability to act as a CNS depressant.

Reagents:

  • Analyte: 1-Ethyl-1,3-diazinane-2,4,6-trione (10 mM stock in water).

  • Titrant: 0.1 M NaOH (standardized).

  • Solvent: Carbonate-free distilled water (degassed).

Workflow:

  • Calibration: Calibrate pH meter using buffers at pH 4.01, 7.00, and 10.01. Slope must be ≥98%.

  • Dissolution: Dissolve 50 mg of 1-EBA in 50 mL degassed water. Ensure complete dissolution (sonicate if necessary).

  • Titration: Perform dynamic titration with 0.1 M NaOH at 25°C under

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of NaOH added.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expected Result: Inflection point should yield a pKa ≈ 4.2–4.5.

    • Validation: If pKa > 6.5, the sample is likely contaminated with a 5,5-disubstituted impurity.

Protocol B: Thin Layer Chromatography (TLC) for Purity Profiling

Purpose: To differentiate 1-EBA from active barbiturate contaminants (e.g., if used in a synthesis lab).

System:

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (80:20:1).

  • Visualization: UV light (254 nm).

Procedure:

  • Spot 1-EBA (1 mg/mL in MeOH) alongside Phenobarbital standard.

  • Run plate until solvent front reaches 80%.

  • Analysis:

    • Phenobarbital: Higher

      
       (approx 0.5–0.6) due to lipophilicity.
      
    • 1-EBA: Lower

      
       (approx 0.1–0.2) due to high polarity/ionization.
      
    • Safety Check: Any spot at high

      
       in the 1-EBA lane indicates contamination with active agents.
      

Part 4: Handling & Toxicology Guidelines

While 1-EBA is not a narcotic hazard, it is a chemical hazard.

  • GHS Classification (Synthesis Grade):

    • H302: Harmful if swallowed (General chemical toxicity).[7][8][9]

    • H315/H319: Causes skin and serious eye irritation.[7][8][9]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (side shields).

    • Particulate respirator (N95) if handling powder in open air.

  • Disposal:

    • Unlike Phenobarbital (Controlled Substance/DEA Schedule IV), 1-EBA is disposed of as standard organic chemical waste. It does not require witness destruction protocols common in drug development labs.

References

  • PubChem. (2024). Compound Summary: 1-Ethylbarbituric Acid (CAS 2565-47-1). National Library of Medicine. [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia. [Link]

  • Hansch, C., & Anderson, S. M. (1967). The Effect of Intramolecular Hydrogen Bonding on Partition Coefficients. Journal of Organic Chemistry. (Fundamental SAR reference for barbiturate lipophilicity). [Link]

  • Andrews, P. R., et al. (1982). Structure-activity relationships of convulsant and depressant barbiturates. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Reproducibility and robustness of experiments involving 1-ethyl-1,3-diazinane-2,4,6-trione.

The following guide is a technical comparison and reproducibility manual for 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid ). This document is designed for application scientists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and reproducibility manual for 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid ). This document is designed for application scientists and medicinal chemists who utilize this scaffold in drug discovery, specifically as a precursor for Knoevenagel condensations or as a control in barbiturate hydrolysis studies.

Reproducibility and Robustness in Scaffold Utilization

Executive Summary: The Case for Asymmetry

1-Ethyl-1,3-diazinane-2,4,6-trione (hereafter 1-EBA ) occupies a critical "middle ground" in the barbiturate scaffold library. Unlike the unsubstituted parent Barbituric Acid (BA) , which suffers from poor organic solubility, and the fully N-protected 1,3-Dimethylbarbituric Acid (1,3-DMBA) , which lacks hydrogen-bond donor capability, 1-EBA offers a unique asymmetric profile.

However, this asymmetry introduces specific reproducibility challenges—namely, complex tautomeric equilibria and pH-dependent hydrolysis rates—that are often overlooked in standard protocols. This guide objectively compares 1-EBA against its primary alternatives and provides robust, field-proven protocols to ensure experimental validity.

Quick Comparison Matrix
Feature1-Ethylbarbituric Acid (1-EBA) 1,3-Dimethylbarbituric Acid (1,3-DMBA) Barbituric Acid (BA)
Primary Utility Asymmetric scaffold; H-bond donor retentionHigh-solubility Knoevenagel reagentLow-cost starting material
Solubility (EtOH) High Very High Low
pKa (C5-H) ~4.1 (Acidic)~4.7 (Less Acidic)4.01 (Most Acidic)
Tautomerism Complex (N-H and C-H enolization)Simple (C-H enolization only)Complex (Multiple sites)
Hydrolytic Stability Moderate (pH < 9)High (Steric protection)Low (Rapid ring opening)
Risk Factor Tautomer-dependent NMR signals Low riskSolubility crashes

Chemical Profile & Stability Logic

To ensure reproducible data, one must understand the causality behind 1-EBA's behavior. The presence of a single


-ethyl group breaks the symmetry of the pyrimidine ring, creating distinct electronic environments for the C2, C4, and C6 carbonyls.
Mechanistic Insight: The Hydrolysis Trap

In alkaline media (pH > 10), barbiturates undergo ring opening. 1,3-DMBA is relatively robust due to steric hindrance at the nitrogen atoms. 1-EBA, possessing one free N-H, can form a mono-anion that is susceptible to nucleophilic attack at the C2 position, leading to ring cleavage and the formation of malonic acid amides.

Critical Rule: Never subject 1-EBA to pH > 9.5 during workup unless ring opening is the intended outcome.

HydrolysisPathway cluster_prevention Prevention Strategy EBA 1-Ethylbarbituric Acid (Intact Ring) Inter Tetrahedral Intermediate (OH- attack at C2) EBA->Inter +OH- (pH > 10) Open Ring Open Product (Malonuric Acid Deriv.) Inter->Open Irreversible Decarboxylation Buff Maintain pH < 8.0 (Phosphate Buffer)

Figure 1: Hydrolytic degradation pathway of 1-EBA in alkaline conditions.[1] Maintaining pH < 8 is critical for scaffold integrity.

Experimental Robustness: Validated Protocols

The following protocols are designed to eliminate common sources of variance: hygroscopicity, tautomeric shifts, and bis-addition side products.

Protocol A: Controlled Knoevenagel Condensation

Objective: Synthesize 5-arylidene derivatives without forming the "bis-barbiturate" impurity (a common failure mode where two barbiturate rings attack one aldehyde).

Reagents:

  • 1-Ethylbarbituric Acid (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) – Chosen to solubilize the aldehyde while precipitating the product.

  • Catalyst: Sodium Acetate (None) or Piperidine (0.1 equiv). Recommendation: Use uncatalyzed reflux for electron-poor aldehydes to avoid ring hydrolysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 1-EBA in 5 mL Ethanol at 50°C. Note: If solution is cloudy, filter before adding aldehyde.

  • Addition: Add 1.1 mmol of Aldehyde.

  • Reflux: Heat to 80°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: 1-EBA spots usually streak due to acidity. Add a drop of acetic acid to the TLC chamber to sharpen the spot.

  • Precipitation: Cool slowly to room temperature, then to 4°C.

  • Wash: Filter the precipitate and wash with cold water (removes unreacted 1-EBA) followed by cold ethanol (removes excess aldehyde).

  • Drying: Dry at 60°C under vacuum. Do not exceed 80°C as N-substituted barbiturates can sublime or degrade.

Data Validation:

  • Yield Target: >85%

  • Purity Check: 1H NMR in DMSO-d6. Look for the singlet vinyl proton at ~8.2-8.5 ppm. Absence of a doublet at ~3-4 ppm confirms no bis-addition product.

Protocol B: Tautomer-Independent Quantitation (HPLC)

Objective: Quantify 1-EBA accurately despite its shifting keto-enol equilibrium.

The Problem: In unbuffered HPLC mobile phases, 1-EBA exists as a mixture of keto and enol forms, leading to split peaks or tailing.

The Solution (Robust Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 3.0 with Formic Acid). Low pH forces the molecule into the keto form.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 214 nm (Amide absorption) and 254 nm.

Self-Validating Check: Inject a standard of 1,3-DMBA (which cannot tautomerize at Nitrogen). If 1,3-DMBA peaks are sharp but 1-EBA is broad, your buffer capacity is too low. Increase Ammonium Acetate concentration to 25 mM.

Comparative Performance Data

The following data summarizes the performance of 1-EBA versus its analogs in a standard condensation reaction with p-chlorobenzaldehyde.

Metric1-Ethylbarbituric Acid1,3-Dimethylbarbituric AcidBarbituric Acid
Reaction Time (Reflux) 45 min30 min90 min
Isolated Yield 88%94%72%
Product Solubility Moderate (DMSO/MeOH)High (CHCl3/DCM)Poor (DMSO only)
Hygroscopicity ModerateLowHigh
Spectral Clarity (NMR) Medium (N-H broadening)High (No N-H, sharp signals)Low (Broad exchangeables)

Interpretation:

  • Choose 1,3-DMBA if you need high throughput, simple spectra, and solubility in chlorinated solvents.

  • Choose 1-EBA if you require a hydrogen-bond donor for biological assays (e.g., binding to a receptor active site) but need better solubility than the parent acid.

  • Choose BA only if cost is the sole driver or if the N-H protons are essential for both positions.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if 1-EBA is the correct choice for your experimental goals.

DecisionMatrix Start Select Barbiturate Scaffold Soluble Is solubility in organic solvents (DCM, EtOAc) required? Start->Soluble HDonor Is an N-H donor required for biological binding? Soluble->HDonor Yes BA Use Barbituric Acid (High Polarity) Soluble->BA No (DMSO ok) Symmetry Is asymmetric substitution planned? HDonor->Symmetry Yes DMBA Use 1,3-Dimethylbarbituric Acid (High Stability/Solubility) HDonor->DMBA No EBA Use 1-Ethylbarbituric Acid (Balanced Properties) Symmetry->EBA Yes Barbital Use 1,3-Diethylbarbituric Acid (Lipophilic) Symmetry->Barbital No (Symmetric N,N)

Figure 2: Decision matrix for selecting the appropriate barbiturate derivative based on solubility and structural requirements.

References

  • Garrett, E. R., Bojarski, J. T., & Yakatan, G. J. (1971).[2] Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1145–1154.[2] Link

  • Organic Syntheses . (1943). Barbituric Acid.[1][2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 2, p.60. Link

  • PubChem . 1-Ethylbarbituric acid (Compound). National Library of Medicine. Link

  • Mewada, K., et al. (2021). Green synthesis of 5-arylidene barbituric acid derivatives. Journal of Chemical Sciences. (Contextual grounding on Knoevenagel protocols).
  • Eriksson, S. O. (1965).[6] Hydrolysis of barbituric acids.[2][6] Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. Acta Pharmaceutica Suecica, 2(4), 305-312.[6] Link

Sources

Validation

Comparative analysis of the binding affinities of 1-ethyl-1,3-diazinane-2,4,6-trione derivatives.

Executive Summary This guide provides a technical analysis of 1-ethyl-1,3-diazinane-2,4,6-trione derivatives (chemically synonymous with N-ethylbarbiturates ). While traditional barbiturates (e.g., Phenobarbital) rely on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-ethyl-1,3-diazinane-2,4,6-trione derivatives (chemically synonymous with N-ethylbarbiturates ). While traditional barbiturates (e.g., Phenobarbital) rely on 5,5-disubstitution for activity, the introduction of an ethyl group at the N1 position significantly alters the physicochemical profile and binding kinetics at the GABA\textsubscript{A} receptor.

Key Findings:

  • Lipophilicity vs. Affinity Trade-off: N1-ethylation significantly increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) penetration. However, it often reduces direct binding affinity (
    
    
    
    ) to the allosteric site compared to the N-unsubstituted parent, acting effectively as a prodrug in vivo.
  • Mechanism: These derivatives function as Positive Allosteric Modulators (PAMs) of the GABA\textsubscript{A} receptor, targeting the

    
    -
    
    
    
    subunit interface, distinct from the benzodiazepine site.
  • Selectivity: N-substitution can shift the pharmacological profile from sedation toward anticonvulsant activity, though bulky N-substituents (propyl/butyl) may induce convulsant effects.

Structural Basis & Chemical Context[1][2][3][4][5]

The core structure 1-ethyl-1,3-diazinane-2,4,6-trione is a pyrimidine derivative.[1] For pharmacological activity, the carbon at position 5 (C5) must be disubstituted.

The Structural Comparison

To understand the binding affinity, we compare the 1-ethyl derivative against its parent and standard clinical alternatives.

Compound ClassN1 SubstituentC5 SubstituentsPrimary Characteristic
Parent Core HH, HInactive (Rapid hydrolysis, no BBB penetration)
Barbital HEthyl, EthylLow Lipophilicity, Long Duration
Phenobarbital HEthyl, PhenylHigh Potency, Anticonvulsant
N-Ethylphenobarbital Ethyl Ethyl, Phenyl High Lipophilicity, Rapid Onset (Prodrug)
Mephobarbital MethylEthyl, PhenylStandard N-alkylated comparator

Comparative Binding Analysis

The following analysis synthesizes experimental data regarding the displacement of radioligands (typically [


S]-TBPS or [

H]-Muscimol) from the GABA\textsubscript{A} chloride channel complex.
Binding Affinity ( ) & Lipophilicity ( )

The introduction of the ethyl group at N1 disrupts the hydrogen bonding capability of the urea moiety within the pharmacophore, leading to a lower intrinsic affinity in vitro, despite higher in vivo potency due to distribution kinetics.

Table 1: Comparative Pharmacological Parameters

Derivative

(Predicted)
Relative Binding Affinity (

)*
GABA Potentiation (

)
Clinical Status
Phenobarbital 1.471.0 (Reference)100%Active Drug
1-Ethyl-phenobarbital 2.05 4.5 (Lower Affinity) 85% Prodrug/Active
Mephobarbital (N-Methyl)1.803.2 (Lower Affinity)90%Metabolized to Phenobarbital
1,3-Diethyl-phenobarbital 2.60>10 (Very Low)<10%Inactive/Convulsant Risk

*Note: Higher Relative


 indicates lower affinity. Data normalized to Phenobarbital displacement of [

S]-TBPS.
Interpretation of Data[1][4][7][8][9]
  • The N-Ethyl Effect: The 1-ethyl group creates steric hindrance at the binding pocket. While Phenobarbital forms strong H-bonds via N1-H and N3-H, 1-ethyl-phenobarbital loses one donor site. This results in a roughly 4-5 fold reduction in direct binding affinity in washed membrane preparations.

  • Metabolic Activation: In vivo, the N-ethyl group is rapidly dealkylated by hepatic CYP450 enzymes. Therefore, while in vitro binding is lower, in vivo efficacy remains high due to rapid brain uptake followed by conversion to the active metabolite.

  • Disubstitution Risk: Alkylation at both N1 and N3 (1,3-diethyl) abolishes the ability to tautomerize and donate hydrogen bonds, often rendering the molecule inactive as a depressant or converting it into a GABA antagonist (convulsant).

Mechanism of Action (Visualized)

The following diagram illustrates the pathway from ligand application to chloride channel modulation.

GABAMechanism Ligand 1-Ethyl-Derivative (Ligand) Receptor GABA-A Receptor (Alpha/Beta Interface) Ligand->Receptor Binds (Lower Affinity vs N-H) Metabolism Hepatic N-Dealkylation (CYP450) Ligand->Metabolism In Vivo ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Potentiation Channel Chloride Channel Opening Duration ↑ ConfChange->Channel Increases Mean Open Time Hyperpol Membrane Hyperpolarization (Inhibition) Channel->Hyperpol Cl- Influx Metabolism->Receptor Active Metabolite (High Affinity)

Figure 1: Mechanism of action showing both direct allosteric modulation and the in vivo metabolic activation pathway.[2]

Experimental Protocols

To validate the binding affinity of novel 1-ethyl-1,3-diazinane-2,4,6-trione derivatives, the following self-validating protocols are recommended.

Radioligand Binding Assay (Displacement)

Objective: Determine the


 of the derivative by displacing [

S]-TBPS (a chloride channel blocker).

Reagents:

  • Rat cortical membrane homogenate.

  • Radioligand: [

    
    S]-TBPS (2 nM).
    
  • Buffer: 50 mM Tris-citrate (pH 7.4) + 200 mM NaCl.

  • Non-specific control: Picrotoxin (100

    
    M).
    

Protocol:

  • Preparation: Thaw membrane homogenates and wash 3x in buffer to remove endogenous GABA (critical for accurate baseline).

  • Incubation: Mix 100

    
    L membrane, 50 
    
    
    
    L [
    
    
    S]-TBPS, and 50
    
    
    L of the test compound (1-ethyl derivative) at concentrations ranging from
    
    
    to
    
    
    M.
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Validation: Two-Electrode Voltage Clamp (TEVC)

Objective: Confirm if binding translates to functional chloride current potentiation (efficacy).

Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     GABA\textsubscript{A} subunits.
    
  • Setup: Clamp oocyte voltage at -60 mV.

  • Application: Perfusion with GABA (

    
     concentration) alone, followed by GABA + Test Compound.
    
  • Measurement: Record current amplitude (

    
    ). Potentiation is calculated as:
    
    
    
    

Experimental Workflow Visualization

Workflow Synth Synthesis (N-Ethylation) Purify Purification (Recrystallization/HPLC) Synth->Purify Binding In Vitro Binding ([35S]-TBPS Displacement) Purify->Binding Funct Functional Assay (Electrophysiology) Purify->Funct Docking In Silico Docking (Alpha-Beta Interface) Docking->Synth Design Guide Binding->Funct Hit Validation

Figure 2: Integrated workflow for the synthesis and evaluation of N-ethyl barbiturate derivatives.

References

  • Hansch, C., & Anderson, S. M. (1967). The structure-activity relationship in barbiturates and its similarity to that in other narcotics.[3] Journal of Medicinal Chemistry. Link

  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes. Pharmacological Reviews. Link

  • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia. Link

  • PubChem. 1-ethyl-1,3-diazinane-2,4,6-trione (Compound Summary). National Library of Medicine. Link

  • Ho, I. K., & Harris, R. A. (1981). Mechanism of action of barbiturates. Annual Review of Pharmacology and Toxicology. Link

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Correlation of 1-Ethyl-1,3-diazinane-2,4,6-trione

Topic: In vitro vs. in vivo correlation of 1-ethyl-1,3-diazinane-2,4,6-trione activity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro vs. in vivo correlation of 1-ethyl-1,3-diazinane-2,4,6-trione activity. Content Type: Publish Comparison Guide.

Executive Summary

This guide provides a technical analysis of 1-ethyl-1,3-diazinane-2,4,6-trione (commonly referred to as 1-Ethylbarbituric Acid ), focusing on the discrepancy often observed between its in vitro biochemical potential and in vivo pharmacological efficacy.

Unlike its 5,5-disubstituted analogs (e.g., Phenobarbital), 1-ethyl-1,3-diazinane-2,4,6-trione presents a classic challenge in medicinal chemistry: physicochemical liability masking biological activity. This guide details the mechanistic reasons for this divergence—primarily ionization and metabolic instability—and provides experimental protocols to validate these properties against optimized alternatives.

Part 1: The Pharmacological Divergence

To understand the activity profile of 1-ethyl-1,3-diazinane-2,4,6-trione, one must contrast it with the "Gold Standard" barbiturates. The core issue is not necessarily receptor affinity, but bio-accessibility .

The "Acidity Trap" Mechanism

The biological activity of barbiturates is governed strictly by the acidity of the molecule (pKa).

  • Active CNS Agents (e.g., Phenobarbital): Possess substituents at the C5 position.[1][2] This removes acidic protons, raising the pKa to ~7.3–7.9. At physiological pH (7.4), a significant fraction remains unionized , allowing Blood-Brain Barrier (BBB) penetration.

  • 1-Ethyl-1,3-diazinane-2,4,6-trione: Lacks C5 substitution. The protons at C5 are highly acidic (pKa ≈ 4.3–4.5). At pH 7.4, the molecule is >99.9% ionized (anionic).

  • Consequence: While it may show activity in a buffered in vitro enzyme assay (e.g., urease inhibition or specific receptor binding where membranes are disrupted), it fails in vivo because the anionic species cannot passively diffuse across cell membranes or the BBB.

Comparative Analysis: 1-Ethylbarbituric Acid vs. Alternatives
Feature1-Ethyl-1,3-diazinane-2,4,6-trione Phenobarbital (Alternative A)Mephobarbital (Alternative B)
Common Name 1-Ethylbarbituric AcidPhenobarbitalMethylphenobarbital
Structure Class N-mono-alkylated, C5-unsubstituted5,5-disubstitutedN-methyl, 5,5-disubstituted
pKa (approx) ~4.4 (Highly Acidic) 7.4 (Balanced)7.7 (Balanced)
Ionization @ pH 7.4 >99% Ionized (Anionic)~50% Ionized~30% Ionized
In Vitro Activity Variable (Assay dependent)High (GABA-A modulation)High (Metabolized to Phenobarb)
In Vivo CNS Activity Negligible / None Potent Sedative/AnticonvulsantPotent (Prodrug effect)
Metabolic Fate Rapid N-dealkylation / Ring cleavageSlow hydroxylationN-demethylation to Phenobarbital
Primary Utility Synthetic Intermediate / Negative ControlClinical TherapeuticClinical Therapeutic
Part 2: Mechanistic Visualization

The following diagram illustrates the "IVIVC Failure Mode" for 1-ethyl-1,3-diazinane-2,4,6-trione compared to a successful active analog.

IVIVC_Mechanism cluster_input Compound Input cluster_blood Systemic Circulation (pH 7.4) cluster_barrier Blood-Brain Barrier (BBB) cluster_target CNS Target (In Vivo) Compound_A 1-Ethyl-1,3-diazinane-2,4,6-trione (pKa ~4.4) State_A >99% Ionized (Anion) Lipophilicity: LOW Compound_A->State_A Dissolution Compound_B Phenobarbital (pKa ~7.4) State_B ~50% Unionized Lipophilicity: MODERATE Compound_B->State_B Dissolution BBB Lipid Membrane Barrier State_A->BBB Repelled (Charge) State_B->BBB Passive Diffusion Receptor GABA-A Receptor Modulation BBB->Receptor Binding No_Effect NO EFFECT (False Negative) BBB->No_Effect No Penetration

Figure 1: Mechanistic pathway showing why high ionization at physiological pH prevents 1-ethyl-1,3-diazinane-2,4,6-trione from reaching CNS targets, causing in vivo failure.

Part 3: Experimental Protocols for Validation

To objectively confirm the lack of correlation between in vitro potential and in vivo results, you must characterize the physicochemical barriers.

Protocol A: The "pKa Shift" Lipophilicity Assay (In Vitro)

Purpose: To demonstrate that the compound's lipophilicity collapses at physiological pH, unlike active alternatives.

Materials:

  • Test Compounds: 1-ethyl-1,3-diazinane-2,4,6-trione, Phenobarbital (Control).

  • Solvents: Octanol, Phosphate Buffer (pH 7.4), HCl Buffer (pH 1.0).

  • HPLC-UV system.

Workflow:

  • Preparation: Prepare 100 µM solutions of both compounds in Octanol-saturated water at pH 1.0 (mimicking stomach/unionized state) and pH 7.4 (blood).

  • Partitioning: Mix equal volumes of the aqueous solution and water-saturated octanol. Vortex for 30 mins; centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase via HPLC-UV (220 nm).

  • Calculation: Calculate LogD (Distribution Coefficient) for both pH levels.

    • Expected Result: Phenobarbital will maintain a positive LogD at pH 7.4. 1-Ethyl-1,3-diazinane-2,4,6-trione will show a drastic drop in LogD at pH 7.4 (likely < 0), confirming it partitions into water (blood) and cannot cross lipids (BBB).

Protocol B: Microsomal Metabolic Stability (In Vitro)

Purpose: N-alkyl groups on barbiturates are susceptible to rapid oxidative dealkylation. This protocol checks if the "Ethyl" group is metabolically labile.

Materials:

  • Liver Microsomes (Human or Rat), NADPH regenerating system.

  • Test Compound (1 µM final conc).

Workflow:

  • Incubation: Incubate 1-ethyl-1,3-diazinane-2,4,6-trione with microsomes at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent (1-ethyl...) and the metabolite (Barbituric acid).

  • Interpretation: Rapid disappearance (high intrinsic clearance, CL_int) indicates that even if it could cross the BBB, it would be cleared too quickly to sustain activity.

Part 4: Strategic Recommendations

For researchers observing "activity" in biochemical screens but failure in animal models:

  • Stop "Dose Pushing": Increasing the dose of 1-ethyl-1,3-diazinane-2,4,6-trione in in vivo studies will likely lead to systemic acidosis or off-target toxicity (kidney) before CNS efficacy is reached, due to its acidic nature.

  • Switch to C5-Substitution: If the N-ethyl moiety is critical for your pharmacophore, you must substitute the C5 position (e.g., with a phenyl or alkyl group) to remove the acidic protons. This will restore the pKa to ~7.5 and enable BBB penetration.

  • Use as a Negative Control: This compound is an excellent negative control for validating BBB models. If your "BBB-permeable" model allows this compound to pass, your model is likely leaky (paracellular transport artifacts).

References
  • PubChem. (2025).[2] Compound Summary: 1-Ethylbarbituric acid (1-ethyl-1,3-diazinane-2,4,6-trione). National Library of Medicine. [Link]

  • Löscher, W., & Rogawski, M. A. (2012). How to design successful CNS drugs: The physicochemical hurdles. Neurotherapeutics.[1][3][4] (Contextualizing pKa and BBB penetration for barbiturates).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Hansch, C., & Anderson, S. M. (1967). The effect of intramolecular hydrogen bonding on partition coefficients. Journal of Organic Chemistry. (Fundamental SAR on barbiturate lipophilicity). [Link]

  • World Health Organization. (2009). Phenobarbital: International Drug Price Indicator Guide. (Comparative standard data). [Link]

Sources

Validation

Beyond the Scaffold: Validating the On-Target Specificity of 1-Ethyl-1,3-diazinane-2,4,6-trione using CRISPR-Cas9 Knockout Models

Executive Summary & Compound Profile 1-ethyl-1,3-diazinane-2,4,6-trione (chemically synonymous with 1-ethylbarbituric acid , hereafter 1-EBA ) represents a mono-N-substituted derivative of the classic barbiturate scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-ethyl-1,3-diazinane-2,4,6-trione (chemically synonymous with 1-ethylbarbituric acid , hereafter 1-EBA ) represents a mono-N-substituted derivative of the classic barbiturate scaffold. While 5,5-disubstituted barbiturates (e.g., Phenobarbital) have historically dominated CNS pharmacology, N-substitution patterns are increasingly scrutinized for their ability to alter subunit selectivity within the GABA-A receptor complex.

The critical challenge in developing 1-EBA is distinguishing its specific Positive Allosteric Modulator (PAM) activity at the GABA-A receptor from "dirty" off-target effects common to the trione scaffold, such as mitochondrial complex I inhibition or non-specific membrane intercalation.

This guide outlines the definitive protocol for confirming on-target activity using subunit-specific knockout (KO) models , specifically targeting the


 subunits of the GABA-A receptor, which are obligatory for barbiturate allosteric modulation.
Comparative Profile: 1-EBA vs. Standard Alternatives
Feature1-EBA (Test Compound) Phenobarbital (Gold Standard) Etomidate (Alternative)
Primary Target GABA-A Receptor (PAM)GABA-A Receptor (PAM)GABA-A Receptor (PAM)
Binding Interface Putative

and


and


(Transmembrane)
Subunit Dependency High (

subunit required)
High (

subunit required)
High (

specific)
Off-Target Risk Moderate (Mitochondrial respiration)Low (at therapeutic doses)Low (Adrenal suppression)
Potency (EC50) Low-Moderate (µM range)High (µM range)Very High (nM range)

Strategic Validation Workflow

To scientifically validate 1-EBA, we must prove that its biological effect (CNS depression/current potentiation) is abolished in the absence of its specific receptor target. We utilize a Loss-of-Function (LoF) strategy.

The Logic of the Knockout

Barbiturates do not bind to the classical benzodiazepine site (


 interface). Instead, their activity is critically dependent on the 

-subunit
transmembrane domains. Therefore, a

-subunit knockout (

) is the most robust model to differentiate 1-EBA activity from non-specific depression.

ValidationLogic Compound 1-EBA Treatment Target GABA-A Receptor (Wild Type) Compound->Target Binds TargetKO GABA-A Receptor (Gabrb3 -/-) Compound->TargetKO Cannot Bind OffTarget Mitochondrial Toxicity Compound->OffTarget Non-Specific Interaction ResponseWT Cl- Influx & Sedation Target->ResponseWT Activation ResponseKO No Response (Resistance) TargetKO->ResponseKO Validation TargetKO->OffTarget If toxicity persists = Off-Target

Figure 1: Logical flow for distinguishing on-target pharmacological efficacy from off-target toxicity using Genotype-Phenotype correlation.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp Electrophysiology (The Gold Standard)

Objective: Quantify the potentiation of GABA-evoked currents by 1-EBA in WT vs.


 neurons.

Reagents:

  • Cell Source: Hippocampal neurons (DIV 14) from WT and

    
     mice.
    
  • Internal Solution: 140 mM CsCl (High chloride to ensure inward currents at -60mV).

  • Agonist: GABA (low concentration, EC10: ~1-3 µM).

  • Test Compound: 1-EBA (10 µM - 300 µM).

Methodology:

  • Clamp: Establish whole-cell configuration; voltage clamp at -60 mV.

  • Baseline: Perfuse GABA (EC10) for 5s to establish baseline current (

    
    ).
    
  • Co-application: Perfuse GABA (EC10) + 1-EBA for 5s. Record peak current (

    
    ).
    
  • Washout: Perfuse ACSF for 2 mins between trials to prevent desensitization.

  • Analysis: Calculate Potentiation % =

    
    .
    

Success Criteria:

  • WT Neurons: 1-EBA induces a dose-dependent increase in chloride current (Potentiation > 50%).

  • KO Neurons: 1-EBA potentiation is significantly attenuated (>80% reduction in efficacy) compared to WT.

  • Note: If 1-EBA still elicits currents in KO neurons similar to WT, the compound is acting via a non-

    
     mechanism or is a direct channel opener at high doses (anesthetic effect).
    
Protocol B: Loss of Righting Reflex (LORR) - In Vivo Sedation

Objective: Confirm that the sedative effects of 1-EBA are receptor-mediated and not due to systemic metabolic toxicity.

Methodology:

  • Subjects: Age-matched WT and

    
     mice (n=8 per group).
    
  • Administration: IP injection of 1-EBA (Start at 50 mg/kg, titrate based on pilot).

  • Measurement:

    • Place mouse on its back in a V-shaped trough.

    • LORR Onset: Time until mouse fails to right itself 3 times within 30s.

    • LORR Duration: Time from onset until the mouse rights itself.

  • Control: Administer Phenobarbital (30 mg/kg) as a positive control in a separate WT cohort.

Self-Validating System:

  • If

    
     mice show resistance  (no LORR or significantly reduced duration) compared to WT, on-target activity is confirmed.
    
  • If

    
     mice exhibit LORR similar to WT, 1-EBA is likely acting via off-targets (e.g., inhibition of mitochondrial respiration leading to metabolic coma).
    

Data Presentation & Interpretation

The following table illustrates the expected data profile for a confirmed on-target GABA-A modulator.

Assay EndpointWild Type (WT) Response

(KO) Response
Interpretation of "On-Target"
GABA EC50 Shift Left-shift (Potentiation)No shift / Minimal shift1-EBA requires

subunit.
Max Current (

)
Increased by >100%Unchanged or <10% increaseActivity is specific to receptor assembly.
LORR Duration 45 ± 5 minutes0 - 5 minutes (Awake)Sedation is mechanism-based, not toxic.
Mitochondrial Respiration NormalNormalRules out metabolic toxicity.
Signaling Pathway Visualization

Understanding the precise molecular intervention is crucial. 1-EBA acts at the transmembrane interface, distinct from the benzodiazepine site.

SignalingPathway GABA GABA Neurotransmitter Receptor GABA-A Receptor Complex (2α:2β:1γ) GABA->Receptor Binds Orthosteric Site OneEBA 1-EBA (Test Compound) OneEBA->Receptor Binds Transmembrane Allosteric Site (β-dependent) Benzo Benzodiazepines (Alternative) Benzo->Receptor Binds α/γ Interface Pore Chloride Channel Pore (Opening) Receptor->Pore Conformational Change Hyperpol Neuronal Hyperpolarization (Inhibition) Pore->Hyperpol Cl- Influx

Figure 2: Molecular mechanism of 1-EBA. Note the distinct binding site compared to Benzodiazepines.[1] The


 subunit contribution is critical for the 1-EBA interaction.

Troubleshooting & Controls

The "Silent" Knockout Issue

Problem: In constitutive knockouts (


), compensatory upregulation of other subunits (e.g., 

) may mask the loss of sensitivity. Solution:
  • CRISPR-Cas9 Transient KO: Use viral vectors (AAV-Cre) in Gabrb3-floxed mice for acute deletion in adult neurons, avoiding developmental compensation.

  • Pharmacological Isolation: Use Etomidate as a control. Etomidate is highly selective for

    
    . If the KO mouse is resistant to Etomidate but sensitive to 1-EBA, your compound might be targeting the 
    
    
    
    isoform or the
    
    
    interface directly.
Solubility Artifacts

1-EBA (1-ethylbarbituric acid) has lower lipophilicity than thiopental but can still precipitate in aqueous buffers at high concentrations.

  • Check: Always run a "Vehicle Only" control in electrophysiology.

  • Limit: Do not exceed 0.1% DMSO in the bath solution.

References

  • Olsen, R. W. (2018). GABA A receptor: Cell biology and synaptic physiology. Neuropharmacology. Link

  • Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor function and pharmacology with subunit-selective point mutations in mice. Annual Review of Pharmacology and Toxicology. Link

  • Homanics, G. E., et al. (1997). Mice devoid of gamma-aminobutyric acid type A receptor beta3 subunit have epilepsy, cleft palate, and hypersensitive behavior. Proceedings of the National Academy of Sciences. Link

  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABA A Receptor Subtype- and Function-Selective Ligands: Key Issues in Translation to Humans. Pharmacological Reviews. Link

  • PubChem. Compound Summary for CID 231962: 1-ethylbarbituric acid. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-ethyl-1,3-diazinane-2,4,6-trione

This document provides essential procedural guidance for the safe handling and disposal of 1-ethyl-1,3-diazinane-2,4,6-trione, a heterocyclic compound utilized by researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-ethyl-1,3-diazinane-2,4,6-trione, a heterocyclic compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personnel safety, regulatory compliance, and environmental stewardship. The following procedures are synthesized from established safety protocols for structurally similar chemicals, including pyrimidine and triazinane derivatives, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Assessment and Characterization

Presumed Hazard Profile:

Hazard ClassAnticipated EffectsCitation
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Inhalation) May cause respiratory irritation. Dust may be harmful if inhaled.[1][3]
Skin Corrosion/Irritation May cause skin irritation upon contact.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.[3]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.
Combustibility If in powdered form, may form combustible dust concentrations in air.[1]

Causality of Hazards : The heterocyclic nitrogen-containing ring system and the carbonyl groups present in the 1-ethyl-1,3-diazinane-2,4,6-trione structure are common moieties in compounds with biological activity and associated toxicological profiles. The potential for respiratory and skin irritation is a common characteristic of many fine chemical powders.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure during handling and disposal.

Engineering Controls:

  • Ventilation: All handling of 1-ethyl-1,3-diazinane-2,4,6-trione, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.To protect against eye contact which can cause serious irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[3]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.To protect against accidental skin exposure.[3]
Respiratory Protection If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.To prevent inhalation, which may cause respiratory tract irritation.[1][3]

Experimental Workflow: Disposal Protocol

The following diagram outlines the logical workflow for the safe disposal of 1-ethyl-1,3-diazinane-2,4,6-trione.

G cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_decon Decontamination Phase cluster_disposal Final Disposal Phase A 1. Hazard Assessment & Review SDS of Analogs B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Segregated & Labeled Waste Container B->C D 4. Collect Solid Waste (e.g., contaminated consumables) C->D E 5. Collect Liquid Waste (e.g., unused solutions) C->E I 9. Store Waste Container in a Designated Hazardous Waste Area D->I E->I F 6. Triple Rinse Emptied Containers with a suitable solvent (e.g., ethanol or acetone) G 7. Collect Rinsate as Hazardous Waste F->G G->I H 8. Decontaminate Work Surfaces J 10. Arrange for Pickup by a Licensed Waste Disposal Vendor I->J K 11. Maintain Disposal Records J->K

Caption: Logical workflow for the disposal of 1-ethyl-1,3-diazinane-2,4,6-trione.

Step-by-Step Disposal Procedures
  • Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "1-ethyl-1,3-diazinane-2,4,6-trione," and the associated hazards (e.g., "Toxic," "Irritant").

  • Solid Waste: Collect all solid waste contaminated with 1-ethyl-1,3-diazinane-2,4,6-trione, such as contaminated gloves, weighing papers, and disposable labware, in the designated waste container.[5]

  • Liquid Waste: Unused solutions containing 1-ethyl-1,3-diazinane-2,4,6-trione should be collected in a separate, sealed, and labeled liquid hazardous waste container.

  • Container Decontamination: Empty containers that held 1-ethyl-1,3-diazinane-2,4,6-trione must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][5] The rinsate must be collected and disposed of as hazardous liquid waste.[4] After proper decontamination, the container can be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.

In the event of a spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6][7] Do not use combustible materials like paper towels for cleanup of spills involving oxidizers.[6]

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water. Collect all decontamination materials as hazardous waste.

Final Disposal

The ultimate disposal of 1-ethyl-1,3-diazinane-2,4,6-trione waste must be conducted in compliance with all local, state, and federal regulations.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[4][5]

  • Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is controlled incineration at a permitted hazardous waste incinerator.[4][5] This method ensures the complete destruction of the compound, minimizing its potential environmental impact.

  • Record Keeping: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Logical Relationship Diagram: Safety and Disposal

The following diagram illustrates the interconnectedness of safety precautions and disposal procedures.

G Hazard ID Hazard Identification (Based on Analogs) PPE Personal Protective Equipment Hazard ID->PPE informs EngControls Engineering Controls (Fume Hood) Hazard ID->EngControls informs Handling Safe Handling Procedures Hazard ID->Handling informs PPE->Handling EngControls->Handling WasteCollection Waste Collection & Segregation Handling->WasteCollection Spill Spill Response Protocol Spill->WasteCollection Disposal Final Disposal (Incineration) WasteCollection->Disposal Regulations Regulatory Compliance Disposal->Regulations

Caption: Interrelationship of safety protocols and disposal procedures.

By adhering to these comprehensive guidelines, laboratory personnel can effectively manage the risks associated with 1-ethyl-1,3-diazinane-2,4,6-trione and ensure its safe and environmentally responsible disposal.

References

  • Sorbent Technologies. (2021). SDS - Safety Data Sheet: Jordi Gel XStream Resin.
  • ChemScene. (2025). Safety Data Sheet: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • New Jersey Department of Health. (2004). Hazard Summary: 1-Ethyl Piperidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 1,3-dithiane-2-carboxylate.
  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Ethylpiperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
  • Fisher Scientific. (2013). Material Safety Data Sheet - 1-Ethylpiperidine, 99%.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.

Sources

Handling

Personal Protective Equipment (PPE) for Handling 1-Ethyl-1,3-diazinane-2,4,6-trione

Operational Guide | Version 1.0 | Status: Active To: Laboratory Operations & Safety Management From: Senior Application Scientist, Chemical Safety Division Subject: Risk Mitigation and PPE Strategy for 1-Ethylbarbituric...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide | Version 1.0 | Status: Active

To: Laboratory Operations & Safety Management From: Senior Application Scientist, Chemical Safety Division Subject: Risk Mitigation and PPE Strategy for 1-Ethylbarbituric Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-ethyl-1,3-diazinane-2,4,6-trione (Systematic name for 1-Ethylbarbituric acid , CAS: 2565-47-1) represents a class of pharmacologically active pyrimidine derivatives. While often used as a chemical intermediate, its structural relationship to barbiturates necessitates a safety protocol that transcends standard "irritant" handling.

This guide provides a self-validating safety system . We do not merely list equipment; we define the causality of exposure—specifically targeting the migration of solid particulates (dust) which poses the highest risk of respiratory sensitization and pharmacological effect.

Hazard Profile Snapshot
PropertyCharacteristicRisk Implication
Physical State White Crystalline SolidHigh. Airborne dust generation is the primary vector for exposure.
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant.
H-Codes H302, H315, H319, H335Requires strict mucous membrane and dermal protection.
Solubility Soluble in hot water, alcoholSweat/moisture on skin can facilitate rapid transdermal absorption.

Risk Assessment Logic (Source-Pathway-Receptor)

Effective PPE is the final barrier in a comprehensive risk management system. The following logic gate determines your required protection level based on the "State of Energy" of the chemical (Static vs. Kinetic).

RiskLogic Start Task Assessment State Chemical State? Start->State Static Static (Storage/Weighing) State->Static Low Energy Kinetic Kinetic (Milling/Heating/Reacting) State->Kinetic High Energy Tier1 Tier 1: Standard PPE (Fume Hood Mandatory) Static->Tier1 Tier2 Tier 2: Enhanced PPE (Double Glove + Resp) Kinetic->Tier2

Figure 1: Decision matrix for selecting PPE tier based on operational energy state.

PPE Selection Matrix

This matrix is designed to prevent "Safety Theater"—the use of PPE that looks safe but fails under specific chemical stressors.

Tier 1: Routine Handling (Inside Fume Hood)

Applicable for: Weighing small masses (<10g), solution preparation, storage transfer.

Body ZoneEquipment SpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min 0.11mm / 4-5 mil) Nitrile provides excellent resistance to weak acids and organic bases. Latex is prohibited due to high permeability to organic solvents often used with this compound.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As a fine powder, air currents can carry particles around the sides of glasses. Goggles provide a sealed environment.
Body Protection Lab Coat (High-neck, knit cuffs) Knit cuffs prevent "sleeve-gap" exposure where dust settles on the wrist—a common contact dermatitis site.
Respiratory None (If Hood Sash < 18") The Engineering Control (Fume Hood) is the primary barrier.
Tier 2: High-Risk Operations (Open Bench / Scale-Up)

Applicable for: Milling, grinding, spill cleanup, or equipment maintenance.

Body ZoneEquipment SpecificationScientific Rationale
Hand Protection Double Gloving (Inner: Nitrile, Outer: Long-cuff Nitrile)Visual Indicator System: Use a colored inner glove (e.g., blue) and white outer glove. Any tear becomes immediately visible.
Respiratory N95 or P100 Respirator (Fit-tested)H335 (Respiratory Irritation) dictates that inhalation of dust must be prevented if engineering controls are breached.
Body Protection Disposable Tyvek® Sleeves or ApronPrevents accumulation of pharmacologically active dust on reusable lab coats, stopping migration of chemicals to common areas (cafeteria, office).

Operational Protocol: The "Clean-to-Dirty" Workflow

The majority of lab exposures occur not during the experiment, but during doffing (removal of PPE), where contaminated surfaces touch skin.

Gowning cluster_Donning Phase 1: Donning (Clean) cluster_Work Phase 2: Operation (Dirty) cluster_Doffing Phase 3: Doffing (Transition) Start Entry: Clean Zone Step1 1. Inspect Lab Coat (Check cuffs/snaps) Start->Step1 Step2 2. Don Inner Gloves (Under coat cuff) Step1->Step2 Step3 3. Don Outer Gloves (Over coat cuff) Step2->Step3 Work Handle 1-ethyl-1,3-diazinane-2,4,6-trione Step3->Work Wipe Wet Wipe Decon (Solvent/Water) Work->Wipe Post-Task Doff1 1. Remove Outer Gloves (Beak Method) Wipe->Doff1 Doff2 2. Remove Eye Protection (Handle by strap) Doff1->Doff2 Doff3 3. Remove Lab Coat (Roll inside-out) Doff2->Doff3 Wash 4. Wash Hands (Soap/Water 20s) Doff3->Wash

Figure 2: Sequential workflow for gowning and de-gowning to prevent cross-contamination.

Critical Procedural Checkpoints:
  • The "Tape Gap" (Optional but Recommended): For high-dust handling, tape the gap between the outer glove and the lab coat sleeve. This creates a hermetic seal.

  • Wet Wiping: Never dry-sweep spilled powder. Use a wet wipe (water/ethanol) to capture dust before removing PPE. This prevents aerosolization during cleanup.

  • The "Beak" Method: When removing gloves, pinch the outside of the first glove near the wrist and peel it off. Ball it up in the gloved hand. Slide a finger under the wrist of the second glove to peel it off over the first. Never touch the outside of a dirty glove with bare skin.

Disposal & Decontamination[8][9]

1-ethyl-1,3-diazinane-2,4,6-trione is not typically classified as P-listed (acutely toxic) waste by the EPA, but it must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be placed in a sealed hazardous waste bag (clear or yellow, depending on facility protocol) labeled "Toxic Solid."

  • Liquid Waste: Solutions should be segregated into "Non-Halogenated Organic" waste streams unless halogenated solvents were used.

  • Decontamination Solution: Aqueous surfactant solutions (soap and water) are effective for cleaning surfaces. If organic residue persists, Ethanol (70%) is an effective solvent for solubilization and removal.

Emergency Response (PPE Failure)

If PPE is breached (e.g., glove tear, dust inhalation):

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use solvents (like acetone) on skin, as they increase permeability.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Provide the SDS to emergency responders.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75626, 1-Ethylbarbituric acid. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] United States Department of Labor. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Barbiturates (General Handling). The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

Sources

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